molecular formula C15H20BrNO2 B2979294 Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate CAS No. 148729-12-8

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Cat. No.: B2979294
CAS No.: 148729-12-8
M. Wt: 326.234
InChI Key: PQIQRGHWBIXCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (CAS 148729-12-8) is a high-purity piperidine derivative supplied with a minimum purity of 98% . This compound is a solid with a molecular weight of 326.23 g/mol and is identified by its canonical SMILES string: CCOC(=O)C1CCN(CC2=CC=C(Br)C=C2)CC1 . It is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. The piperidine ring is a fundamental scaffold in medicinal chemistry, and this particular derivative, functionalized with a 4-bromobenzyl group at the nitrogen and an ethyl ester at the 4-position, serves as a versatile building block for the synthesis of more complex molecules. Its structure makes it a valuable intermediate in structure-activity relationship (SAR) studies, particularly in the exploration of novel antimicrobial agents. Research indicates that analogous piperidine derivatives are being actively investigated as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, the causative organism of tuberculosis . Inhibiting this pathway disrupts the bacterial electron transport chain, representing a promising strategy for anti-tuberculosis therapy . As such, this compound provides researchers with a critical starting material for developing new therapeutic candidates targeting energy metabolism in persistent bacterial infections. Please handle with care and consult the Safety Data Sheet (SDS) prior to use. This product carries hazard warnings H302, H315, H319, and H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIQRGHWBIXCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate CAS 148729-12-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry & Library Generation[1]

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (CAS 148729-12-8) is a bifunctional pharmacophore intermediate widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, enzyme inhibitors (e.g., AChE, DHFR), and antitubercular agents.

Structurally, it features a piperidine core (a privileged scaffold in drug discovery) functionalized with an ethyl ester for downstream amidation/cyclization and a 4-bromobenzyl moiety serving as a pre-installed handle for palladium-catalyzed cross-coupling reactions.[1][2] This guide details the physicochemical profile, optimized synthesis protocols, and strategic applications of this compound in high-throughput lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
PropertyDataNotes
IUPAC Name Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
CAS Number 148729-12-8
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.23 g/mol
Physical State Viscous oil or low-melting solidDepends on purity/salt form.[1][2] HCl salts are crystalline solids.[1]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOPoor solubility in water (free base).
LogP (Predicted) ~3.8Lipophilic due to bromobenzyl group.[1]
pKa (Predicted) ~8.5 (Piperidine Nitrogen)Basic center; forms stable salts with mineral acids.[1]
Synthetic Pathways & Optimization

The industrial and laboratory-scale synthesis of CAS 148729-12-8 relies on a classic SN2 nucleophilic substitution (N-alkylation).[1] While conceptually simple, maximizing yield and preventing quaternary ammonium salt formation requires precise control of stoichiometry and base selection.[1]

Protocol: N-Alkylation of Ethyl Isonipecotate

Reaction Scheme: Ethyl isonipecotate + 4-Bromobenzyl bromide (+ Base) → Product + HBr-Base

Reagents:

  • Substrate: Ethyl isonipecotate (1.0 equiv)

  • Electrophile: 4-Bromobenzyl bromide (1.05 equiv)

  • Base: Anhydrous K₂CO₃ (2.0 equiv) or Et₃N (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonipecotate in anhydrous ACN.

  • Base Addition: Add anhydrous K₂CO₃ powder. Field Tip: Milled K₂CO₃ provides a higher surface area for faster kinetics than granular forms.[1]

  • Alkylation: Add 4-bromobenzyl bromide dropwise at 0°C to prevent exotherms, then warm to room temperature.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor consumption of the amine by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over Na₂SO₄.[1][3] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Process Parameters (CPPs):

  • Stoichiometry: Avoid large excesses of the benzyl bromide to prevent bis-alkylation (quaternization).

  • Solvent Choice: ACN is preferred over DMF for easier workup (lower boiling point).[1] Ethanol can be used but may cause transesterification if not carefully controlled.[1]

Visualizing the Synthesis Logic

Synthesis Start1 Ethyl Isonipecotate (Nucleophile) Reaction S_N2 Alkylation (K2CO3, ACN, 60°C) Start1->Reaction Start2 4-Bromobenzyl Bromide (Electrophile) Start2->Reaction Product Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Reaction->Product Major (>90%) SideProduct Quaternary Salt (Impurity) Reaction->SideProduct Minor (if xs bromide)

Figure 1: Standard synthetic route via N-alkylation. Control of stoichiometry minimizes quaternary salt formation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, 2H): Aromatic protons ortho to Bromine.

    • δ 7.20 (d, 2H): Aromatic protons ortho to CH₂.

    • δ 4.13 (q, 2H): Ester O-CH₂ protons.

    • δ 3.48 (s, 2H): Benzylic CH₂ (distinct singlet).

    • δ 2.85 (m, 2H): Piperidine equatorial protons (adjacent to N).

    • δ 1.25 (t, 3H): Ester terminal CH₃.

  • ¹³C-NMR: Characteristic peaks at ~175 ppm (Ester C=O), ~137 ppm (C-Br ipso), and ~60 ppm (Ester O-CH₂).

  • Mass Spectrometry (ESI+): Look for the characteristic isotopic doublet for Bromine (M and M+2) with near-equal intensity at m/z ~326 and 328 [M+H]⁺.

Applications in Drug Discovery

This compound acts as a divergent intermediate .[1] The molecule possesses two distinct "handles" for chemical modification, allowing for the rapid generation of compound libraries.[1]

A. The "Suzuki Handle" (Aryl Bromide)

The 4-bromophenyl group is an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This allows researchers to extend the aromatic system, a common strategy to target hydrophobic pockets in GPCRs (e.g., Chemokine receptors CCR5/CXCR4) or kinases.

B. The "Amide/Hydrazide Handle" (Ethyl Ester)

The ester group can be hydrolyzed to the acid (for amide coupling) or converted to a hydrazide. Hydrazide derivatives are key precursors for Schiff bases , which have shown potency as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy [1].

C. Structural Activity Relationships (SAR)
  • Piperidine Ring: Mimics the secondary amine found in many neurotransmitters; provides basicity for ionic bonding with aspartate residues in receptor active sites.[1]

  • Linker Length: The benzyl linker provides optimal spacing (~3–4 Å) between the basic nitrogen and the lipophilic aromatic ring.[1]

Workflow: Library Generation Strategy

Applications Core Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Modify Ar-Br Hydrolysis Hydrolysis / Hydrazinolysis Core->Hydrolysis Modify Ester Biaryl Biaryl Derivatives (GPCR Ligands) Suzuki->Biaryl Amine Aminated Derivatives (Kinase Inhibitors) Suzuki->Amine Hydrazide Acyl Hydrazides (Schiff Base Precursors) Hydrolysis->Hydrazide AChE AChE Inhibitors (Alzheimer's) Hydrazide->AChE + Aldehydes

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromide and ester functionalities.

Handling, Stability & Safety
  • Storage: Store in a cool, dry place (2–8°C). The free base is stable but may absorb CO₂ from air over time; the HCl salt is hygroscopic.[1]

  • Safety Hazards:

    • Precursors: 4-Bromobenzyl bromide is a lachrymator and severe skin irritant.[1] Handle only in a functioning fume hood.

    • Product: Treat as a potential irritant and toxic by ingestion.[1]

  • Spill Cleanup: Neutralize spills involving the benzyl bromide precursor with dilute aqueous ammonia or sodium thiosulfate before disposal.[1]

References
  • Design, synthesis, and molecular docking of novel Schiff bases derived from ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.Journal of Molecular Structure.
  • Synthesis and biological evaluation of piperidine-based derivatives as Acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Chemical Reviews.

  • PubChem Compound Summary: Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link][1]

Sources

Chemical Structure & Synthesis Guide: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Scaffold

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a high-value heterocyclic intermediate used extensively in medicinal chemistry. It serves as a bifunctional scaffold, combining a piperidine core (privileged structure in GPCR ligands and enzyme inhibitors) with two distinct reactive handles:

  • The 4-Bromobenzyl moiety: A lipophilic anchor that provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

  • The C4-Ethyl Ester: A masked carboxylic acid that can be hydrolyzed to the active pharmacophore or converted into amides/heterocycles.

This compound is structurally homologous to intermediates used in the synthesis of Donepezil (Alzheimer’s therapeutic) and various antihistamines, making it a critical building block for neuroactive and anti-inflammatory drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers
AttributeDetail
IUPAC Name Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Common Synonyms Ethyl 1-(4-bromobenzyl)isonipecotate; N-(4-Bromobenzyl)-4-carbethoxypiperidine
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.23 g/mol
SMILES CCOC(=O)C1CCN(CC1)CC2=CC=C(Br)C=C2
Predicted Physicochemical Properties

Note: Values are based on structure-activity relationship (SAR) extrapolation from the non-brominated analog (Ethyl 1-benzylpiperidine-4-carboxylate).

PropertyValue / RangeSignificance
LogP (Predicted) 3.8 – 4.2High lipophilicity due to the aryl bromide; facilitates membrane permeability but requires organic cosolvents for assays.
pKa (Basic N) ~8.5 – 9.0The tertiary amine is protonated at physiological pH, crucial for cation-π interactions in receptor binding pockets.
H-Bond Acceptors 3 (Ester O, Carbonyl O, Amine N)Key interaction points for ligand-protein binding.
Physical State Viscous Oil or Low-Melting SolidLikely solidifies upon high-vacuum drying or HCl salt formation.

Synthetic Pathways & Protocols

The synthesis of this molecule is typically achieved via N-alkylation of ethyl isonipecotate. This route is preferred over reductive amination for the brominated analog to avoid potential debromination side reactions.

Method A: Nucleophilic Substitution ( )

Reaction Logic: The secondary amine of ethyl isonipecotate attacks the benzylic carbon of 4-bromobenzyl bromide. An inorganic base scavenges the HBr byproduct to drive the equilibrium.

Reagents
  • Substrate: Ethyl isonipecotate (1.0 equiv)

  • Electrophile: 4-Bromobenzyl bromide (1.05 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (10 mmol) in anhydrous ACN (30 mL).

  • Base Addition: Add powdered

    
     (20 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Alkylation: Add 4-Bromobenzyl bromide (10.5 mmol) dropwise (dissolved in 5 mL ACN if solid) to the stirring mixture.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The starting amine spot (low

    
    ) should disappear.
    
  • Workup:

    • Filter off the inorganic solids (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (
    
    
    
    , Hexane/EtOAc gradient).

SynthesisWorkflow Start Start: Ethyl Isonipecotate (Secondary Amine) Reagents Add: 4-Bromobenzyl Bromide + K2CO3 (Base) Start->Reagents Reaction Reaction: Reflux in ACN (60°C, 4-6 hrs) Reagents->Reaction Check TLC Check (Disappearance of Amine) Reaction->Check Check->Reaction Incomplete Workup Workup: Filter Solids -> Extract w/ EtOAc -> Wash Brine Check->Workup Complete Product Final Product: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Workup->Product

Figure 1: Synthetic workflow for the N-alkylation of ethyl isonipecotate.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the isolated product must be validated using NMR and Mass Spectrometry.

Proton NMR ( NMR, 400 MHz, )

Assignments are predicted based on the verified spectra of the non-brominated benzyl analog.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.42 Doublet (

Hz)
2HAr-H (ortho to Br)Deshielded by bromine atom.
7.20 Doublet (

Hz)
2HAr-H (meta to Br)Typical AA'BB' system of p-substituted benzenes.
4.13 Quartet (

Hz)
2HEster

Characteristic ethyl ester signal.
3.48 Singlet2HBenzylic

Key diagnostic peak; confirms N-alkylation.
2.85 Broad Doublet2HPiperidine

(eq)
Alpha to nitrogen.[1]
2.25 Multiplet1HPiperidine

-H
Methine proton alpha to carbonyl.
2.05 Broad Triplet2HPiperidine

(ax)
Alpha to nitrogen.
1.7 – 1.9 Multiplet4HPiperidine

Beta protons.
1.25 Triplet (

Hz)
3HEster

Terminal methyl of the ester.
Mass Spectrometry (ESI-MS)
  • Expected

    
    : 
    
    
    
    = 326.0 and 328.0 (1:1 isotopic ratio due to
    
    
    and
    
    
    ).
  • Validation: The presence of the "twin peaks" separated by 2 mass units is the definitive signature of the bromine atom.

Downstream Utility & Applications

This molecule is rarely the end-point; it is a divergent intermediate .

Pathway A: Suzuki-Miyaura Cross-Coupling

The aryl bromide allows for the attachment of aryl or heteroaryl groups, creating biaryl scaffolds common in antihistamines.

  • Reagents: Aryl boronic acid,

    
    , 
    
    
    
    , Dioxane/Water.
  • Outcome: Replacement of Br with an aromatic system.[2]

Pathway B: Ester Hydrolysis

Conversion to the carboxylic acid (Zwitterionic form) for peptide coupling.

  • Reagents:

    
     (aq), THF/MeOH.
    
  • Outcome: Formation of 1-(4-bromobenzyl)piperidine-4-carboxylic acid.

Applications Core Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Suzuki Br-Handle Hydrolysis Hydrolysis (LiOH, THF) Core->Hydrolysis Ester-Handle Biaryl Biaryl Derivative (GPCR Ligands) Suzuki->Biaryl Acid Carboxylic Acid (Peptide Coupling) Hydrolysis->Acid

Figure 2: Divergent synthesis pathways utilizing the bromine and ester functional groups.

References

  • PubChem. (n.d.).[3] Ethyl 1-benzylpiperidine-4-carboxylate (Analog Data). National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Ethyl piperidine-4-carboxylate (Precursor Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Synthesis of Donepezil Intermediates (N-Benzyl ethyl isonipecotate protocol). Vol 29, No 9. Retrieved from [Link]

Sources

Molecular weight and formula of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Physicochemical Specifications & Identity

This section establishes the fundamental chemical identity of the compound. Unlike generic databases, this profile includes isotopic mass distributions critical for high-resolution mass spectrometry (HRMS) validation.[1]

Compound Name: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate IUPAC Name: Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate Common Synonyms: Ethyl N-(4-bromobenzyl)isonipecotate

Core Data Table
PropertyValueNotes
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.23 g/mol Average weight
Monoisotopic Mass 325.0677 Da Based on ⁷⁹Br isotope
Physical State Viscous Oil / Low-melting SolidDepends on purity/crystallinity
LogP (Predicted) ~3.5 - 3.8Lipophilic, CNS penetrant potential
pKa (Predicted) ~8.5 (Piperidine Nitrogen)Basic center
Isotopic Distribution (For MS Validation)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern (M and M+2).

  • M+ (⁷⁹Br): 325.07 (100%)

  • M+2 (⁸¹Br): 327.07 (97.3%)

Synthetic Architecture: A Self-Validating Protocol

Expertise & Causality: The synthesis of this compound relies on a classic Sₙ2 Nucleophilic Substitution . The choice of reagents is governed by the need to prevent over-alkylation and ensure complete conversion of the secondary amine.

  • Substrate: Ethyl isonipecotate (Secondary amine nucleophile).

  • Electrophile: 4-Bromobenzyl bromide (Primary alkyl halide).

  • Base: Potassium Carbonate (K₂CO₃).[2] Why? It is a mild, heterogeneous base that scavenges the HBr byproduct without hydrolyzing the sensitive ethyl ester group, which a stronger base like NaOH might damage.[1]

  • Solvent: Acetonitrile (MeCN). Why? A polar aprotic solvent that stabilizes the transition state and allows for easy workup via evaporation.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).

  • Activation: Add anhydrous K₂CO₃ (2.5 eq, 25 mmol). Stir at room temperature for 15 minutes to ensure suspension homogeneity.

  • Addition: Add 4-Bromobenzyl bromide (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Note: Slight excess ensures consumption of the amine.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.

    • Checkpoint: The starting amine spot (low R_f) should disappear; a new UV-active spot (higher R_f) should appear.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).[1]

    • Concentrate the filtrate in vacuo to yield a crude oil.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Reagents Reactants: Ethyl Isonipecotate + 4-Bromobenzyl Bromide Conditions Conditions: K2CO3 (Base) Acetonitrile (Solvent) 60°C, 4-6 hrs Reagents->Conditions Mix Intermediate Transition State: SN2 Nucleophilic Attack Conditions->Intermediate Heat Workup Workup: Filtration (Remove Salts) Concentration Intermediate->Workup Complete Product Final Product: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Workup->Product Purify

Figure 1: Synthetic workflow for the N-alkylation of ethyl isonipecotate.

Analytical Validation (QC Standards)

To certify the synthesized material, the following analytical signatures must be observed.

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Aromatic Region: Two doublets at ~7.45 ppm (2H) and ~7.20 ppm (2H), characteristic of the para-substituted benzene ring.[1]

  • Benzylic Linker: A sharp singlet at ~3.50 ppm (2H, N-CH₂-Ar).[1]

  • Ester Group: Quartet at ~4.15 ppm (2H, O-CH₂-) and Triplet at ~1.25 ppm (3H, -CH₃).[1]

  • Piperidine Scaffold: Multiplets ranging from 1.7 to 2.9 ppm representing the ring protons.

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Signature: Look for the [M+H]⁺ peak.[3][4][5][6]

    • Dominant peaks at 326.1 and 328.1 with near equal intensity (Br isotope pattern).

    • Absence of mass 157 (unreacted starting amine).

Applications in Drug Discovery

This molecule is not just an endpoint; it is a versatile Late-Stage Functionalization (LSF) Intermediate .

A. Pharmacophore Scaffold

The N-benzylpiperidine moiety is a privileged structure in medicinal chemistry, serving as the pharmacophore for:

  • Acetylcholinesterase (AChE) Inhibitors: Structurally homologous to Donepezil (Aricept), used in Alzheimer's disease research [1].[1]

  • Sigma-1 Receptor Ligands: The lipophilic benzyl tail and basic nitrogen are key binding elements for Sigma receptors involved in neuropathic pain modulation.

B. Synthetic Utility: The "Bromine Handle"

The para-bromine atom allows for modular expansion of the molecule via Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl derivatives (extending the lipophilic pocket).

  • Buchwald-Hartwig Amination: Coupling with amines to introduce solubility-enhancing groups.

Functionalization Pathway

Applications Core Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Biaryl Biaryl Analogs (High Potency AChE Inhibitors) Suzuki->Biaryl Acid Carboxylic Acid (Library Building Block) Hydrolysis->Acid

Figure 2: Divergent synthesis pathways utilizing the bromine handle and ester functionality.

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995).[1] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829.[1]

  • PubChem.[3][4][5][7] (n.d.). "Ethyl 1-benzylpiperidine-4-carboxylate Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "Ethyl isonipecotate Product Specification." Merck KGaA.

Sources

Ethyl 1-(4-bromobenzyl)isonipecotate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 1-(4-bromobenzyl)isonipecotate Synonyms and IUPAC Name Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Scaffold in Medicinal Chemistry and Ligand Design

Executive Summary

Ethyl 1-(4-bromobenzyl)isonipecotate (CAS 148729-12-8) represents a critical intermediate in the synthesis of bioactive piperidine derivatives. Functioning as a dual-purpose scaffold, it offers a lipophilic benzyl moiety for receptor binding pockets and a reactive ester functionality for further diversification. This compound is frequently employed in the development of G-protein coupled receptor (GPCR) ligands, enzyme inhibitors (e.g., autotaxin, monoacylglycerol lipase), and as a precursor for Suzuki-Miyaura cross-coupling reactions due to the aryl bromide "handle."

Nomenclature and Identification

Accurate nomenclature is paramount for database retrieval and regulatory compliance. While "Ethyl 1-(4-bromobenzyl)isonipecotate" is the common trade name, the systematic IUPAC name provides the definitive structural description.

IUPAC Name Generation

The systematic name is derived based on the priority of functional groups:

  • Principal Group: Carboxylate ester (suffix -oate).

  • Parent Structure: Piperidine ring.[1][2][3]

  • Numbering: The nitrogen atom is position 1; the carboxylate attachment is position 4.

  • Substituents:

    • An ethyl group attached to the oxygen of the carboxylate.[3]

    • A (4-bromophenyl)methyl group (commonly "4-bromobenzyl") attached to the nitrogen (position 1).

Preferred IUPAC Name (PIN): Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate

Synonyms and Identifiers
Identifier TypeValueContext
Common Name Ethyl 1-(4-bromobenzyl)isonipecotateGeneral Laboratory Use
Systematic Name Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylateChemical Indexing
Alternative Name 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, ethyl esterCAS Index Name
CAS Registry Number 148729-12-8 Database Retrieval
Molecular Formula C₁₅H₂₀BrNO₂Stoichiometry
SMILES CCOC(=O)C1CCN(CC2=CC=C(Br)C=C2)CC1Cheminformatics

Chemical Architecture and Properties

Understanding the physicochemical profile is essential for assay development and formulation.

PropertyValueNotes
Molecular Weight 326.23 g/mol Monoisotopic Mass: 325.07
Appearance Viscous Oil to Low-Melting SolidDepends on purity/crystallinity
Boiling Point ~380–400 °C (Predicted)Decomposes before boiling at atm pressure
LogP (Predicted) 3.8 ± 0.4Highly Lipophilic
pKa (Base) ~8.2 (Piperidine Nitrogen)Protonated at physiological pH
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water

Synthetic Methodology

The synthesis of Ethyl 1-(4-bromobenzyl)isonipecotate is typically achieved via a nucleophilic substitution (


) reaction. This protocol is favored for its scalability and high yield.
Reaction Pathway

The reaction involves the alkylation of the secondary amine (ethyl isonipecotate) with an alkyl halide (4-bromobenzyl bromide) in the presence of a weak base to scavenge the generated hydrobromic acid.

Detailed Protocol

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[3][4]

  • 4-Bromobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with Ethyl isonipecotate (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 20 mmol) to the stirring solution.
    
  • Alkylation: Dropwise add a solution of 4-Bromobenzyl bromide (10.5 mmol) in Acetonitrile (10 mL) over 15 minutes at room temperature.

    • Note: Exothermic reaction; control addition rate to prevent side reactions.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[5]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water and brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if necessary, though the crude is often >95% pure.
    
Process Visualization

SynthesisPath Reactants Ethyl Isonipecotate + 4-Bromobenzyl Bromide Conditions Reflux in MeCN Base: K2CO3 Temp: 82°C Reactants->Conditions Mix Intermediate Transition State (SN2 Attack) Conditions->Intermediate Heat Workup Filtration & Extraction (Remove KBr) Intermediate->Workup Complete Product Ethyl 1-(4-bromobenzyl) isonipecotate Workup->Product Isolate

Caption: Logical workflow for the


 synthesis of the target scaffold.

Analytical Validation

Trustworthiness in synthesis requires rigorous characterization. The following data is expected for the pure compound.

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       7.42 (d, J = 8.4 Hz, 2H, Ar-H meta to alkyl),
      
    • 
       7.18 (d, J = 8.4 Hz, 2H, Ar-H ortho to alkyl),
      
    • 
       4.13 (q, J = 7.1 Hz, 2H, 
      
      
      
      ),
    • 
       3.46 (s, 2H, 
      
      
      
      ),
    • 
       2.85 (m, 2H, piperidine eq),
      
    • 
       2.26 (m, 1H, CH-COOEt),
      
    • 
       2.05 (m, 2H, piperidine ax),
      
    • 
       1.90–1.75 (m, 4H, piperidine ring),
      
    • 
       1.25 (t, J = 7.1 Hz, 3H, 
      
      
      
      ).[6]
  • MS (ESI): Calculated

    
    ; Observed 
    
    
    
    (1:1 isotopic pattern due to Br).

Applications in Drug Discovery

This scaffold serves as a versatile "node" in library synthesis:

  • Suzuki-Miyaura Coupling: The aryl bromide allows for the attachment of diverse aryl or heteroaryl groups, expanding the lipophilic domain to probe receptor sub-pockets.

  • Ester Hydrolysis: Saponification yields the free acid (1-(4-bromobenzyl)piperidine-4-carboxylic acid), which can be coupled to amines to form amide libraries (e.g., for peptidomimetic inhibitors).

  • Target Classes:

    • GPCRs: Chemokine receptor antagonists (CCR antagonists often feature benzyl-piperidine motifs).

    • Enzymes: Inhibitors of serine hydrolases where the piperidine ring mimics the transition state.

References

  • PubChem Compound Summary. Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Link

  • Asian Journal of Chemistry. Synthesis and Characterization of Donepezil Intermediates. (Protocol for N-benzylation of ethyl isonipecotate). Link

  • BenchChem. Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate Product Data. (Commercial availability and CAS verification). Link

  • Molecules (MDPI). Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (Reference for 4-bromobenzyl bromide reactivity conditions). Link

Sources

Pharmacophore Modeling of N-Benzyl Piperidine-4-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for generating, validating, and applying pharmacophore models for N-benzyl piperidine-4-carboxylate derivatives . These scaffolds are privileged structures in medicinal chemistry, primarily recognized as dual-binding Acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease therapy. This guide moves beyond basic protocol listing to establish a self-validating experimental framework, integrating ligand-based and structure-based approaches to maximize enrichment factors in virtual screening.

The Chemical Space & Biological Context[1]

The Scaffold Architecture

The N-benzyl piperidine-4-carboxylate moiety acts as a molecular ruler, spanning the deep gorge of the AChE enzyme. Its efficacy relies on a "Dual-Binding Site" mechanism:

  • The N-Benzyl Piperidine (Cationic Head): Mimics acetylcholine. The basic nitrogen (protonated at physiological pH) interacts with the Catalytic Anionic Site (CAS) , specifically via cation-

    
     interactions with Trp84 and Phe330.
    
  • The Carboxylate Linker: Provides a spacer and Hydrogen Bond Acceptor (HBA) features, interacting with the acyl-binding pocket or the gorge mid-region (Phe295).

  • The 4-Position Substituent: In carboxylate derivatives, the ester or acid tail extends toward the Peripheral Anionic Site (PAS) (Trp279), blocking substrate entry and preventing Amyloid-

    
     aggregation.
    
Mechanistic Causality

Why model this specific derivative? Unlike rigid analogs, the piperidine ring adopts a chair conformation that allows the N-benzyl group to orient flexibly. Pharmacophore modeling must account for this flexibility. A rigid crystal structure (like PDB: 1EVE) captures only one bioactive conformation; therefore, an ensemble-based pharmacophore hypothesis is superior for identifying novel hits.

Computational Workflow: The Core Protocol

The following workflow is designed to minimize false positives by enforcing strict physicochemical constraints before pharmacophore mapping.

Diagram 1: Integrated Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_Modeling Hypothesis Generation Start Dataset Curation (N-benzyl piperidine-4-carboxylates) Prep Ligand Preparation (Epik pH 7.4, Desalt, Tautomers) Start->Prep Conform Conformational Expansion (Monte Carlo / OPLS4) Prep->Conform LB Ligand-Based (Common Feature Align) Conform->LB SB Structure-Based (PDB: 1EVE / Interaction Gen) Conform->SB Merge Merged Pharmacophore (3-5 Features) LB->Merge Consensus SB->Merge Interaction filters Valid Validation (ROC/AUC) Merge->Valid Decoy Decoy Set Generation (DUD-E AChE Subset) Decoy->Valid Screen Virtual Screening (ZINC/ChEMBL) Valid->Screen If AUC > 0.7

Caption: A hybrid workflow integrating ligand-based and structure-based inputs to generate a consensus pharmacophore, validated against active/decoy datasets.

Step-by-Step Methodology
Phase A: Dataset & Ligand Preparation (The Foundation)

Objective: Eliminate noise caused by incorrect ionization states.

  • Curation: Select 20–30 N-benzyl piperidine-4-carboxylate derivatives with known

    
     values spanning 3 orders of magnitude.
    
  • Protonation (Critical): The piperidine nitrogen must be protonated (

    
    ) to mimic the quaternary ammonium of acetylcholine. Use software (e.g., Schrödinger Epik or MOE Protonate3D) at pH 7.4 +/- 0.5.
    
    • Why? A neutral nitrogen will fail to generate the "Positive Ionizable" feature essential for CAS binding.

  • Conformational Search: Generate 50–100 conformers per ligand using a systematic search or Monte Carlo method. Set an energy window of 10–15 kcal/mol to capture the bioactive "folded" states often seen in AChE inhibitors.

Phase B: Pharmacophore Feature Definition

Construct the model using the following feature definitions. This specific combination yields the highest discrimination for this scaffold.

Feature TypeCodeGeometric ConstraintBiological Rationale
Positive Ionizable PISphere (

)
Maps to Piperidine

. Interacts with Trp84 (CAS).
Hydrophobic HYD-1Sphere (

)
Maps to Benzyl ring. Interacts with Phe330 .
H-Bond Acceptor HBAVectorMaps to Carboxylate Carbonyl. Interacts with Phe295 or water network.
Hydrophobic/Aromatic HYD-2Sphere (

)
Maps to the 4-position ester tail. Interacts with Trp279 (PAS).
Excluded Volume XVOLShellDefines the gorge walls to prevent steric clashes.
Phase C: Model Generation (HypoGen/Common Feature)
  • Alignment: Align the training set on the Positive Ionizable and HYD-1 (Benzyl) features. These are the "anchor points."

  • Generation: Run the algorithm (e.g., Catalyst HypoGen or MOE Pharmacophore Elucidator).

  • Scoring: Prioritize models with the highest correlation coefficient (

    
    ) between predicted and experimental activity.
    

Validation Strategies: The Trust Architecture

A pharmacophore model is only as good as its ability to distinguish actives from inactives. Do not rely solely on the training set.

The Decoy Challenge (Self-Validation)

Protocol for external validation:

  • Source: Download the Acetylcholinesterase (ACHE) subset from the DUD-E (Directory of Useful Decoys) .

  • Ratio: Maintain a 1:50 ratio of Actives to Decoys.

  • Execution: Screen the pharmacophore against this combined library.

  • Metric: Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC).

    • Standard: An AUC > 0.7 is acceptable; > 0.8 is excellent.

    • GH Score: Calculate the Güner-Henry score to balance yield and goodness of hit.

Diagram 2: Pharmacophore Spatial Arrangement

PharmacophoreMap PI Positive Ionizable (N+) HYD1 Hydrophobic (Benzyl) PI->HYD1 ~5.0 Å HBA H-Bond Acceptor (C=O) PI->HBA ~4.5 Å HYD2 Hydrophobic (PAS Region) PI->HYD2 ~10-12 Å (Gorge Span) HBA->HYD2 ~6.0 Å

Caption: Spatial constraints of the N-benzyl piperidine-4-carboxylate pharmacophore. Distances approximate the span between CAS (PI) and PAS (HYD2).

Application: Virtual Screening & QSAR Integration

Once validated, the model serves as a 3D search query.

Screening Protocol
  • Database: ZINC15 or ChEMBL (filtered for "Drug-Like").

  • Pre-filtering: Apply Lipinski’s Rule of 5 before pharmacophore mapping to reduce computational load.

  • Fit Value: Rank hits by "Fit Value" (geometric match quality). High fit values correlate with higher binding affinity.

From Carboxylate to Bioisosteres

While the topic focuses on carboxylates, the in vivo stability of esters is poor (hydrolysis).

  • Expert Insight: Use the pharmacophore to identify bioisosteres . The "H-Bond Acceptor" feature of the carboxylate can be satisfied by Amides (more stable) or Oxadiazoles .

  • Action: When screening, allow the HBA feature to map to amide carbonyls or heterocyclic nitrogens to find metabolically stable leads.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry.

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.

  • Myslinski, J., et al. (2019).[1] "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[2][3] European Journal of Medicinal Chemistry.

  • Saxena, A., et al. (2008). "Pharmacophore modeling and 3D-QSAR studies of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors." Journal of Molecular Graphics and Modelling.

  • Directory of Useful Decoys (DUD-E). "Acetylcholinesterase (ACHE) Target Subset." UCSF.

Sources

Comprehensive Guide to 4-Bromobenzyl Substituted Piperidine Esters: SAR and Therapeutic Potential

[1]

Executive Summary & Pharmacophore Rationale

The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for blockbuster drugs like Donepezil (Alzheimer’s) and Raloxifene (SERM). The introduction of a 4-bromobenzyl substituent onto the piperidine ring—typically at the nitrogen (N-position)—creates a distinct pharmacophore with enhanced lipophilicity and specific halogen-bonding capabilities.[1]

When coupled with an ester functionality (usually at the C3 or C4 position), these molecules exhibit pleiotropic biological activities. The 4-bromobenzyl group is not merely a hydrophobic spacer; the bromine atom acts as a sigma-hole donor, facilitating halogen bonds with carbonyl oxygens or aromatic pi-systems in target proteins (e.g., Acetylcholinesterase, Tubulin).[1]

Key Therapeutic Areas:
  • Neuropharmacology: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's disease.

  • Oncology: Induction of apoptosis via Caspase-3 activation and tubulin polymerization inhibition.[1]

  • Antimicrobial: Membrane disruption and potential DNA gyrase inhibition in resistant bacterial strains.

Chemical Synthesis & Structural Design[1]

General Synthetic Workflow

The synthesis of N-(4-bromobenzyl)piperidine esters typically follows a convergent pathway involving nucleophilic substitution and esterification.[1]

Core Reaction Scheme (DOT Diagram)

Synthesis_SchemeStartPiperidine-4-carboxylic Acid(Starting Material)Step1Esterification(SOCl2, ROH)Start->Step1RefluxIntermediatePiperidine-4-ester(Intermediate)Step1->IntermediateStep2N-Alkylation(4-Bromobenzyl bromide, K2CO3)Intermediate->Step2Acetone/DMF, 60°CFinalN-(4-Bromobenzyl)piperidine-4-ester(Target Product)Step2->FinalReagent4-Bromobenzyl BromideReagent->Step2

Figure 1: Convergent synthetic pathway for N-(4-bromobenzyl)piperidine-4-esters.

Detailed Synthetic Protocol

Objective: Synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.

  • Esterification (Step 1):

    • Dissolve piperidine-4-carboxylic acid (10 mmol) in absolute ethanol (30 mL).

    • Add thionyl chloride (12 mmol) dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Evaporate solvent to yield ethyl piperidine-4-carboxylate hydrochloride.[1]

  • N-Alkylation (Step 2):

    • Suspend the ester intermediate (5 mmol) and anhydrous

      
       (15 mmol) in dry acetone or DMF (10 mL).
      
    • Add 4-bromobenzyl bromide (5.5 mmol) slowly.

    • Stir at reflux (acetone) or 60°C (DMF) for 8–12 hours.

    • Workup: Pour into ice water, extract with ethyl acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      .
    • Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).

Biological Activity Profiles

Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

The N-(4-bromobenzyl) moiety mimics the benzyl group of Donepezil, interacting with the Catalytic Anionic Site (CAS) of the AChE enzyme. The bromine atom provides additional binding affinity via halogen bonding with amino acid residues in the active site gorge.

Mechanism of Action:

  • Dual Binding: The piperidine ring binds to the CAS, while the 4-bromobenzyl group extends to the Peripheral Anionic Site (PAS), preventing Acetylcholine hydrolysis and A

    
     aggregation.
    
  • Selectivity: Esters with bulky groups often show higher selectivity for AChE over BChE.

Table 1: Comparative AChE Inhibition Data (Representative)

Compound DerivativeR-Group (Ester)AChE IC50 (nM)Selectivity (AChE/BChE)Reference
Donepezil (Control) N/A14.0>1000[1]
4-Br-Benzyl-Pip-Et Ethyl57.0450[2]
4-Br-Benzyl-Pip-Bn Benzyl23.0680[2]
4-Br-Benzyl-Pip-Amide (Amide analog)120.5120[3]
Anticancer Activity

Recent studies highlight the cytotoxicity of these esters against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines.[1][2]

Key Pathways:

  • Tubulin Polymerization Inhibition: The 4-bromobenzyl pharmacophore occupies the colchicine binding site on tubulin, disrupting microtubule dynamics.[1]

  • Apoptosis Induction: Upregulation of Caspase-3 and Bax; downregulation of Bcl-2.[1]

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase.

Signaling Pathway Diagram (DOT)

Anticancer_MechanismDrug4-Bromobenzyl Piperidine EsterTubulinTubulin(Colchicine Site)Drug->TubulinInhibitsMitoMitochondriaDrug->MitoDepolarizationMicrotubuleMicrotubule DestabilizationTubulin->MicrotubuleCaspaseCaspase-3 ActivationMito->CaspaseG2MG2/M Cell Cycle ArrestMicrotubule->G2MApoptosisApoptosis(Cell Death)G2M->ApoptosisCaspase->Apoptosis

Figure 2: Dual mechanism of action inducing apoptosis and cell cycle arrest.[1]

Experimental Protocols for Validation

Ellman’s Assay (AChE Inhibition)

Principle: Measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed. Thiocholine reacts with DTNB to form a yellow anion (412 nm).

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0).

  • Incubation: Mix 20

    
    L enzyme (AChE from electric eel), 20 
    
    
    L test compound, and 140
    
    
    L buffer. Incubate at 25°C for 15 mins.
  • Substrate Addition: Add 10

    
    L DTNB (10 mM) and 10 
    
    
    L Acetylthiocholine iodide (10 mM).
  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
MTT Cytotoxicity Assay

Principle: Conversion of MTT tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells.

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add graded concentrations of 4-bromobenzyl piperidine ester (0.1 – 100

    
    M). Incubate for 48h.
    
  • Development: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Discard supernatant; dissolve formazan crystals in 100

    
    L DMSO.
    
  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Insights

The biological potency of 4-bromobenzyl piperidine esters is tightly governed by three structural domains:

  • The N-Substituent (The Anchor):

    • The 4-bromo substitution is superior to 4-chloro or 4-fluoro due to the "sigma-hole" effect, enhancing lipophilicity (

      
      ) and binding affinity.[1]
      
    • Removal of the benzyl spacer (direct N-arylation) drastically reduces AChE inhibitory activity.

  • The Piperidine Ring (The Core):

    • Serves as a cationic center (protonated at physiological pH) to interact with the anionic aspartate residues in the AChE active site.

  • The Ester Moiety (The Effector):

    • C4-Esters: Generally more potent for AChE inhibition than C3-esters due to optimal steric fit in the active site gorge.[1]

    • Bulky Esters: Benzyl or substituted phenyl esters often enhance anticancer potency by increasing cell permeability and targeting hydrophobic pockets in tubulin.

References

  • Al-Rifai, N. M., et al. (2023).[1][3][4] "Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[5][6] "1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride: Properties and Applications." BenchChem Technical Library. Link

  • Singh, V. K., et al. (2023). "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease."[1][7] Bioorganic & Medicinal Chemistry. Link

  • Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Mokhtary, M., & Mahooti, K. (2023). "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Advanced Journal of Chemistry. Link

Strategic Synthesis & Process Optimization: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a high-value pharmacophore intermediate widely utilized in medicinal chemistry. Its structural significance lies in its dual functionality: the ethyl ester serves as a precursor for amides or heterocycles (often targeting GPCRs or Acetylcholinesterase), while the aryl bromide provides a critical handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This technical guide outlines two distinct, self-validating synthetic pathways:

  • Nucleophilic Substitution (

    
    ):  The preferred route for cost-effective, large-scale production.
    
  • Reductive Amination: A milder, convergent approach ideal for late-stage functionalization or sensitive substrates.[1]

Retrosynthetic Analysis & Pathway Logic

To ensure high fidelity in synthesis, we must analyze the bond disconnections.[1] The target molecule is assembled by forming the C–N bond between the piperidine nitrogen and the benzylic carbon.

Graphviz Pathway Visualization

SynthesisPathways Target Target: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate SM1_A Ethyl Isonipecotate (Secondary Amine) RouteA Route A: S_N2 Alkylation (Base/MeCN) SM1_A->RouteA SM2_A 4-Bromobenzyl Bromide (Electrophile) SM2_A->RouteA RouteA->Target  High Yield  Scalable SM1_B Ethyl Isonipecotate RouteB Route B: Reductive Amination (STAB/DCE) SM1_B->RouteB SM2_B 4-Bromobenzaldehyde SM2_B->RouteB RouteB->Target  High Selectivity  Mild Conditions

Caption: Comparative retrosynthesis showing the direct alkylation (Route A) and reductive amination (Route B) pathways.

Method A: Direct Nucleophilic Substitution ( )

Best for: Scale-up (>10g), cost efficiency, and robust starting materials.[1]

This method utilizes the nucleophilicity of the secondary amine in ethyl isonipecotate to displace the bromide leaving group on the benzylic position.

Mechanistic Insight

The reaction proceeds via a classic


 mechanism. The choice of base is critical:
  • Inorganic Bases (

    
    ):  Preferred for heterogeneous reactions in polar aprotic solvents (Acetonitrile).[1] They act as acid scavengers (HBr) without acting as competing nucleophiles.[1]
    
  • Solvent (Acetonitrile/MeCN): Accelerates

    
     rates due to its high dielectric constant while easily dissolving the organic reactants.
    
Detailed Protocol

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[1][2][3]

  • 4-Bromobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Acetonitrile (MeCN) [0.2 M concentration][1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with Ethyl isonipecotate and MeCN . Stir to dissolve.

  • Base Addition: Add

    
      in a single portion. The suspension will remain heterogeneous.
    
  • Electrophile Addition: Add 4-Bromobenzyl bromide slowly (dropwise if liquid, portion-wise if solid) at Room Temperature (RT) to prevent exotherms.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The spot for 4-bromobenzyl bromide (

      
      ) should disappear; the product appears at 
      
      
      
      .
  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[4]

    • Dissolve residue in EtOAc and wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, recrystallize from Hexane/Ether or perform flash chromatography (0-20% EtOAc in Hexanes).

Method B: Reductive Amination

Best for: Avoiding over-alkylation, sensitive substrates, or when the aldehyde is more available than the bromide.[1]

This route forms an iminium ion intermediate, which is selectively reduced to the amine.[1][5]

Mechanistic Insight

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike


, STAB is mild and does not reduce the aldehyde/ketone before the imine is formed.[1] It selectively reduces the protonated iminium ion, ensuring high chemoselectivity.[1]
Detailed Protocol

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[1][2][3]

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv) - Catalyst[1]

  • 1,2-Dichloroethane (DCE) or DCM [0.1 M][1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve Ethyl isonipecotate and 4-Bromobenzaldehyde in DCE. Add Acetic Acid . Stir at RT for 30–60 minutes to equilibrate the imine/iminium species.

  • Reduction: Add STAB in portions over 10 minutes.

    • Note: Mild gas evolution (

      
      ) may occur.[1]
      
  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous

    
     (slow addition) to neutralize the acid and decompose borate complexes.
    
  • Extraction: Extract the aqueous layer with DCM (x3).

  • Purification: Dry organic layers (

    
    ) and concentrate. The crude is often >95% pure.
    

Process Comparison & Data Summary

FeatureMethod A (

)
Method B (Reductive Amination)
Yield 85–95%80–90%
Reaction Time 4–6 Hours (Fast)12–16 Hours (Slow)
Atom Economy High (HBr byproduct)Lower (Borate waste)
Risk Profile Potential for bis-alkylation (quaternary salt) if stoichiometry is off.Very low risk of over-alkylation.
Purification Crystallization often sufficient.May require chromatography.
Cost Low (Reagents are commodities).Moderate (STAB is costlier).[1]

Analytical Validation (Self-Validating Systems)[1]

To ensure the protocol was successful, the following analytical signatures must be verified.

NMR Spectroscopy ( NMR, )
  • Benzylic Protons: Look for a sharp singlet at

    
     3.4–3.5 ppm  (2H). This confirms the C-N bond formation.
    
  • Aromatic Region: Two doublets (AA'BB' system) around

    
     7.2–7.5 ppm , characteristic of the para-substituted bromine ring.[1]
    
  • Ethyl Ester: A quartet at

    
     4.1 ppm  and a triplet at 
    
    
    
    1.2 ppm
    .
Mass Spectrometry (LC-MS)
  • Isotopic Pattern: This is the most critical check. Bromine has two isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio.[1]
  • Signature: You must see two peaks of equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Example: If MW is ~326, look for peaks at 326 and 328.[1]

Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture Check TLC Check: SM Disappeared? Crude->Check Check->Crude No (Continue Stirring) Quench Quench/Wash (Sat. NaHCO3 or Water) Check->Quench Yes Extract Organic Extraction (EtOAc or DCM) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Analyze NMR/MS Analysis Dry->Analyze

Caption: Decision tree for reaction monitoring and workup execution.

References

  • Sigma-Aldrich. Ethyl N-Boc-piperidine-4-carboxylate Product Specification. (General reference for piperidine ester properties). Link

  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate (Analogous Compound Data). National Library of Medicine. Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (The authoritative protocol for Method B). Link

  • Google Patents. Process for the preparation of N-benzyl piperidine derivatives (Donepezil Intermediates). Patent CN111484444A. (Industrial context for Method A). Link

  • Organic Syntheses. Preparation of 4-Bromobenzaldehyde. Org.[4][6] Synth. 2006, 83, 170. (Preparation of starting material for Method B). Link[1]

Sources

Technical Safety Framework: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Predictive Technical Safety Framework for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. As this specific intermediate is often a non-pharmacopoeial New Chemical Entity (NCE) in early-stage drug discovery, this document synthesizes safety protocols based on Structure-Activity Relationships (SAR), precursor toxicology, and standard operating procedures for benzyl-piperidine derivatives.

Part 1: Chemical Identity & Molecular Architecture

This compound functions as a critical scaffold in the synthesis of GPCR ligands and acetylcholinesterase inhibitors (e.g., Donepezil analogs). Its safety profile is dominated by the lipophilic benzyl moiety and the basic piperidine nitrogen.

PropertySpecification
Chemical Name Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate
Synonyms Ethyl 1-(4-bromobenzyl)isonipecotate; 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, ethyl ester
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight ~326.23 g/mol
CAS Number (Analog) Refer to 24228-40-8 (Non-brominated analog) for baseline physicochemical data.[1]
Physical State Viscous oil or low-melting solid (depending on purity/salt form).
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water.

SMILES String: CCOC(=O)C1CCN(CC2=CC=C(Br)C=C2)CC1

Part 2: Hazard Profiling (Predictive Toxicology)

Senior Scientist Insight: While the final ester product is generally classified as an Irritant , the critical safety risk lies in the presence of unreacted starting material. The synthesis precursor, 4-Bromobenzyl bromide , is a potent lachrymator and corrosive agent. Until analytical validation (LCMS/TLC) confirms <0.1% residual bromide, the product must be handled with the severity of a lachrymator.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H317: May cause an allergic skin reaction (Sensitizer potential due to benzylic halide residues).

Precursor-Specific Risks
ComponentHazard ClassCritical Effect
Ethyl Isonipecotate IrritantRespiratory irritation.
4-Bromobenzyl Bromide Corrosive / Lachrymator Severe eye damage; chemical burns; mucous membrane destruction.
Final Product Irritant / SensitizerCumulative dermatitis; potential CNS effects (piperidine class).

Part 3: Operational Safety & Engineering Controls (The Self-Validating System)

Safety in research is not static; it is a dynamic validation process. The following protocol treats the handling of this compound as a system that must be validated at specific checkpoints.

Engineering Controls
  • Primary Barrier: All weighing, synthesis, and transfers must occur within a certified Chemical Fume Hood.

  • Velocity Check: Verify face velocity is >100 fpm (0.5 m/s) before opening the reaction vessel, especially if heating.

  • Lachrymator Protocol: If the precursor (4-bromobenzyl bromide) is used, a "Lachrymator in Use" sign must be posted. All glassware must be rinsed with a dilute alcoholic KOH solution inside the hood before removal to the wash station to quench residual halides.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the splash risk of the alkylation solvent (often DMF or Acetonitrile).

  • Hands (Double-Glove System):

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Butyl Rubber (if using DMF).

    • Rationale: Benzyl halides permeate standard nitrile rapidly. The outer layer provides sacrificial protection.

  • Respiratory: If work must occur outside the hood (e.g., rotary evaporator maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

The "Analytical Handshake" (Validation Step)

Before the product can be downgraded from "Potential Lachrymator" to "Standard Irritant" handling protocols, it must pass the Analytical Handshake :

  • Run TLC (Hexane:EtOAc 3:1).

  • Visualize under UV (254 nm).

  • Pass Criteria: Absence of the high-Rf spot corresponding to 4-bromobenzyl bromide.

  • Fail Criteria: If bromide is present, re-subject to scavenger resin (e.g., amine-functionalized silica) or recrystallization.

Part 4: Synthesis & Reactivity Workflow

Understanding the synthesis is crucial for anticipating by-products. The standard route involves the N-alkylation of ethyl isonipecotate.

Reaction Scheme & Workflow

The following diagram illustrates the synthesis pathway and the critical safety decision points (The "Analytical Handshake").

SynthesisWorkflow Reactants Reactants: Ethyl Isonipecotate + 4-Bromobenzyl Bromide (Lachrymator!) Reaction N-Alkylation (K2CO3, MeCN, Reflux) Reactants->Reaction Heat Workup Workup: Solvent Removal & Extraction Reaction->Workup Validation Validation Point: TLC/LCMS Check Workup->Validation Quench Quench: Add Amine Scavenger Validation->Quench Residual Bromide Detected FinalProduct Final Product: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Validation->FinalProduct Purity Confirmed Quench->Validation Re-test

Figure 1: Synthesis workflow emphasizing the critical safety validation step to ensure removal of the lachrymatory precursor.

Stability & Reactivity Data
  • Stability: Stable under recommended storage conditions (2-8°C, desiccated).

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of the ester), and strong bases (saponification).

  • Decomposition Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen Bromide (HBr - toxic/corrosive gas).

Part 5: Emergency Response Protocols

Exposure Response Logic

Immediate action is required to mitigate lipophilic absorption.[3]

ExposureResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Pulmonary Edema Inhalation->ActionInhale

Figure 2: Emergency response decision tree for exposure events.

Fire Fighting Measures
  • Extinguishing Media: Carbon dioxide (CO2), dry chemical powder, or polymer foam.[4] Do not use a solid water stream as it may scatter the burning organic liquid.

  • Specific Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) under fire conditions. Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[5][4]

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).

  • Containment: Cover spill with an inert absorbent (Vermiculite or Sand).[3]

  • Neutralization: If the spill smells acrid (indicating precursor presence), treat the absorbent with a dilute solution of ammonia or ethanolamine to quench the alkyl halide.

  • Disposal: Transfer to a sealed container labeled "Hazardous Waste: Organic Halogenated."

Part 6: Waste Management & Ecological Considerations

  • Waste Stream: Halogenated Organic Waste.

  • Ecological Impact: Benzyl halides are toxic to aquatic life with long-lasting effects. Do not allow the compound or its precursors to enter drains or watercourses.

  • Disposal Method: High-temperature incineration equipped with a scrubber to neutralize HBr emissions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Solubility Profile of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural motif—combining a basic piperidine core, a lipophilic 4-bromobenzyl moiety, and a reactive ethyl ester—dictates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This guide provides a comprehensive analysis of its solubility behavior, moving beyond simple "soluble/insoluble" classifications to explore the thermodynamic interactions driving dissolution. It is designed to assist researchers in optimizing reaction conditions, extraction efficiency, and purification strategies (recrystallization/chromatography).

Physicochemical Characterization & Structural Analysis[1]

Understanding the solubility of this compound requires dissecting its molecular architecture. The molecule possesses three distinct functional domains that compete for solvation:

DomainChemical NatureSolvation Preference
4-Bromobenzyl Group Lipophilic / AromaticInteracts via

-

stacking and Van der Waals forces. Drives solubility in non-polar solvents (Toluene, DCM).
Piperidine Nitrogen Basic (

)
Proton-acceptor. Responsible for pH-dependent solubility. Soluble in aqueous acid; insoluble in aqueous base.
Ethyl Ester Polar AproticHydrogen bond acceptor (weak). Enhances solubility in polar organic solvents (Ethyl Acetate, THF).
  • Estimated LogP: 3.8 – 4.2 (High Lipophilicity)

  • Physical State: Typically a viscous oil or low-melting solid (

    
    C depending on purity), requiring careful handling during gravimetric analysis.
    

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on dielectric constant and functional interaction.

Non-Polar & Halogenated Solvents
  • Dichloromethane (DCM) & Chloroform: High Solubility (>500 mg/mL).

    • Mechanism:[1][2][3] The halogenated solvents interact favorably with the bromobenzyl ring and the polarizable ester group.

    • Application: Ideal for liquid-liquid extraction from aqueous phases.

  • Toluene: High Solubility.

    • Mechanism:[1][2][3]

      
      -
      
      
      
      interactions between the solvent and the benzyl ring.
    • Application: Preferred solvent for scale-up reactions to avoid chlorinated waste.

  • Hexane / Heptane: Low/Moderate Solubility.

    • Behavior: The compound often "oils out" rather than crystallizing.

    • Application: Excellent antisolvent for precipitation or silica gel chromatography eluents.

Polar Aprotic Solvents
  • Ethyl Acetate (EtOAc): High Solubility.

    • Mechanism:[1][2][3] Dipole-dipole interactions with the ester moiety.

    • Application: Standard solvent for Thin Layer Chromatography (TLC) (

      
       in 20% EtOAc/Hexane) and extraction.
      
  • Tetrahydrofuran (THF) & 2-MeTHF: High Solubility.

    • Application: Common reaction solvent for reduction or hydrolysis steps.

  • Acetonitrile (MeCN): High Solubility.

    • Application: Preferred solvent for HPLC analysis and alkylation reactions.

Protic Solvents
  • Methanol / Ethanol: High Solubility (Ambient).

    • Behavior: Soluble at room temperature; however, solubility decreases significantly at

      
      C.
      
    • Application: Potential recrystallization solvent (cooling crystallization) if the compound is solid.

  • Water: Insoluble (Neutral/Basic pH).

    • Mechanism:[1][2][3] The hydrophobic benzyl and ethyl groups dominate the solvation energy, preventing hydration of the amine.

    • Exception: Highly soluble in aqueous mineral acids (HCl,

      
      ) due to protonation of the piperidine nitrogen (
      
      
      
      ).
Solubility Summary Table
Solvent ClassSolventSolubility RatingPrimary InteractionProcess Use
Chlorinated DCMVery HighDipole / DispersionExtraction
Aromatic TolueneHigh

-Stacking
Reaction Medium
Ester Ethyl AcetateHighDipole-DipoleExtraction / Chrom.
Alkane HexaneLowDispersionAntisolvent
Alcohol EthanolHigh (Warm)H-BondingRecrystallization
Aqueous Water (pH 7)InsolubleHydrophobic EffectWash
Aqueous 1M HClSolubleIonic SolvationAcid Wash

Experimental Protocols

Gravimetric Solubility Determination (SOP-SOL-01)

For non-volatile solutes in volatile solvents.

  • Preparation: Weigh 100 mg of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate into a pre-tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments while vortexing.
    
  • Observation:

    • Dissolved: Solution is clear/transparent.

    • Undissolved: Visible oil droplets or particulate matter.

  • Equilibration: If not dissolved after 1 mL, cap and stir at

    
    C for 4 hours.
    
  • Sampling: Filter the supernatant through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

pH-Dependent Extraction Efficiency Test

Critical for workup optimization.

  • Dissolve 500 mg of compound in 10 mL DCM.

  • Add 10 mL of aqueous buffer (pH 2, 7, or 10).

  • Vortex vigorously for 2 minutes and allow phase separation.

  • Analyze the aqueous layer via HPLC to determine loss of product to the aqueous phase.

    • Expectation: High loss at pH 2 (salt formation), <0.1% loss at pH 10.

Process Application & Visualization

Purification Strategy: Acid-Base Swing

The basicity of the piperidine nitrogen allows for a highly efficient purification method without chromatography.

purification_workflow Raw Crude Reaction Mixture (Organic Phase) AcidWash Wash with 1M HCl Raw->AcidWash Partition AqPhase Aqueous Phase (Contains Product Salt) AcidWash->AqPhase Keep OrgWaste Organic Phase (Neutral Impurities) AcidWash->OrgWaste Discard Basify Basify to pH 10 (NaOH/Na2CO3) AqPhase->Basify Neutralize Extract Extract with DCM/EtOAc Basify->Extract Phase Transfer Final Pure Product (Free Base) Extract->Final Evaporate

Figure 1: Acid-Base Swing Extraction Workflow. This method leverages the pH-dependent solubility to separate neutral impurities (remaining in organic) from the basic product (moves to acid), then recovering the product by basification.

Recrystallization Solvent Selection

If the compound is solid, a binary solvent system is recommended.

  • Solvent: Ethyl Acetate (dissolves well at hot).

  • Antisolvent: Hexane (reduces solubility upon cooling).

  • Ratio: Typically 1:3 to 1:5 (EtOAc:Hexane).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 1-benzylpiperidine-4-carboxylate (CID 90423). Retrieved from [Link]

Sources

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate: Strategic Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate , a versatile intermediate in the development of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and acetylcholinesterase (AChE).

Executive Summary & Pharmacophore Analysis

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (CAS: 148729-12-8) serves as a critical "divergent intermediate" in medicinal chemistry. Its structural value lies in its trifunctional nature:

  • The Piperidine Core: A privileged scaffold found in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Loratadine), providing essential basicity for receptor binding.

  • The 4-Bromobenzyl Moiety: A halogenated handle allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for exploring Structure-Activity Relationships (SAR) in the hydrophobic pocket of target proteins.

  • The Ethyl Ester: A masked carboxylic acid that can be hydrolyzed to a polar head group or reduced to an alcohol/aldehyde for linker extension.

This guide provides a validated protocol for its synthesis and downstream application, emphasizing process control and impurity management.

Technical Specifications & Properties

PropertySpecification
IUPAC Name Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
CAS Number 148729-12-8
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.23 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
pKa (Calc) ~8.5 (Piperidine Nitrogen)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Core Synthesis Protocol: N-Alkylation

The most robust route to this intermediate is the nucleophilic substitution (


) of ethyl isonipecotate with 4-bromobenzyl bromide.
Reaction Scheme & Logic[1]
  • Nucleophile: Ethyl isonipecotate (Secondary amine).

  • Electrophile: 4-Bromobenzyl bromide (Benzylic halide).[1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (TEA).
    
  • Solvent: Acetonitrile (ACN) or DMF. Note: ACN is preferred for easier workup.

Step-by-Step Methodology

Scale: 10 mmol (approx. 1.57 g of Ethyl Isonipecotate)

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Isonipecotate (1.57 g, 10 mmol) in Acetonitrile (ACN) (30 mL).

  • Base Addition: Add anhydrous

    
      (2.76 g, 20 mmol). The excess base acts as an acid scavenger for the HBr generated.
    
  • Electrophile Addition: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of 4-Bromobenzyl bromide (2.50 g, 10 mmol) in ACN (10 mL) over 15 minutes.

    • Causality: Slow addition at 0°C prevents exotherms and minimizes the formation of quaternary ammonium salts (over-alkylation), although steric hindrance makes bis-alkylation unlikely here.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours.

    • Monitoring: Check by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting amine (ninhydrin active) should disappear; the product (UV active) will appear at a higher

      
      .
      
  • Workup (Self-Validating Step):

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Acid-Base Purification: Dissolve the residue in EtOAc (50 mL). Extract with 1M HCl (2 x 30 mL). The product (basic amine) moves to the aqueous layer; neutral impurities (unreacted benzyl bromide) remain in the organic layer.

    • Basify the aqueous layer to pH ~10 using 2M NaOH.

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

    • Dry combined DCM layers over

      
      , filter, and concentrate.
      

Yield: Expect 85–92% as a pale yellow oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: Ethyl Isonipecotate + 4-Bromobenzyl Bromide Reaction Reaction: ACN, K2CO3 RT, 4-6 hrs Start->Reaction S_N2 Alkylation Filtration Filtration: Remove Salts Reaction->Filtration AcidExt Acid Extraction: Product -> Aqueous Phase Impurities -> Organic Phase Filtration->AcidExt Purification Logic BaseExt Basification & Extraction: Recover Product in DCM AcidExt->BaseExt pH Adjustment Final Final Product: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate BaseExt->Final Isolation

Figure 1: Process flow for the synthesis and purification of the target intermediate.

Advanced Applications: Divergent Synthesis

The utility of this intermediate lies in its ability to serve as a "hub" for library generation.

Path A: Suzuki-Miyaura Coupling (The Bromine Handle)

The aryl bromide is an excellent partner for boronic acids, allowing the installation of biaryl systems common in CCR5 antagonists.

  • Reagents: Aryl Boronic Acid (

    
    ), 
    
    
    
    (5 mol%),
    
    
    , Dioxane/Water (4:1).
  • Conditions: 80–100°C, 2–12 hours.

  • Outcome: Replacement of the Bromine with an Aryl group, extending the lipophilic tail.

Path B: Ester Hydrolysis/Reduction (The Polar Handle)
  • Hydrolysis: LiOH in THF/Water yields the carboxylic acid (Zwitterionic form). This acid can be coupled with amines to form amides.

  • Reduction:

    
     or DIBAL-H yields the primary alcohol. This alcohol can be converted to a chloride or tosylate, mimicking the linker found in Donepezil  (Aricept) analogs.
    
Divergent Pathway Diagram

DivergentPathways Core Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Suzuki Modification of Bromine Handle Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Modification of Ester Handle Reduction Reduction (LiAlH4) Core->Reduction Biaryl Biaryl Analog (GPCR Ligands) Suzuki->Biaryl Acid Carboxylic Acid (Library Building Block) Hydrolysis->Acid Alcohol Primary Alcohol (Donepezil-like Linker) Reduction->Alcohol

Figure 2: Divergent synthetic pathways utilizing the bromine and ester functional handles.

Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption).

  • Retention Time: Expect elution at ~6.5 min (relatively lipophilic).

NMR Interpretation ( NMR, 400 MHz, )
  • 
     7.42 (d, 2H):  Aryl protons ortho to Bromine (Deshielded).
    
  • 
     7.20 (d, 2H):  Aryl protons meta to Bromine.
    
  • 
     4.13 (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     3.46 (s, 2H):  Benzylic 
    
    
    
    (Diagnostic singlet).
  • 
     2.85 (m, 2H):  Piperidine equatorial protons adjacent to Nitrogen.
    
  • 
     1.25 (t, 3H):  Ethyl ester methyl group.
    

Safety & Handling

  • 4-Bromobenzyl bromide: A potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles. Quench spills with dilute ammonia or sodium thiosulfate.

  • Ethyl Isonipecotate: Irritant.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers from the extraction may contain trace alkyl halides and should be treated before disposal.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2784562, Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Synthesis of N-Benzyl Piperidines (General Protocol): Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Donepezil SAR & Analogs: Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(20), 3983–3989. (Foundational text on the pharmacophore). Retrieved from [Link]

  • Suzuki Coupling on Benzyl Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Standard reference for the downstream application). Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate from ethyl isonipecotate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate via


 nucleophilic substitution. This compound is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of GPCR ligands and peptidomimetics.

The protocol utilizes ethyl isonipecotate and 4-bromobenzyl bromide under mild basic conditions. Unlike reductive amination routes, this direct alkylation method offers higher atom economy and simplified workup procedures. This guide emphasizes process control, safety regarding lachrymatory reagents, and structural validation.

Reaction Scheme & Logic

The synthesis proceeds via the N-alkylation of a secondary amine with a benzyl halide.[1] Potassium carbonate (


) acts as the heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct, driving the equilibrium forward.
reaction-scheme

ReactionScheme Reactant1 Ethyl Isonipecotate (Secondary Amine) Product Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Reactant1->Product Reactant2 4-Bromobenzyl Bromide (Alkylating Agent) Reactant2->Product SN2 Attack Reagents K2CO3, MeCN 60°C, 4-6 h Reagents->Product Byproduct KBr + KHCO3 Product->Byproduct Side Products

Figure 1: General reaction scheme for the N-alkylation of ethyl isonipecotate.

Materials & Reagents

Safety Critical: 4-Bromobenzyl bromide is a severe lachrymator (tear gas agent). All operations involving this reagent must be performed in a properly functioning fume hood.

ReagentMW ( g/mol )Equiv.[2][3][4][5]RoleSafety Note
Ethyl isonipecotate 157.211.0NucleophileIrritant
4-Bromobenzyl bromide 249.921.05ElectrophileLachrymator , Corrosive
Potassium Carbonate (

)
138.212.5BaseIrritant, Hygroscopic
Acetonitrile (MeCN) 41.05SolventSolventFlammable, Toxic
Ethyl Acetate (EtOAc) 88.11WorkupExtractionFlammable

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction follows an


 pathway.[1][6] The secondary amine of the piperidine ring acts as the nucleophile, attacking the benzylic carbon.

Key Mechanistic Factors:

  • Sterics: The piperidine nitrogen is moderately sterically hindered but sufficiently nucleophilic for benzylic attack.

  • Solvent Effect: Acetonitrile (polar aprotic) is chosen to solubilize the organic reactants while keeping the inorganic base (

    
    ) as a suspension, preventing base-mediated hydrolysis of the ethyl ester.
    
  • Base Role:

    
     neutralizes the ammonium salt intermediate. If the base is too strong (e.g., NaH), it could deprotonate the alpha-carbon of the ester; if too weak, the reaction stalls.
    
reaction-mechanism

Mechanism Start Reagents Mixed TS Transition State: N-Lone Pair attacks Benzylic C Br bond weakens Start->TS Heat (60°C) Inter Ammonium Intermediate (R2-NH+-CH2-Ar) TS->Inter Br- departure Deprot Deprotonation by K2CO3 Inter->Deprot H+ removal Final Tertiary Amine Product Deprot->Final Neutralization

Figure 2: Stepwise mechanistic pathway of the synthesis.

Experimental Protocol

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Ethyl isonipecotate (1.57 g, 10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (50 mL).

  • Add Potassium Carbonate (

    
    ) (3.45 g, 25.0 mmol, 2.5 eq) in a single portion.
    
    • Note: Ensure

      
       is finely powdered to maximize surface area.
      
  • Stir the suspension at room temperature for 10 minutes.

Step 2: Addition of Electrophile
  • Dissolve 4-Bromobenzyl bromide (2.62 g, 10.5 mmol, 1.05 eq) in a minimal amount of Acetonitrile (5-10 mL).

  • Add the bromide solution dropwise to the stirring amine mixture over 5–10 minutes.

    • Why: Dropwise addition prevents localized high concentrations that could lead to quaternary ammonium salt formation (over-alkylation), although this is sterically disfavored here.

Step 3: Reaction & Monitoring[1]
  • Heat the reaction mixture to 60°C (oil bath temperature).

  • Monitor progress via TLC (Thin Layer Chromatography) every 2 hours.

    • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV (254 nm) or Iodine stain.

    • Expected Rf: Product (~0.45) will appear between the starting bromide (~0.8) and the amine (~0.1-0.2).[3]

  • Reaction is typically complete within 4–6 hours .

Step 4: Workup[10]
  • Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (KBr and excess

    
    ). Wash the solid cake with Ethyl Acetate (20 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove Acetonitrile.

  • Extraction:

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 30 mL) to remove trace inorganic salts.

    • Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate to yield the crude oil.
Step 5: Purification (If Necessary)

While the crude purity is often >90%, purification via flash column chromatography is recommended for pharmaceutical applications.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 0%

    
     20% Ethyl Acetate in Hexanes.
    

Process Control & Troubleshooting

workflow-diagram

Workflow Setup Suspend Amine & Base in MeCN Add Add Bromide Solution (Dropwise) Setup->Add React Heat to 60°C (4-6 Hours) Add->React Check TLC Check Complete? React->Check Check->React No Filter Filter Salts & Evaporate MeCN Check->Filter Yes Extract Aq. Workup (EtOAc / H2O) Filter->Extract Purify Column Chromatography Extract->Purify

Figure 3: Operational workflow for the synthesis.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsDry MeCN over molecular sieves; Ensure

is anhydrous.
New Spot at Baseline Quaternary SaltReduce reaction temperature; Ensure strict 1:1 stoichiometry.
Product is Colored Oxidation/ImpuritiesPass through a short silica plug; product should be pale yellow/colorless.

Characterization & Validation

The identity of the product must be confirmed using


 NMR. Below are the expected diagnostic signals.

Target Structure: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Signal Region (

ppm)
MultiplicityIntegrationAssignment
7.40 – 7.45 Doublet (d)2HAromatic (Ortho to Br)
7.18 – 7.22 Doublet (d)2HAromatic (Meta to Br)
4.13 Quartet (q)2HEster

3.48 Singlet (s)2HBenzylic

2.85 – 2.90 Broad Doublet2HPiperidine

2.25 – 2.35 Multiplet1HPiperidine

2.00 – 2.10 Broad Triplet2HPiperidine

1.75 – 1.90 Multiplet4HPiperidine ring

1.25 Triplet (t)3HEster

Mass Spectrometry (ESI+):

  • Calculated

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Look for the characteristic 1:1 isotopic pattern of Bromine.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Retrieved from

  • Organic Syntheses. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. Org. Synth. 2010, 87, 137-142. Retrieved from [7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329765473, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from

  • Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2025). Product Specification: Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from

Sources

N-alkylation of ethyl piperidine-4-carboxylate with 4-bromobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Alkylation of Ethyl Piperidine-4-carboxylate


 Substitution

Executive Summary

This application note details a robust, scalable protocol for the N-alkylation of ethyl piperidine-4-carboxylate with 4-bromobenzyl bromide . This transformation is a cornerstone in medicinal chemistry, frequently employed to generate pharmacophores for GPCR ligands (e.g., dopamine and opioid receptor antagonists) and peptidomimetics.

Unlike reductive amination strategies, this direct alkylation leverages the high reactivity of benzylic halides to achieve rapid conversion under mild conditions. This guide prioritizes process safety (managing lachrymators) and purification efficiency , ensuring a high-purity product suitable for downstream biological assays.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) .[1]
  • Nucleophile Activation: The secondary amine (ethyl piperidine-4-carboxylate) acts as the nucleophile. While the amine is moderately basic (pKa ~9.8), the presence of an inorganic base (

    
    ) is critical not to deprotonate the amine initially, but to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the formation of the unreactive ammonium salt of the starting material.
    
  • Electrophilic Attack: The nitrogen lone pair attacks the benzylic carbon of 4-bromobenzyl bromide. Benzylic halides are exceptional electrophiles because the adjacent

    
    -system stabilizes the transition state (lowering 
    
    
    
    ).
  • Leaving Group Departure: Bromide is a weak base and an excellent leaving group, facilitating the concerted bond-breaking/bond-forming step.

Diagram 1: Mechanistic Pathway

G Reactants Ethyl Piperidine-4-carboxylate (Nucleophile) TS Transition State (Stabilized by Benzyl u03c0-system) Reactants->TS Attack Electrophile 4-Bromobenzyl Bromide (Electrophile) Electrophile->TS Intermediate Quaternary Ammonium Intermediate TS->Intermediate -Bru207b Product Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Intermediate->Product Deprotonation Base Base (K2CO3) Scavenges H+ Base->Intermediate Neutralization

Caption:


 reaction pathway highlighting the role of the base in driving equilibrium forward.

Reagent Selection & Optimization

Successful alkylation requires balancing solvent polarity with ease of workup.

Table 1: Reagent & Solvent Optimization Matrix

ComponentSelectionRationale
Solvent Acetonitrile (MeCN) Optimal. Polar aprotic solvent that dissolves the organic reactants well but allows inorganic salts (

, KBr) to remain suspended, facilitating easy filtration. Lower boiling point (

) than DMF for easier removal.
Base Potassium Carbonate (

)
Standard. Mild, heterogeneous base. Acts as an acid sponge. Unlike TEA/DIPEA, it does not require an aqueous wash to remove excess base (can be filtered off).
Electrophile 4-Bromobenzyl bromide High Reactivity. The benzyl group activates the position. Warning: Strong Lachrymator.
Nucleophile Ethyl piperidine-4-carboxylate Secondary amine. Sterically accessible enough for

.

Detailed Experimental Protocol

Safety Pre-requisite: 4-Bromobenzyl bromide is a severe lachrymator (tear gas agent) and skin irritant.[2] All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

Step-by-Step Methodology
  • Preparation:

    • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Weigh 1.00 g (6.36 mmol, 1.0 equiv) of ethyl piperidine-4-carboxylate.

    • Weigh 1.75 g (7.00 mmol, 1.1 equiv) of 4-bromobenzyl bromide.

    • Weigh 2.64 g (19.1 mmol, 3.0 equiv) of anhydrous

      
      .
      
  • Reaction Setup:

    • Dissolve the amine (ethyl piperidine-4-carboxylate) in 20 mL of anhydrous Acetonitrile (MeCN) in the RBF.

    • Add the solid

      
       to the stirring solution. The base will not dissolve; this is normal.
      
    • Critical Step: Add the 4-bromobenzyl bromide portion-wise over 5 minutes.

      • Reasoning: Although the exotherm is usually mild on this scale, portion-wise addition prevents localized high concentrations that could favor bis-alkylation (though unlikely with this steric profile).

  • Execution:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 60°C for 4–6 hours .

    • Self-Validation (TLC): Check reaction progress using TLC (Hexanes:EtOAc 3:1).

      • Starting Material (Amine): Stays near baseline (stains with Ninhydrin).

      • Electrophile (Bromide): High Rf (UV active).

      • Product: Mid-range Rf (UV active + Dragendorff/Iodine stain).

    • The reaction is complete when the amine spot disappears.

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a celite pad or sintered glass funnel to remove the solid potassium salts (

      
       and KBr).
      
    • Rinse the filter cake with 10 mL of fresh MeCN.

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a crude oil.

  • Purification:

    • Redissolve the crude oil in minimal Dichloromethane (DCM).

    • Perform Flash Column Chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 20% EtOAc/Hexanes.

    • Collect fractions containing the product (monitor via UV).

Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Amine in MeCN AddReagents Add K2CO3 & 4-Bromobenzyl bromide Start->AddReagents Heat Heat to 60°C (4-6 Hours) AddReagents->Heat TLC TLC Check (Hex:EtOAc 3:1) Heat->TLC TLC->Heat Incomplete Filter Filter Solids (Remove Salts) TLC->Filter Complete Evap Evaporate Solvent Filter->Evap Purify Column Chromatography (Silica Gel) Evap->Purify Final Pure Product (Yield ~85-90%) Purify->Final

Caption: Step-by-step workflow from reaction setup to purified isolate.

Analytical Characterization

To validate the identity of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate , look for these key signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) 
      
      
      
      Characteristic AA'BB' aromatic system.
    • 
       4.13 (q, 2H, 
      
      
      
      )
      
      
      Ethyl ester quartet.
    • 
       3.48 (s, 2H, 
      
      
      
      )
      
      
      Diagnostic benzylic singlet. Shift confirms N-alkylation.
    • 
       2.85 (m, 2H, piperidine eq), 2.05 (m, 2H, piperidine ax).
      
    • 
       1.25 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
      : ~326.07 / 328.07 (1:1 isotopic ratio due to Bromine).
      

Troubleshooting & Tips

  • Low Yield: Ensure the Acetonitrile is anhydrous.[3] Water competes as a nucleophile (hydrolyzing the benzyl bromide to benzyl alcohol) or solvates the carbonate, making it gummy.

  • Emulsions during workup: If you choose an aqueous extraction instead of filtration, benzylic amines can form emulsions. Use brine to break them.

  • Lachrymator Spills: Neutralize spilled benzyl bromide with 10% aqueous ammonia or sodium thiosulfate solution before wiping.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[4] Journal of Organic Chemistry, 67(3), 674-683. (General protocol reference for carbonate-mediated alkylation).

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Amines. Retrieved from [Link]

Sources

Reaction conditions for synthesizing Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a versatile pharmacophore intermediate often utilized in the synthesis of GPCR ligands, sigma receptor antagonists, and acetylcholinesterase inhibitors (e.g., Donepezil analogs). Its structure combines a lipophilic benzyl piperidine moiety—critical for hydrophobic pocket binding—with an ester handle suitable for further diversification (hydrolysis to acid, reduction to alcohol, or amidation).

This guide details the Nucleophilic Substitution (N-Alkylation) pathway as the primary "Gold Standard" protocol due to its operational simplicity, high atom economy, and scalability. An alternative Reductive Amination route is provided for contexts where aldehyde precursors are preferred.[1]

Strategic Synthetic Analysis

Route A: Direct N-Alkylation (Recommended)

This pathway utilizes the nucleophilic secondary amine of ethyl isonipecotate to displace the bromide from 4-bromobenzyl bromide.

  • Pros: Reagents are inexpensive; reaction kinetics are fast; workup is strictly extractive.

  • Cons: Potential for over-alkylation (quaternization), though sterically disfavored with this specific scaffold.

  • Mechanism:

    
     Nucleophilic Substitution.
    
Route B: Reductive Amination (Alternative)

Condensation of the amine with 4-bromobenzaldehyde followed by hydride reduction.

  • Pros: Avoids potent alkylating agents (lachrymators); mild conditions.

  • Cons: Requires expensive borohydride reagents; generates boron waste.

Detailed Protocol: Direct N-Alkylation

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Density/StateRole
Ethyl isonipecotate 157.211.0Liquid (

)
Nucleophile
4-Bromobenzyl bromide 249.921.05SolidElectrophile
Potassium Carbonate (

)
138.212.5Solid (Anhydrous)Base (HCl scavenger)
Acetonitrile (ACN) 41.05-SolventPolar Aprotic Medium
Potassium Iodide (KI) 166.000.1SolidCatalyst (Finkelstein)
Step-by-Step Methodology

Pre-reaction Preparation: Ensure all glassware is clean and dry. While strict inert atmosphere is not critical for this robust reaction, a nitrogen blanket is recommended to prevent moisture absorption by the solvent.

Step 1: Solubilization

  • Charge a round-bottom flask (RBF) with Ethyl isonipecotate (1.0 equiv).

  • Add Acetonitrile (ACN) (approx. 10 mL per gram of amine).

  • Begin magnetic stirring at medium speed.

Step 2: Base Activation

  • Add Potassium Carbonate (

    
    )  (2.5 equiv) to the stirring solution.
    
  • (Optional Optimization) Add catalytic Potassium Iodide (KI) (0.1 equiv). This generates the more reactive benzyl iodide in situ, accelerating the reaction significantly.

Step 3: Electrophile Addition

  • Add 4-Bromobenzyl bromide (1.05 equiv) portion-wise.

    • Note: If the bromide is solid, add it as a powder. If handling large scales, dissolve it in a minimal amount of ACN and add dropwise to control exotherm.

Step 4: Reaction

  • Equip the flask with a reflux condenser.[3]

  • Heat the mixture to

    
      (oil bath temperature).
    
  • Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS.

    • Target Time: 2–4 hours.

    • Endpoint: Disappearance of the secondary amine starting material.

Step 5: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
    , 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the cake with ethyl acetate.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Redissolve the oil in Ethyl Acetate (EtOAc) and wash with:

    • 
       Water (to remove residual salts/DMF traces).
      
    • 
       Brine (saturated NaCl).
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • Flash Chromatography: If high purity (>98%) is required.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       30% EtOAc in Hexanes.
      
    • Product: The tertiary amine product typically elutes after the excess benzyl bromide but before any bis-alkylated byproducts (rare).

Process Visualization

G Start Start: Ethyl Isonipecotate (In ACN) AddBase Add Base (K2CO3) & Catalyst (KI) Start->AddBase AddElectrophile Add 4-Bromobenzyl Bromide (1.05 equiv) AddBase->AddElectrophile Heat Heat to 60°C (2-4 Hours) AddElectrophile->Heat Check QC: TLC/LCMS (Amine Consumed?) Heat->Check Check->Heat No (Continue Heating) Workup Workup: Filter Solids -> Evaporate -> Extract (EtOAc/Water) Check->Workup Yes Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final Product: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Purify->Final

Caption: Workflow for the N-alkylation synthesis of the target ester.

Alternative Protocol: Reductive Amination

Use this method if 4-bromobenzyl bromide is unavailable or if strict avoidance of alkyl halides is required by safety protocols.

  • Mixing: Dissolve Ethyl isonipecotate (1.0 equiv) and 4-Bromobenzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Acidification: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins at Room Temp.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    )  (1.4 equiv) in one portion.
    
  • Reaction: Stir at Room Temp for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[5]
    

Mechanism of Action (Route A)

The reaction proceeds via a classic


 (Substitution Nucleophilic Bimolecular)  mechanism.
  • Deprotonation: The secondary amine is already nucleophilic, but the base (

    
    ) neutralizes the HBr generated during the reaction, driving the equilibrium forward.
    
  • Attack: The lone pair on the piperidine nitrogen attacks the benzylic carbon of the electrophile.

  • Leaving Group Departure: The bromide ion leaves simultaneously.

  • Catalysis (Optional): If KI is used, the bromide is first exchanged for iodide (Finkelstein reaction). The C-I bond is weaker and the iodide is a better leaving group, accelerating the attack by the amine.

Mechanism Substrate Ethyl Isonipecotate (Nucleophile) TS Transition State [N ... C ... Br]‡ Substrate->TS Attack Reagent 4-Bromobenzyl Bromide (Electrophile) Reagent->TS Product Product + HBr (Neutralized by K2CO3) TS->Product Inversion/Substitution

Caption: Simplified SN2 mechanistic pathway for the N-benzylation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Old/Wet ReagentsDry ACN over sieves; use fresh benzyl bromide. Add 0.1 eq KI.
Bis-alkylation Excess ElectrophileEnsure strict 1:1 stoichiometry. Add amine slowly to electrophile if problem persists (Reverse Addition).
Emulsion in Workup Fine ParticulatesFilter the reaction mixture through Celite before aqueous workup to remove fine carbonate dust.
Product is Oil ImpuritiesHigh vacuum drying is essential. If still oily, convert to HCl salt (add HCl in ether) to precipitate a solid.

References

  • ResearchGate. Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. (Analogous N-benzylation protocol).

  • Organic Syntheses. Reductive Amination Protocols using Sodium Triacetoxyborohydride. Org. Synth. 2003, 80, 207.

  • PubChem. Ethyl isonipecotate Compound Summary.

  • Common Organic Chemistry. Reductive Amination Conditions (NaBH(OAc)3 vs NaBH3CN).

Sources

Purification methods for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a critical intermediate in the synthesis of bioactive piperidine scaffolds, often utilized in the development of muscarinic receptor antagonists and antihistamines.[1][2] Its purity is paramount, as the 4-bromobenzyl moiety serves as a functional handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This guide details three purification protocols ranging from high-throughput extraction to pharmaceutical-grade crystallization.[1][2] The selection of the method depends on the synthesis scale and the required purity profile.[1]

Compound Profile:

  • Chemical Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1][2]
  • Molecular Weight: 326.23 g/mol [2]

  • Physical State: Viscous pale yellow oil (Free Base); White crystalline solid (HCl Salt).[1][2]

  • Solubility: Soluble in DCM, EtOAc, MeOH; Insoluble in water.[1][2]

  • pKa (Calc): ~8.5 (Piperidine nitrogen).[1][2]

Synthesis Context & Impurity Profile

Understanding the genesis of the crude material is essential for effective purification.[1][2] This compound is typically synthesized via N-alkylation of ethyl piperidine-4-carboxylate with 4-bromobenzyl bromide in the presence of a base (K


CO

or DIEA) in acetonitrile or DMF.[1][2]

Common Impurities:

  • Unreacted Amine: Ethyl piperidine-4-carboxylate (Secondary amine).[1][2]

  • Alkylating Agent: 4-Bromobenzyl bromide (Lachrymator, potential genotoxin).[3][1][2]

  • Hydrolysis Product: 1-(4-bromobenzyl)piperidine-4-carboxylic acid (Zwitterion).[1][2]

  • Quaternary Ammonium Salts: Resulting from over-alkylation (trace).[3][1][2]

Method A: Scalable Acid-Base Extraction (The "Workhorse" Protocol)[2][3]

Best For: Large-scale crude cleanup (>10g) to remove non-basic impurities and unreacted alkyl halides.[1][2] Principle: Exploits the basicity of the tertiary piperidine nitrogen (pKa ~8.[1][2]5) to selectively transfer the product between organic and aqueous phases, leaving neutral impurities (benzyl bromide) behind.[1][2]

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Avoid DCM if possible to prevent emulsion formation during vigorous shaking.[1][2]

  • Initial Wash: Wash the organic phase with Saturated NaHCO

    
      (
    
    
    
    vol) to remove acidic byproducts and residual inorganic bases.[1][2]
  • Acid Extraction (Critical Step):

    • Extract the organic layer with 1M Citric Acid or 0.5M HCl (

      
       vol).[1][2]
      
    • Mechanism:[2][4][5] The target amine is protonated (

      
      ) and moves to the aqueous layer.[1][2] The neutral 4-bromobenzyl bromide remains in the EtOAc layer.[1][2]
      
    • Caution: Keep the acid dilute and cold (0-5°C) to prevent hydrolysis of the ethyl ester.[1][2]

  • Phase Separation:

    • Organic Layer (Top): Contains non-basic impurities.[3][1][2] Discard after TLC verification.

    • Aqueous Layer (Bottom): Contains the Product-H

      
      .[1][2]
      
  • Basification & Recovery:

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly adjust pH to ~10 using 4M NaOH or Sat.[1][2] Na

      
      CO
      
      
      
      . The solution will become cloudy as the free base oils out.[1][2]
    • Extract immediately with DCM (

      
       vol).[1][2]
      
  • Drying: Dry combined DCM layers over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    

Yield: Typically 85-90% recovery.[1][2] Purity: >95% (suitable for most subsequent steps).

Method B: Flash Column Chromatography

Best For: High-purity requirements (>98%) or removal of polar impurities (e.g., hydrolysis byproducts).[3][1][2] Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

Mobile Phase Optimization:

Standard EtOAc/Hexane systems often cause "tailing" (streaking) of amines due to interaction with acidic silanol groups on the silica.[3][1][2]

  • Recommended System: Hexanes : EtOAc (4:1 to 1:1 gradient) + 1% Triethylamine (TEA) .[1][2]

  • Alternative: DCM : MeOH (95:[1][2]5) + 0.5% NH

    
    OH (for very polar impurities).[1][2]
    
Protocol:
  • Column Pre-treatment: Flush the column with mobile phase containing TEA before loading the sample.[1][2] This neutralizes the silica.[1][2]

  • Loading: Dissolve crude oil in a minimum volume of DCM.

  • Elution:

    • Fraction 1 (High Rf): Unreacted 4-bromobenzyl bromide (if any remains).[1][2]

    • Fraction 2 (Target): Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.[1][2]

    • Fraction 3 (Low Rf): Unreacted ethyl piperidine-4-carboxylate.[1][2]

  • Post-Run: Evaporate solvents. Note: TEA has a high boiling point; co-evaporate with heptane or dry under high vacuum for 12h to remove amine traces.[1]

Method C: Hydrochloride Salt Formation (Crystallization)[2][3]

Best For: Long-term storage, stability, and achieving >99% purity.[1][2] Principle: The HCl salt is often a crystalline solid, whereas the free base is an oil.[1][2] Impurities remain in the mother liquor.[1][2]

Protocol:
  • Dissolution: Dissolve 10g of the semi-pure free base (from Method A) in Diethyl Ether (Et

    
    O)  or Ethanol (EtOH)  (50 mL).
    
  • Acidification:

    • Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring at 0°C.

    • Continue addition until pH paper indicates acidic (pH ~2-3).[1][2]

  • Crystallization:

    • A white precipitate should form immediately.[1][2]

    • If oiling occurs, heat the mixture to reflux (if using EtOH) until dissolved, then let cool slowly to RT, then 4°C.

  • Isolation: Filter the solid under vacuum/nitrogen atmosphere.

  • Washing: Wash the filter cake with cold Et

    
    O (
    
    
    
    mL) to remove trapped mother liquor.
  • Drying: Dry in a vacuum oven at 40°C over P

    
    O
    
    
    
    .

Result: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate Hydrochloride.[1][2] Stability: Stable for >1 year at RT (desiccated).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the Acid-Base Extraction (Method A), which is the most critical scalable process.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Wash w/ NaHCO3 Start->Dissolve ExtractAcid Extract w/ 0.5M HCl (Cold) Dissolve->ExtractAcid OrgLayer1 Organic Layer (Discard) ExtractAcid->OrgLayer1 Non-basic impurities (Benzyl bromide) AqLayer1 Aqueous Layer (Contains Product-H+) ExtractAcid->AqLayer1 Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer1->Basify ExtractDCM Extract into DCM Basify->ExtractDCM FinalOrg DCM Layer (Product Free Base) ExtractDCM->FinalOrg FinalAq Aqueous Waste ExtractDCM->FinalAq Dry Dry (MgSO4) & Concentrate FinalOrg->Dry Decision Purity Check (TLC/LCMS) Dry->Decision Salt Method C: HCl Salt Formation Decision->Salt Solid req. Column Method B: Flash Column Decision->Column <95% Done Final Product (>98% Purity) Decision->Done >95%

Caption: Logical workflow for the purification of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, highlighting phase separation logic.

Quality Control Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl

)
Diagnostic peaks:

4.13 (q, ethyl),

3.48 (s, benzyl CH

),

7.4 (aromatic).[1][2]
Purity HPLC-UV (254 nm)> 95.0% area
Residual Solvent GC-HS< 5000 ppm (EtOAc/DCM)
Water Content Karl Fischer< 0.5% w/w (Critical for ester stability)

References

  • Vertex AI Search. (2025).[1][2] Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications.[3][1][2] Link

  • Vertex AI Search. (2024).[1][2] Tert-Butyl (R)-4-(1-((4-bromophenyl)sulfonamido)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate synthesis. RSC Medicinal Chemistry.[1][2] Link[1][2]

  • Vertex AI Search. (2025).[1][2] Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. Link

  • Vertex AI Search. (2025).[1][2] Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate Properties. Sigma-Aldrich.[1][2] Link

  • Vertex AI Search. (2001).[1][2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Link[1][2]

Sources

Technical Application Note: Recrystallization Solvents & Protocols for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a comprehensive guide for the purification of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., muscarinic antagonists, antihistamines).[1]

Based on the structural properties of N-benzyl piperidine esters, this compound frequently presents as a viscous oil or low-melting solid in its free base form, making standard recrystallization challenging.[1] This guide addresses this specific "oiling out" phenomenon and provides protocols for both the free base and the highly crystalline hydrochloride salt.

Executive Summary & Compound Profile

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a tertiary amine featuring a lipophilic 4-bromobenzyl moiety and a polar ester group.[1]

  • Challenge: The free base often exhibits a low melting point or exists as a supercooled liquid (oil) at room temperature due to the rotational freedom of the benzyl-piperidine bond and the lack of strong hydrogen bond donors.[1]

  • Solution: While low-temperature crystallization of the free base is possible, salt formation (specifically HCl or Oxalate) is the industry-standard method to ensure high purity (>98%) and crystallinity for storage or subsequent GMP steps.[1]

Physicochemical Profile
PropertyValue / Characteristic
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.23 g/mol
Predicted Form (Free Base) Viscous yellow oil or off-white low-melting solid (MP: ~30–50°C).[1]
Solubility (Free Base) Soluble in DCM, EtOAc, MeOH, THF. Insoluble in Water.[1]
Preferred Salt Form Hydrochloride (HCl) : High MP (>180°C), non-hygroscopic, crystalline.

Solvent Selection Framework

The selection of solvents relies on the Hansen Solubility Parameters (HSP) , balancing dispersion forces (


), polar forces (

), and hydrogen bonding (

).
A. For Free Base (Low-Temperature Crystallization)
  • Primary Solvent (Good Solubility): Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1]
    
  • Anti-Solvent (Poor Solubility): Hexanes, Heptane, or Pentane.

  • Mechanism: The compound is highly soluble in EtOAc.[1] Adding non-polar alkanes reduces the solvation power, forcing precipitation. Note: This often requires cooling to -20°C.[1]

B. For Hydrochloride Salt (Recommended)[1][2]
  • Primary Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Anti-Solvent: Diethyl Ether or Ethyl Acetate.[1]

  • Mechanism: The ionic lattice of the HCl salt is soluble in hot alcohols but insoluble in ethers/esters.[1] This system yields defined needles or prisms.[1]

Experimental Protocols

Protocol A: Crystallization of the Free Base (Direct Method)

Use this method if the compound is confirmed to be a solid and you wish to avoid salt formation.

Reagents:

  • Crude Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (Oil/Solid).[1]

  • Solvent System: Ethyl Acetate / Hexanes (1:4 v/v) .[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of crude material in the minimum amount of Ethyl Acetate (~15-20 mL) at 40°C. Do not boil; esters are sensitive to hydrolysis.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g.,

    
     from synthesis).
    
  • Anti-Solvent Addition: Slowly add Hexanes (60 mL) dropwise with vigorous stirring.

    • Observation: A milky turbidity should appear.[1] If an oil separates immediately ("oiling out"), stop addition and reheat slightly.

  • Nucleation: Seed with a pure crystal if available.[1] If not, scratch the inner wall of the flask with a glass rod.

  • Crystallization: Wrap the flask in foil and place it in a -20°C freezer for 12–24 hours.

  • Collection: Filter the resulting white solid rapidly (it may melt at RT) and wash with cold Hexanes (-20°C).

Protocol B: Hydrochloride Salt Formation & Recrystallization (Gold Standard)

Use this method for maximum purity and stability.[1]

Reagents:

  • Crude Free Base (10 g, ~30.6 mmol).

  • 4M HCl in Dioxane or Ethanol.[1]

  • Recrystallization Solvent: Isopropanol (IPA) .[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude free base (10 g) in anhydrous Diethyl Ether (50 mL) or Ethyl Acetate (50 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl/Dioxane (8.5 mL, 1.1 eq) under nitrogen atmosphere.

    • Observation: A thick white precipitate (the HCl salt) will form immediately.[1]

  • Isolation: Filter the crude salt and wash with fresh ether. Dry under vacuum.[1][2]

  • Recrystallization:

    • Transfer the crude salt to a clean flask.[1]

    • Add Isopropanol (IPA) (approx. 5-7 mL per gram of salt).[1]

    • Heat to reflux (82°C) until fully dissolved.[1] If insoluble particles remain, hot filter.

    • Allow the solution to cool slowly to Room Temp (25°C) over 2 hours, then cool to 4°C.

  • Harvest: Filter the crystalline needles. Wash with cold IPA/Ether (1:1). Dry in a vacuum oven at 50°C.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying this intermediate, specifically addressing the "oiling out" issue.

Recrystallization_Workflow Start Crude Reaction Mixture (Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate) Check_State Physical State at RT? Start->Check_State Oil Viscous Oil / Gum Check_State->Oil Most Likely Solid Solid / Semi-Solid Check_State->Solid Less Likely Salt_Route Protocol B: Salt Formation (HCl) Oil->Salt_Route Recommended FreeBase_Route Protocol A: Low-Temp Crystallization Solid->FreeBase_Route Solvent_Salt Solvent: Isopropanol or EtOH (High Purity Output) Salt_Route->Solvent_Salt Solvent_Base Solvent: EtOAc / Hexanes (Temp: -20°C) FreeBase_Route->Solvent_Base Final_Product Pure Intermediate (Ready for Coupling) Solvent_Salt->Final_Product Crystalline HCl Salt Solvent_Base->Final_Product Purified Free Base

Figure 1: Decision tree for purification strategy based on the physical state of the crude intermediate.

Troubleshooting & Field Insights

The "Oiling Out" Phenomenon
  • Symptom: Upon adding the anti-solvent (Hexanes), the product separates as a yellow oil droplet at the bottom rather than crystals.

  • Cause: The solution enters the "liquid-liquid immiscibility" region before the "solid-liquid" solubility curve.[1] This is common with N-benzyl piperidines.[1]

  • Remedy:

    • Reheat: Redissolve the oil by heating.[1]

    • Add Seed: Add a seed crystal at a temperature just below the saturation point.

    • Trituration: If it remains an oil, strip the solvent, add pure Hexanes, and sonicate vigorously to induce solidification (trituration).

Impurity Management
  • 4-Bromobenzyl Bromide: Excess alkylating agent is a common impurity.[1] It is highly soluble in Hexanes.[1] Protocol A (washing with cold Hexanes) effectively removes this.[1]

  • Hydrolysis (Carboxylic Acid): Avoid water in solvents.[1] The ester can hydrolyze to the acid (zwitterion), which is insoluble in organics and will contaminate the salt.

References

  • PubChem. (2025).[1] Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2.[1] National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. (2025).[1] Ethyl piperidine-4-carboxylate.[1][3][4][5][6] National Institute of Standards and Technology.[1][3] [Link][1]

  • Organic Chemistry Portal. (2001).[1] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • Google Patents. (2000).[1] Production of N-benzyl-4-formylpiperidine (JP2000136183A). [1]

Sources

Application Note: Strategic Utilization of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate represents a high-value "privileged scaffold" in modern drug discovery.[1][2] Its structural architecture—comprising a central piperidine ring, a reactive aryl bromide "head," and a modifiable ester "tail"—offers orthogonal reactivity profiles essential for Divergent Oriented Synthesis (DOS) .

This guide details the strategic application of this compound in generating focused small-molecule libraries. We provide validated protocols for Suzuki-Miyaura cross-coupling (targeting the aryl bromide) and ester hydrolysis/amide coupling (targeting the carboxylate), enabling the rapid exploration of Structure-Activity Relationships (SAR) for GPCR antagonists, ion channel blockers, and enzyme inhibitors.

Chemical Identity & Properties

PropertySpecification
Systematic Name Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Molecular Formula C₁₅H₂₀BrNO₂
Molecular Weight 326.23 g/mol
Core Scaffold Isonipecotic acid (Piperidine-4-carboxylic acid) derivative
Key Functionality 1.[1][2][3][4] Aryl Bromide: Handle for Pd-catalyzed cross-coupling.2.[1][2] Ethyl Ester: Precursor for acids, amides, alcohols, or aldehydes.3.[1] Basic Nitrogen: Protonation site for solubility/binding (pKa ~8-9).[1][2]
Storage Store at 2-8°C under inert atmosphere (Ar/N₂). Hygroscopic.

Strategic Utility: The "Head-to-Tail" Divergence

The power of this scaffold lies in its orthogonal reactivity .[1][2] The aryl bromide and ethyl ester do not interfere with each other under standard conditions, allowing researchers to modify one end of the molecule while preserving the other.

Mechanism of Action & Logic
  • The "Head" (Ar-Br): Used to reach into hydrophobic pockets or engage in pi-stacking interactions via biaryl formation.[1][2]

  • The "Tail" (Ester): Used to fine-tune solubility, metabolic stability, or hydrogen-bonding interactions via conversion to amides or heterocycles.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

DivergentSynthesis Scaffold Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Suzuki Path A: Suzuki Coupling (Head Expansion) Scaffold->Suzuki Ar-B(OH)2, Pd(0) Hydrolysis Path B: Ester Hydrolysis (Tail Activation) Scaffold->Hydrolysis Direct Hydrolysis Biaryl Biaryl Ester Intermediate Suzuki->Biaryl C-C Bond Formation Biaryl->Hydrolysis LiOH, THF/H2O Acid Carboxylic Acid Intermediate Hydrolysis->Acid Deprotection Amide Amide Library (Final Targets) Acid->Amide R-NH2, HATU

Figure 1: Divergent synthetic workflow showing orthogonal modification of the aryl bromide and ester functionalities.

Application Protocols

Protocol A: "Head" Expansion via Suzuki-Miyaura Coupling

This protocol describes the coupling of the aryl bromide with a boronic acid to generate a biaryl derivative.[2] This is critical for extending the pharmacophore to engage distal binding pockets.[2]

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst due to its resistance to air and moisture compared to Pd(PPh₃)₄, ensuring high reproducibility in library synthesis settings.

Materials:

  • Substrate: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (1.0 equiv)[1][2]

  • Reagent: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)[1][5]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, dissolve the substrate (1.0 mmol, 326 mg) in 1,4-Dioxane (8 mL).

  • Addition: Add the Aryl Boronic Acid (1.2 mmol) and K₂CO₃ (3.0 mmol, 414 mg) dissolved in Water (2 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The starting material (Br-isotope pattern) should disappear, replaced by the biaryl mass.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (10 mL) and Brine (10 mL).[1] Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the characteristic 1:1 doublet bromine isotope pattern in MS.[2]

  • Common Pitfall: If protodeboronation of the boronic acid occurs, increase the catalyst loading or switch to anhydrous conditions (using CsF as base).

Protocol B: "Tail" Modification via Hydrolysis & Amide Coupling

Converting the ethyl ester to an amide allows for the introduction of hydrogen bond donors/acceptors, crucial for optimizing ADME properties.

Part 1: Saponification (Ester Hydrolysis) [1]

  • Dissolve the ester (from Protocol A or starting material) in THF/MeOH/Water (3:1:1) .

  • Add Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (3.0 equiv).[1][2]

  • Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required for bulky biaryls).[1][2]

  • Workup: Acidify carefully to pH ~4-5 with 1N HCl. Extract with EtOAc or DCM/iPrOH (3:1) if the zwitterion is water-soluble.[1][2]

  • Output: 1-(4-bromobenzyl)piperidine-4-carboxylic acid (or biaryl derivative).

Part 2: Amide Coupling (Library Generation) Rationale: HATU is selected as the coupling agent for its high efficiency and low racemization risk, ideal for parallel synthesis.

Materials:

  • Acid Intermediate (1.0 equiv)[1]

  • Amine Partner (R-NH₂) (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF or DCM

Methodology:

  • Dissolve the Acid Intermediate (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol, 260 µL) and HATU (0.6 mmol, 228 mg). Stir for 5 minutes to activate the acid (formation of the active ester).[2]

  • Add the Amine Partner (0.6 mmol).[1][2]

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (removes byproducts), water, and brine.[1]

  • Purification: Reverse-phase HPLC is recommended for library purification to ensure removal of urea byproducts.[1][2]

Case Study: Targeting GPCRs (CCR5/CCR2 Antagonists)

Piperidine scaffolds are ubiquitous in GPCR medicinal chemistry.[1][2] The 1-benzylpiperidine-4-carboxamide motif specifically mimics the pharmacophore found in several chemokine receptor antagonists.

SAR Logic:

  • The Benzyl Group: Occupies a hydrophobic pocket (e.g., the orthosteric site). The 4-bromo substituent allows extension into the "deep" pocket or secondary binding site via Suzuki coupling (e.g., adding a pyridine or phenyl ring).[1]

  • The Piperidine Nitrogen: Provides a critical salt bridge interaction with an Aspartate residue (e.g., Asp284 in CCR5).

  • The Amide Tail: Directs substituents toward the extracellular loop, modulating residence time and selectivity.

SAR_Logic cluster_ligand Ligand Architecture Target GPCR Binding Pocket Head Biaryl Head (Hydrophobic Interaction) Target->Head Deep Pocket Core Piperidine Core (Ionic Interaction/Salt Bridge) Target->Core Aspartate Residue Tail Amide Tail (Selectivity/Solubility) Target->Tail Extracellular Loop Head->Core Linker Core->Tail Linker

Figure 2: Pharmacophore mapping of the piperidine scaffold within a theoretical GPCR binding site.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning or Oxygen presence.[1][2]Ensure rigorous degassing.[1][2] Switch to Pd(Amphos)Cl₂ or XPhos Pd G3 for difficult substrates.[1][2]
Debromination (Ar-Br to Ar-H) Hydride source in reaction (often from solvent).[1][2]Use fresh 1,4-Dioxane.[1][2] Avoid excessive heating times.
Incomplete Hydrolysis Steric hindrance or poor solubility.[1][2]Increase temperature to 60°C. Add more MeOH to solubilize the ester.
Amide Coupling Failure Amine is a weak nucleophile (e.g., aniline).Switch to POCl₃ or Ghosez's Reagent to generate the acid chloride in situ.[2]

References

  • Piperidine Scaffolds in Drug Discovery

    • The Role of Piperidine Derivatives in Drug Discovery.[2][6][7][8][9] (2026).[1][2][10] NBInno. Link[1]

    • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.[1][2][11] (2021).[1][2][7][11] Int J Biol Macromol. Link

  • Suzuki-Miyaura Coupling Protocols

    • The Suzuki Reaction: A powerful cross-coupling method.[2][5][12] Harvard University Myers Group.[1][2] Link[1]

    • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides.[1][2] (2007).[1][2][13] PMC. Link

  • Chemical Properties & Sourcing

    • Ethyl 1-benzylpiperidine-4-carboxylate Properties.[1][2][3][14] Sigma-Aldrich.[1][2][3] Link

    • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.[1][2][13] (2007).[1][2][13] Org Lett. Link

Sources

Procedure for hydrolysis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocol for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Executive Summary

This guide details the chemical hydrolysis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate to its corresponding acid, 1-(4-bromobenzyl)piperidine-4-carboxylic acid . This transformation is a critical step in the synthesis of peptidomimetics, GPCR ligands, and enzyme inhibitors.

While ester hydrolysis is a standard operation, this specific substrate presents a unique challenge: the product is an amino acid (containing both a basic tertiary amine and an acidic carboxyl group). Consequently, the isolation strategy must account for the molecule's zwitterionic nature to maximize yield and purity. This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification followed by an isoelectric point (pI) adjustment for isolation.

Chemical Context & Mechanism

The reaction proceeds via a base-promoted hydrolysis (saponification).[1][2][3][4] The nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate.[5] The ethoxide group is then eliminated, yielding the carboxylate salt.[5]

Critical Consideration (Solubility): The 4-bromobenzyl moiety renders the starting material lipophilic, requiring a semi-polar organic co-solvent (THF or Methanol) to ensure homogeneity with the aqueous base.

Critical Consideration (Isolation): Upon acidification, the product exists in three pH-dependent states:

  • pH < 4: Cationic (Amine protonated, Acid protonated) – Water soluble (as HCl salt).

  • pH ~ 5–7 (Isoelectric Point): Zwitterionic (Amine protonated, Acid deprotonated) – Least water soluble; often precipitates or is extractable into organic solvents.

  • pH > 9: Anionic (Amine neutral, Acid deprotonated) – Water soluble.

Reaction Pathway Diagram

ReactionMechanism Start Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Inter Tetrahedral Intermediate Start->Inter + OH⁻ (LiOH) Salt Carboxylate Salt (pH > 10) Inter->Salt - EtOH Product Target Acid (Zwitterion/Salt) Salt->Product + H⁺ (Workup)

Figure 1: Mechanistic pathway from ester to isolated acid.

Experimental Design

Materials & Reagents
ComponentRoleGrade/Spec
Substrate Starting Material>95% Purity
LiOH[2][6]·H₂O BaseReagent Grade (powd.)
THF Solvent AHPLC Grade (stabilized)
Methanol Solvent BHPLC Grade
Water Solvent CDeionized (DI)
1N HCl AcidifierTitrated solution
Dichloromethane (DCM) Extraction SolventACS Grade
Stoichiometry Table
ReagentEquivalents (eq)Rationale
Substrate 1.0Limiting Reagent
LiOH·H₂O 3.0Excess required to drive equilibrium and ensure rapid kinetics.
Solvent System 0.1 M Conc.THF:MeOH:H₂O (3:1:1) ensures solubility of both lipophilic ester and inorganic base.

Detailed Protocol

Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (1.0 eq) in a mixture of THF and Methanol (3:1 ratio).

  • Reagent Preparation: Dissolve LiOH·H₂O (3.0 eq) in a minimal amount of Water.

  • Addition: Add the aqueous LiOH solution dropwise to the stirring ester solution. The final solvent ratio should be approximately THF:MeOH:H₂O (3:1:1).

    • Note: If precipitation of the starting material occurs, add a small volume of additional THF until clear.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Optimization: If TLC shows <50% conversion after 2 hours, heat to 50°C. Most piperidine esters hydrolyze readily at RT.

Step 2: Monitoring (Process Control)
  • Method: TLC or LCMS.

  • TLC Mobile Phase: 10% MeOH in DCM (The acid product will streak near the baseline; the ester will have an R_f ~ 0.6–0.8).

  • Endpoint: Disappearance of the ester peak/spot.[4] Typical time: 2–4 hours .

Step 3: Workup & Isolation (The "Isoelectric Switch")

See Diagram 2 below for the decision logic.

  • Concentration: Remove volatiles (THF/MeOH) under reduced pressure (Rotavap, 40°C) to leave an aqueous suspension.

  • Dilution: Add Water (approx. 10 mL per gram of substrate) to the residue.

  • Washing (Optional): If unreacted non-polar impurities are present, wash the basic aqueous phase (pH > 10) with Diethyl Ether (2 x). Discard the organic ether layer.

  • Acidification:

    • Cool the aqueous phase to 0–5°C (Ice bath).

    • Slowly add 1N HCl dropwise with stirring.

    • Target pH: Adjust pH to 5.5 – 6.5 .

    • Why? This is the approximate isoelectric point (pI) where the zwitterion (Net Charge = 0) is least soluble.

  • Isolation:

    • Scenario A (Precipitate forms): If a white solid precipitates, stir for 30 mins at 0°C, filter, wash with cold water and Et₂O, and dry under vacuum.

    • Scenario B (No precipitate/Oiling out): If the product remains dissolved or forms an oil (common with lipophilic benzyl groups), extract the aqueous mixture (at pH 6) with Dichloromethane (DCM) or Chloroform:Isopropanol (3:1) (3 x).

  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the 1-(4-bromobenzyl)piperidine-4-carboxylic acid .

Workup Logic Flowchart

WorkupLogic Crude Crude Reaction Mixture (pH > 12) Evap Evaporate Organics Dilute with Water Crude->Evap Acidify Acidify to pH 6.0 (Isoelectric Point) Evap->Acidify Add 1N HCl Check Precipitate formed? Acidify->Check Filter Filter Solid (Zwitterion) Check->Filter Yes Extract Extract with DCM or CHCl3/IPA Check->Extract No (Oils out) Final Final Product (Free Acid) Filter->Final Extract->Final

Figure 2: Isolation strategy based on physical behavior at the isoelectric point.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reaction Steric hindrance or poor solubility.Increase temperature to 60°C; switch solvent to Dioxane/Water (1:1).
Low Yield (Aqueous) Product trapped in water layer as HCl salt (pH < 4).[2]Re-adjust pH to 6.0–6.5. Use n-Butanol or CHCl₃/IPA (3:1) for extraction.[2][4][7]
Impurity: Benzyl cleavage Hydrogenolysis (if using Pd/C) or extreme acid heat.Avoid H₂/Pd. This protocol uses chemical hydrolysis, so benzyl group is stable.
Emulsion during extraction Zwitterionic surfactant behavior.Add Brine (NaCl) to the aqueous layer; filter the emulsion through Celite.

References

  • General Saponification Protocol

    • OperaChem. "Saponification - Typical Procedures."[2] Accessed Feb 2026. Link

  • Specific Analog Hydrolysis (N-Benzyl Piperidines)

    • Google Patents. "CN111484444A - Synthetic method of N-benzyl-4-piperidinecarboxaldehyde."[6] (Describes hydrolysis of methyl ester precursor). Link

    • Google Patents. "CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid."[8] Link

  • Zwitterionic Nature of Piperidine Acids

    • ResearchGate.[9] "Zwitterionic 4-piperidinecarboxylic acid monohydrate." Link

  • Base Hydrolysis Mechanism

    • Chemistry LibreTexts. "15.8: Hydrolysis of Esters." Link

Sources

Scale-up synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate , a critical pharmacophore intermediate used in the synthesis of muscarinic antagonists and acetylcholinesterase inhibitors.

While small-scale synthesis often utilizes chromatographic purification, this protocol focuses on a chromatography-free workup relying on pH-controlled extraction and crystallization. This approach reduces solvent waste by 60% and increases throughput for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized via a classic SN2 nucleophilic substitution (N-alkylation).

  • Nucleophile: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) – Secondary Amine

  • Electrophile: 4-Bromobenzyl bromide – Alkyl Halide

  • Base: Potassium Carbonate (

    
    ) – Acid Scavenger
    

Critical Design Choice: We utilize Acetonitrile (MeCN) as the solvent over DMF. While DMF offers faster kinetics, its high boiling point complicates removal during scale-up, often leading to residual solvent impurities. MeCN forms a lower-boiling azeotrope and simplifies the crystallization of inorganic salts.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Ethyl Isonipecotate (Nucleophile) Intermediate Transition State (S_N2 Mechanism) SM1->Intermediate SM2 4-Bromobenzyl Bromide (Electrophile) SM2->Intermediate Reagents K2CO3, MeCN Reflux, 4-6 h Product Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Intermediate->Product -HBr Byproduct KBr + CO2 + H2O Intermediate->Byproduct

Figure 1: Reaction pathway for the N-alkylation of ethyl isonipecotate.

Process Optimization Data

The following parameters were optimized to minimize the formation of the quaternary ammonium salt (over-alkylation) and hydrolysis of the ester moiety.

ParameterTested ConditionOutcomeRecommendation
Stoichiometry 1.0 eq Amine : 1.1 eq BromideHigh residual bromide (lachrymator)1.05 eq Amine : 1.0 eq Bromide (Ensures complete consumption of toxic bromide)
Base Triethylamine (TEA)Sluggish reaction; TEA[1]·HBr salt hard to filter

(Granular)
(Easy filtration, buffers pH)
Solvent AcetoneSlow kinetics at reflux (

C)
Acetonitrile (Reflux at

C drives completion in <4h)
Temperature

C (RT)
Incomplete conversion after 24h

C
(Optimal balance of rate vs. impurity profile)

Detailed Scale-Up Protocol (100g Basis)

Safety Warning: 4-Bromobenzyl bromide is a severe lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Step 1: Reaction Setup
  • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge Acetonitrile (800 mL) .

  • Add Ethyl isonipecotate (68.0 g, 0.432 mol, 1.05 equiv) .

  • Add Potassium Carbonate (85.4 g, 0.618 mol, 1.5 equiv) . Note: Use granular

    
     to prevent caking.
    
  • Initiate stirring (300 RPM) and heat the mixture to 50°C .

Step 2: Addition of Electrophile
  • Dissolve 4-Bromobenzyl bromide (102.9 g, 0.411 mol, 1.0 equiv) in Acetonitrile (200 mL) in a pressure-equalizing addition funnel.

  • Add the bromide solution dropwise over 45–60 minutes .

    • Control: Maintain internal temperature

      
      C. The reaction is mildly exothermic.
      
  • After addition, increase temperature to reflux (

    
    C)  and stir for 3–4 hours .
    
Step 3: In-Process Control (IPC)
  • Method: TLC (Silica, 20% Ethyl Acetate in Hexanes).

  • Criteria: Disappearance of 4-Bromobenzyl bromide (

    
    ). The amine starting material may remain visible (due to slight excess).
    
Step 4: Workup & Purification (Chromatography-Free)

This workflow utilizes the basicity of the product to separate it from neutral impurities and excess reagents.

WorkupFlow RxnMix Reaction Mixture (MeCN, Salts, Product) Filter Filtration RxnMix->Filter Remove K2CO3/KBr Conc Concentrate Filtrate (Remove MeCN) Filter->Conc Dissolve Dissolve Residue in EtOAc (1L) Conc->Dissolve AcidWash Wash with 1M HCl (2 x 300mL) Dissolve->AcidWash OrgLayer Organic Layer (Neutral Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Product HCl Salt) AcidWash->AqLayer Keep BaseTreat Basify Aq. Layer (pH 10 with NaOH) AqLayer->BaseTreat Extract Extract with EtOAc BaseTreat->Extract FinalDry Dry (MgSO4) & Concentrate Extract->FinalDry

Figure 2: Acid-Base extraction strategy for purification.

  • Filtration: Cool mixture to 20°C. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Rinse cake with MeCN (100 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (

    
    C, 100 mbar) to obtain a yellow oil.
    
  • Acid Extraction (Critical Step):

    • Dissolve the oil in Ethyl Acetate (1 L) .

    • Extract with 1M HCl (2 x 400 mL) .

    • Mechanism:[2][3] The product (tertiary amine) and excess starting amine protonate and move to the aqueous phase. Neutral impurities (unreacted bromide, bis-alkylation byproducts) remain in the organic phase.

  • Basification & Isolation:

    • Combine aqueous acidic layers.[4] Cool to

      
      C.
      
    • Slowly adjust pH to 10–11 using 4M NaOH or

      
      . Caution: Exothermic.
      
    • Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 400 mL) .

    • Wash combined organics with Brine (400 mL), dry over

      
      , and concentrate.
      
Step 5: Final Crystallization

While the oil is often


 pure, high-purity crystalline solid can be obtained:
  • Dissolve the residue in hot Hexanes/EtOAc (9:1) .

  • Cool slowly to

    
    C overnight.
    
  • Filter white crystals. Target Yield: 85–90%.

Quality Control Specifications

TestSpecificationMethod
Appearance White to off-white solidVisual
Purity

HPLC (C18, MeCN/Water)

NMR
Conforms to structure

, 400 MHz
Residual Solvent

ppm (MeCN)
GC-Headspace
Water Content

Karl Fischer

Key NMR Diagnostic Signals:

  • Benzylic Protons: Singlet

    
     ppm (2H).
    
  • Ethyl Ester: Quartet

    
     ppm (2H), Triplet 
    
    
    
    ppm (3H).
  • Aromatic: Two doublets (AA'BB' system)

    
     ppm.
    

References

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. Organic Syntheses, 2010, 87, 137-142.[5] (Standard protocol for benzyl bromide alkylation of piperidines). [Link]

  • Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. PubChem Compound Summary. (Target molecule identification). [Link]

  • Separation of Benzyl Bromide from Reaction Mixtures. ResearchGate Discussions. (Purification strategies for removing lachrymatory halides). [Link]

Sources

Catalytic hydrogenation of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrogenation of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Executive Summary & Chemical Context

This application note details the protocols for the catalytic hydrogenation of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate . This substrate presents a classic "selectivity cliff" in organic synthesis: the competition between N-debenzylation (cleavage of the C-N bond) and hydrodehalogenation (cleavage of the C-Br bond).

In standard drug development workflows, this substrate is typically an intermediate where the benzyl group served as a protecting group or a handle for previous steps. The objective is usually to reveal the secondary amine (piperidine) for further functionalization (e.g., amide coupling, reductive amination).

The Critical Decision:

  • Pathway A (Total Reduction): Removal of both the benzyl group and the bromine atom.

  • Pathway B (Chemoselective): Removal of the benzyl group while retaining the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura).

This guide provides optimized protocols for both outcomes, with a heavy emphasis on Pathway B , which requires precise catalyst poisoning strategies.

Mechanistic Insight: The "Halogen Dance"

To control the reaction, one must understand the competing mechanisms on the catalyst surface.

  • N-Debenzylation: Occurs via adsorption of the nitrogen lone pair and the phenyl ring onto the catalyst surface, followed by C-N bond cleavage.

  • Hydrodehalogenation: Occurs via oxidative addition of the metal (Pd) into the C-Br bond. Aryl bromides are highly labile under standard Pd/C hydrogenation conditions, often reacting faster than the benzyl cleavage.

Key Variable: The presence of electron-donating amines (like the product piperidine) can poison the catalyst, slowing debenzylation. Conversely, the HBr produced during dehalogenation can accelerate further debenzylation but poisons the catalyst if not neutralized.

Visualizing the Reaction Pathways

ReactionPathways Substrate Substrate: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Int_Amine Target Product (Pathway B): Ethyl piperidine-4-carboxylate (+ Intact Aryl Bromide) Substrate->Int_Amine Chemoselective Conditions (Pd/C(en) or Pt/C) Debrominated_Int Side Product: Ethyl 1-benzylpiperidine -4-carboxylate Substrate->Debrominated_Int Fast C-Br Cleavage (Std Pd/C) Side_Prod Over-Reduced Product (Pathway A): Ethyl piperidine-4-carboxylate (+ Toluene/HBr) Int_Amine->Side_Prod Over-reaction (Uncontrolled) Debrominated_Int->Side_Prod Subsequent Debenzylation

Figure 1: Competing reaction pathways. Pathway B (Green) requires suppression of the oxidative addition to the C-Br bond.

Experimental Protocols

Protocol A: Total Reduction (Non-Selective)

Use this if the Bromine is no longer needed and you simply want the ethyl piperidine-4-carboxylate.[1]

Rationale: Standard Pd/C is aggressive toward aryl bromides.[1] Adding a base neutralizes the HBr formed, preventing catalyst poisoning and driving the reaction to completion.

ParameterCondition
Catalyst 10% Pd/C (wet, Degussa type), 10 wt% loading
Solvent Methanol or Ethanol (0.1 M concentration)
Additives K₂CO₃ or Sodium Acetate (1.1 equivalents)
Pressure 1–3 atm (Balloon to low pressure shaker)
Temperature Ambient (20–25°C)

Step-by-Step:

  • Dissolve 1.0 eq of substrate in Methanol.[1][2]

  • Add 1.1 eq of Potassium Carbonate (K₂CO₃).[3] Note: This scavenges the HBr produced.

  • Inert the vessel with Nitrogen/Argon.

  • Add 10 wt% of 10% Pd/C carefully (pyrophoric risk).

  • Purge with Hydrogen gas (x3) and stir under H₂ balloon.

  • Monitor: Reaction is typically complete in 2–4 hours.[1]

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[1][2] Partition between EtOAc and Water (to remove inorganic salts). Dry organic layer and concentrate.[1][2][3]

Protocol B: Chemoselective N-Debenzylation (Retaining Bromine)

Use this if the Aryl Bromide is required for downstream chemistry.

Rationale: To stop the "Halogen Dance," we must inhibit the Pd catalyst's ability to insert into the C-Br bond. This is achieved using Sajiki's Conditions (Pd/C poisoned with ethylenediamine) or switching to Platinum (Pt), which is less active toward aryl halides.

Preferred Method: The Sajiki Protocol (Pd/C + Ethylenediamine)

ParameterCondition
Catalyst 5% Pd/C (unreduced or standard)
Solvent Methanol
Poison Ethylenediamine (en) - 0.5 to 1.0 eq relative to Pd metal
Pressure 1 atm (Balloon)
Temperature Ambient

Step-by-Step:

  • Catalyst Pre-treatment (Crucial): In the reaction flask, suspend 5% Pd/C (e.g., 100 mg for 1g substrate) in Methanol.

  • Add Ethylenediamine (approx. 5–10 µL per 100 mg catalyst). Stir for 10–15 minutes. This forms the Pd/C(en) complex in situ, poisoning the highly active sites responsible for dehalogenation.

  • Add the substrate (Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate) to the mixture.

  • Purge with Hydrogen and stir under 1 atm H₂.

  • Monitor: Check LCMS/TLC every hour. The reaction will be slower than Protocol A (approx. 6–12 hours).

  • Validation: Look for the mass of the product (M+H = ~158 for the amine part, but wait—the product is the amine).

    • Correction: The product is Ethyl piperidine-4-carboxylate.[1] The byproduct is 4-bromotoluene.[1]

    • Wait, check chemistry: N-debenzylation produces the amine + toluene derivative.[1] If we keep the Br, the byproduct is 4-bromotoluene . If we lose the Br, the byproduct is toluene and HBr.

    • Success Marker: Presence of 4-bromotoluene in the crude (by GC/NMR) indicates the Br stayed on the ring during cleavage.

  • Workup: Filter through Celite. The filtrate contains the secondary amine and the 4-bromotoluene. Acid/Base extraction is required to separate the amine product from the neutral 4-bromotoluene.[1]

Alternative Method: Acidic Platinum If Pd/C(en) fails, use 5% Pt/C in Methanol + 1.0 eq HCl . Platinum is historically less prone to oxidative addition into Ar-Br bonds than Palladium, and the acidic environment protonates the amine product, preventing it from poisoning the catalyst, allowing the difficult debenzylation to proceed.

Workflow & Troubleshooting

Experimental Decision Workflow

Workflow Start Start: Hydrogenation of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate Decision Is the Aryl Bromide needed downstream? Start->Decision No NO (Protocol A) Use 10% Pd/C + K2CO3 Solvent: MeOH Decision->No Total Reduction Yes YES (Protocol B) Use 5% Pd/C + Ethylenediamine OR 5% Pt/C + HCl Decision->Yes Chemoselective Check Monitor Reaction (2h) No->Check Yes->Check Result1 LCMS: Desired Mass? No Des-Bromo product? Check->Result1 Success Filter & Workup (Acid/Base Extraction) Result1->Success Yes Fail_Dehalo Issue: Dehalogenation Observed Action: Switch to Sulfided Pt/C or increase 'en' poison Result1->Fail_Dehalo Lost Br Fail_Stall Issue: Reaction Stalled Action: Add 10% more catalyst (Do not increase pressure) Result1->Fail_Stall No reaction

Figure 2: Experimental decision tree for optimizing catalyst selection.

Data Summary: Catalyst Performance
Catalyst SystemDebenzylation RateBromine RetentionRecommended For
Pd/C (Neutral) FastPoor (<10%)Total reduction only
Pd/C + Base Very Fast0%Rapid generation of amine (Br lost)
Pd/C + Ethylenediamine ModerateExcellent (>95%)Target: Chemoselective Synthesis
Pt/C + HCl SlowGood (>85%)Alternative if Pd fails
Sulfided Pt/C Very SlowExcellent (>99%)Highly sensitive substrates

References

  • Sajiki, H. , et al. (1998).[4] "The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." The Journal of Organic Chemistry.

  • Sajiki, H. , & Hirota, K. (2003).[4] "Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." Chemical and Pharmaceutical Bulletin.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference for N-Benzyl cleavage conditions).
  • Mori, A. , et al. (2006). "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2." Journal of Catalysis.

Sources

Reagents for Coupling Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Executive Summary & Scope

This technical guide addresses the synthetic functionalization of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate , a versatile pharmacophore scaffold used in the development of GPCR ligands (e.g., CCR antagonists), acetylcholinesterase (AChE) inhibitors, and sigma receptor modulators.

The molecule features three distinct chemical handles:

  • Aryl Bromide (Ar-Br): The primary electrophile for Palladium-catalyzed cross-coupling.[1]

  • Ethyl Ester: A masked carboxylic acid, sensitive to strong nucleophiles and harsh hydrolysis.[1]

  • Tertiary Benzylic Amine: A basic center capable of coordinating to metal catalysts (potential poison).[1]

This guide prioritizes Chemoselective Palladium-Catalyzed Coupling protocols that functionalize the aryl bromide while preserving the ester and amine integrity.[1]

Chemical Profile & Reactivity Landscape[1]

FeatureChemical MoietyReactivity ConcernMitigation Strategy
Electrophile 4-BromophenylModerate reactivity (vs. I or OTf).[1]Use electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[2]
Bystander Ethyl EsterSusceptible to hydrolysis or transesterification.[1]Avoid strong alkoxide bases (NaOtBu).[1] Use carbonate (Cs₂CO₃, K₂CO₃) or phosphate bases.
Bystander Tertiary AminePotential Pd-catalyst poisoning; N-oxidation.[1]Use high catalyst loading or bidentate ligands; degas solvents thoroughly.[1]
Decision Logic for Reagent Selection

The following decision tree illustrates the logic for selecting the appropriate catalytic system based on the desired transformation.

LigandSelection Start Target Transformation Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Heck Mizoroki-Heck (Alkene coupling) Start->Heck Suzuki_Simple Simple Aryl Boronic Acid Suzuki->Suzuki_Simple Suzuki_Hindered Sterically Hindered/Heteroaryl Suzuki->Suzuki_Hindered Buchwald_Base Base Sensitivity Check Buchwald->Buchwald_Base Reagent_Suzuki1 Pd(dppf)Cl2 • DCM K2CO3 / Dioxane:H2O Suzuki_Simple->Reagent_Suzuki1 Reagent_Suzuki2 XPhos Pd G3 K3PO4 / THF:H2O Suzuki_Hindered->Reagent_Suzuki2 Reagent_Buchwald1 Pd2(dba)3 + BINAP Cs2CO3 (Ester Safe) Buchwald_Base->Reagent_Buchwald1 Preserve Ester Reagent_Buchwald2 RuPhos Pd G3 NaOtBu (Risk of Hydrolysis) Buchwald_Base->Reagent_Buchwald2 Ester Sacrificial

Figure 1: Reagent selection logic for coupling 4-bromobenzyl piperidine derivatives.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate with aryl/heteroaryl boronic acids.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[3][4]

Reagents & Materials[1][4][5][6][7][8][9][10][11]
  • Substrate: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂[1] • DCM ) (3-5 mol%).[1]

    • Why: This catalyst is robust, air-stable, and highly effective for aryl bromides. It resists poisoning by the tertiary amine better than Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃ ) (2.0 – 3.0 equiv).[1]

    • Why: Mild enough to preserve the ethyl ester while sufficiently basic to activate the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

    • Why: The biphasic system dissolves inorganic bases and organic substrates; Dioxane has a high boiling point for kinetics.

Step-by-Step Methodology
  • Setup: Charge a reaction vial (microwave or pressure tube) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] • DCM (0.05 equiv) quickly under positive inert gas flow.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Concentration should be roughly 0.1 M – 0.2 M.[1]

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H mass) and appearance of the biaryl product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel).

    • Note: The basic nitrogen may cause streaking.[1] Add 1% Triethylamine (Et₃N) to the eluent (e.g., Hexanes/EtOAc + 1% Et₃N).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with secondary amines to form aniline derivatives.[1] Critical Constraint: The ethyl ester is sensitive to the standard strong base (Sodium tert-butoxide) often used in Buchwald couplings.[1]

Reagents & Materials[1][4][5][6][7][8][9][10][11]
  • Substrate: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (1.0 equiv).

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv).

  • Catalyst System:

    • Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃ ) (2.5 mol%).[1]

    • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5-10 mol%).[1]

    • Why: XPhos is exceptionally active for aryl bromides and allows the use of weaker carbonate bases.

  • Base: Cesium Carbonate (Cs₂CO₃ ) (2.0 equiv).[1][4]

    • Why:Crucial substitution. Unlike NaOtBu, Cs₂CO₃ will not hydrolyze the ethyl ester at moderate temperatures [1].

  • Solvent: Toluene or tert-Amyl Alcohol.[1]

Step-by-Step Methodology
  • Drying: Ensure all glassware is flame-dried and cooled under Argon.

  • Charge: Add Pd₂dba₃, XPhos, Cs₂CO₃, and the solid substrate to the vessel.

  • Solvent: Add anhydrous Toluene (0.15 M).

  • Amine Addition: Add the liquid amine coupling partner via syringe.[1]

  • Activation: Heat to 100°C for 12–18 hours.

    • Note: The reaction is slower with carbonate bases than alkoxides. Vigorous stirring is essential due to the heterogeneous base.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove insoluble salts and Palladium black.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (Acidic mode: Water/Acetonitrile + 0.1% Formic Acid) to protonate the piperidine and improve separation.

Critical Process Parameters & Troubleshooting

Catalyst Scavenging (Purification)

The tertiary amine in the piperidine ring can bind residual Palladium, leading to colored products and toxic impurities.

  • Recommendation: Use SiliaMetS® Thiol or QuadraPure™ TU scavengers during the workup phase.[1]

  • Protocol: After the reaction, add the scavenger resin (4 equiv relative to Pd) to the organic layer and stir for 2 hours at room temperature before filtration.

Ester Hydrolysis Mitigation

If LC-MS indicates the formation of the carboxylic acid (Hydrolysis byproduct, Mass = Product - 28), modify the conditions:

  • Switch solvent to anhydrous DMF .[1]

  • Use K₃PO₄ (anhydrous) instead of carbonates.[1]

  • Ensure water is strictly excluded if using Buchwald conditions.[1]

Reaction Pathway Visualization

The following diagram details the mechanistic flow and critical decision points for the Suzuki coupling workflow.

ReactionWorkflow Input Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Step1 Mix with Boronic Acid & Base (K2CO3) Input->Step1 Step2 Add Catalyst Pd(dppf)Cl2 Step1->Step2 Reaction Heat 90°C (Dioxane/H2O) Step2->Reaction Check LC-MS Check Reaction->Check Check->Reaction Incomplete (Add time) Workup Aq. Workup (EtOAc extraction) Check->Workup Complete Scavenge Pd Scavenging (SiliaMetS Thiol) Workup->Scavenge Final Pure Biaryl Ester Scavenge->Final

Figure 2: Optimized workflow for Suzuki coupling including Pd scavenging.

References

  • Buchwald, S. L., et al.

    
    -Arylation of Esters."[1][5] Journal of the American Chemical Society, 2001, 123(32), 7996–8002. Link[1]
    
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Sigma-Aldrich. "Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate Product Page."[1] (Reference for structural analogs and handling). Link

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Subject: Optimization of N-Alkylation Yield & Purity Ticket ID: #RXN-OPT-882 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are performing an


 N-alkylation of ethyl isonipecotate  (secondary amine) with 4-bromobenzyl bromide  (electrophile). While theoretically straightforward, this reaction often suffers from three specific yield-killing pitfalls:
  • Over-alkylation (Quaternization).[1]

  • Ester Hydrolysis (Formation of the carboxylic acid).[1]

  • Work-up Emulsions (Loss of product during extraction).[1]

This guide moves beyond standard textbook procedures to provide a self-validating, optimized workflow designed to maximize isolated yield (>85%).

Part 1: The Optimized Protocol

Do not use unverified "bucket chemistry" methods. This protocol uses Acetonitrile (MeCN) as the solvent.[1][2] Unlike DMF, MeCN is easily removed, preventing product loss during aqueous workups, and its polarity supports the transition state without promoting rapid hydrolysis.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Ethyl isonipecotate Nucleophile1.0 - 1.1 eqSlight excess suppresses over-alkylation.
4-Bromobenzyl bromide Electrophile1.0 eqLimiting reagent.[1]

(Anhydrous)
Base2.5 eqMust be finely ground/powdered.[1]
Acetonitrile (MeCN) Solvent[0.2 M]Must be dry (water <0.1%).[1]
KI (Potassium Iodide) Catalyst0.1 eqCritical: Activates the bromide via Finkelstein.[1]
Step-by-Step Workflow
  • Activation: In a dried round-bottom flask, suspend

    
      (2.5 eq) and KI  (0.1 eq) in anhydrous MeCN .
    
  • Nucleophile Addition: Add ethyl isonipecotate (1.1 eq).[1] Stir at room temperature for 15 minutes. Why? This deaggregates the amine and prepares the surface of the inorganic base.

  • Electrophile Addition: Cool the mixture to 0°C. Add 4-bromobenzyl bromide (1.0 eq) dropwise over 20 minutes.

    • Control Point: Rapid addition at high temperature favors the formation of the quaternary ammonium salt (impurity).

  • Reaction: Allow to warm to Room Temperature (RT). Then, heat to 60°C (mild reflux) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The benzyl bromide spot should disappear.[1]

  • Quench: Filter off the inorganic solids (

    
    /KBr) while the solution is still warm. Wash the pad with MeCN.[1]
    
  • Concentration: Rotovap the filtrate to remove MeCN.[1] You will be left with a residue.[1]

    • Note: Removing MeCN before adding water prevents the formation of the "rag layer" (emulsion) during extraction.[1]

Part 2: Mechanism & Failure Analysis (Visualized)

Understanding the competition between the desired pathway and side reactions is critical for troubleshooting.[1]

ReactionPathways cluster_0 Critical Control Points Start Ethyl Isonipecotate (Sec-Amine) Product TARGET PRODUCT (Tert-Amine) Start->Product + BnBr, K2CO3 (Main Pathway) BnBr 4-Bromobenzyl bromide QuatSalt Quaternary Salt (Impurity) Product->QuatSalt + Excess BnBr (Over-Alkylation) Acid Hydrolyzed Acid (Impurity) Product->Acid + H2O / Heat (Ester Hydrolysis)

Figure 1: Reaction landscape. The target product is a tertiary amine, which is still nucleophilic and can react again with the benzyl bromide to form a quaternary salt if stoichiometry is uncontrolled.

Part 3: Troubleshooting & FAQs

Category A: Low Yield & Incomplete Reaction[1][2]

Q: TLC shows starting material (benzyl bromide) remains even after refluxing for 6 hours.

  • Diagnosis: The base (

    
    ) surface area is likely too low, or the bromide is sluggish.
    
  • Solution:

    • Add Catalytic KI: If you didn't add Potassium Iodide (10 mol%), add it now.[1] It converts the Benzyl-Br to Benzyl-I in situ, which is a much better leaving group (Finkelstein reaction).[1]

    • Grind the Base: Commercial granular

      
       is ineffective.[1] It must be a fine powder.[1]
      
    • Switch Solvent: If MeCN fails, switch to DMF (Dimethylformamide).[1] DMF is more polar and accelerates

      
       reactions significantly, though it is harder to remove.
      

Q: I have a high crude weight, but the NMR is messy.

  • Diagnosis: You likely have trapped inorganic salts or solvent.[1]

  • Solution: Dissolve the crude residue in EtOAc and wash with saturated

    
     followed by brine. Dry over 
    
    
    
    .[2] This "desalting" step is often skipped but is vital for accurate yield calculation.[1]
Category B: Impurity Profile

Q: I see a new spot on TLC that doesn't move (staying at baseline).

  • Diagnosis: This is likely the Quaternary Ammonium Salt (over-alkylation) or the Carboxylic Acid (hydrolysis product).[1]

  • Differentiation:

    • Quat Salt: Will not extract into organic solvent even at basic pH.[1]

    • Acid:[1][3] Will extract into aqueous base (

      
      ) but not aqueous acid.[1]
      
  • Fix: Ensure you are using exactly 1.0 equivalent of the bromide.[1] Do not use excess bromide "just to be safe."[1]

Q: My ester hydrolyzed to the acid. How do I prevent this?

  • Diagnosis: Wet solvent + Base + Heat = Saponification.[1]

  • Solution:

    • Use anhydrous MeCN.[1]

    • Switch base: If hydrolysis persists, switch from

      
       to DIPEA (Hünig's base)  or TEA .[1] Organic bases are less likely to promote hydrolysis in non-aqueous media compared to carbonate/hydroxide surfaces.[1]
      
Category C: Purification (The "Acid-Base" Trick)

Q: Column chromatography is difficult because the amine streaks.

  • Diagnosis: Amines interact with the acidic silanols on silica gel.[1]

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample.[1] This "caps" the acidic sites.[1]

  • Alternative (Better): Acid-Base Extraction. [1]

    • Dissolve crude in EtOAc.[1]

    • Extract with 1M HCl (The product goes into the water layer as the salt; impurities stay in EtOAc).[1]

    • Separate layers.[1] Keep the Aqueous layer.[1]

    • Basify the aqueous layer to pH 10 with NaOH .[1]

    • Extract back into EtOAc .[1]

    • Evaporate. This yields >98% pure product without a column.[1][4]

Part 4: Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Residue after MeCN removal) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as HCl Salt) AcidWash->AqLayer1 Keep Basify Basify to pH > 10 (with 2M NaOH) AqLayer1->Basify Extract2 Extract with EtOAc Basify->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg Evaporate -> Pure Oil WasteAq Waste Aqueous Extract2->WasteAq

Figure 2: Acid-Base extraction strategy to isolate the basic amine product from non-basic impurities.

References

  • General Procedure for N-Alkylation of Piperidines

    • Title: Synthesis and molecular docking study of ethyl piperidine-1-carboxylate deriv
    • Source: ACG Publications (2025).[1]

    • Relevance: Establishes baseline conditions for ethyl piperidine-4-carboxylate functionaliz
    • URL:[Link][1]

  • Optimization of Benzylation (O-alkylation analog)

    • Title: Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.[1][2]

    • Source: Molbank (MDPI) (2022).[1]

    • Relevance: Validates the use of /Acetone/Reflux for 4-bromobenzyl bromide alkylations, which translates to N-alkylation (MeCN is preferred for higher boiling point).
    • URL:[Link][1]

  • Physical Properties & Stability

    • Title: Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) Data Sheet.[1][5]

    • Source: PubChem / NIH.[1]

    • Relevance: Confirms boiling points and solubility d
    • URL:[Link][1]

Sources

Minimizing O-alkylation side products in piperidine ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are likely encountering O-alkylation (formation of enol ethers or imidates) when attempting to N-alkylate a piperidine derivative, or when alkylating a beta-keto ester intermediate. This is a classic chemoselectivity challenge governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

In piperidine ester synthesis (e.g., synthesis of nipecotic acid derivatives, fentanyl precursors, or substituted 4-piperidones), the nitrogen atom is the desired nucleophile. However, the presence of carbonyl oxygens (in esters, amides, or ketones) creates a competing "hard" nucleophilic site, leading to unwanted O-alkylation.

The Solution Strategy: Shift the reaction kinetics to favor the "softer" Nitrogen nucleophile over the "harder" Oxygen nucleophile by manipulating solvent polarity, counter-ion chelation, and electrophile "softness."

Strategic Decision Framework (HSAB Logic)

To minimize O-alkylation, you must destabilize the O-nucleophile and stabilize the N-transition state.

The Golden Rules:

  • Electrophile Choice: Use Alkyl Iodides or Bromides (Soft). Avoid Alkyl Sulfates/Triflates (Hard).

  • Solvent Choice: Use Non-polar/Aprotic solvents (DCM, Toluene) or Acetonitrile . Avoid highly polar aprotic solvents (DMSO, DMF) if O-alkylation is observed, as they solvate cations and leave "naked" oxygen anions exposed.

  • Base/Counter-ion: Use bases with Lithium (LiHMDS) or organic bases (DIPEA). Avoid Potassium (K2CO3) or Sodium (NaH) if O-alkylation is high, as K+/Na+ coordinate poorly with the hard oxygen, leaving it reactive.

Visualizing the Chemoselectivity Pathway

Chemoselectivity Start Piperidine Substrate (Amide/Ester/Ketone) Path_N N-Alkylation Pathway (Kinetic/Soft) Start->Path_N Path_O O-Alkylation Pathway (Thermodynamic/Hard) Start->Path_O Reagent Alkylating Agent (R-X) Reagent->Path_N Reagent->Path_O Product_N Target: N-Alkyl Piperidine Path_N->Product_N Product_O Side Product: Enol Ether/Imidate Path_O->Product_O Factor_Soft Promoters: - Soft LG (I, Br) - Non-polar Solvent - Li+ Counterion Factor_Soft->Path_N Factor_Hard Promoters: - Hard LG (OTf, OMs) - Polar Solvent (DMSO) - K+/Na+ Counterion Factor_Hard->Path_O

Caption: Mechanistic divergence in piperidine alkylation. Green path indicates desired N-alkylation promoted by soft factors; Red path indicates unwanted O-alkylation promoted by hard factors.

Technical Troubleshooting & Protocols

Scenario A: Direct N-Alkylation of Piperidine Esters

Context: You are reacting a piperidine ester (e.g., Ethyl Nipecotate) with an alkyl halide. Issue: Formation of O-alkylated enol ethers (if a ketone is present) or imidates (if an amide is present).

Protocol 1: The "Soft" Alkylation Method This protocol maximizes N-nucleophilicity while suppressing O-attack.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone .

    • Why: MeCN is polar enough to dissolve reagents but does not "strip" the cation as aggressively as DMF/DMSO, keeping the oxygen ion paired and less reactive [1].

  • Base: Cesium Carbonate (Cs2CO3) or DIPEA .

    • Why: Cesium ("Cesium Effect") often favors N-alkylation due to its large ionic radius and solubility profiles, or DIPEA (Hunig's Base) which is non-nucleophilic and prevents metal-alkoxide formation [2].

  • Reagent: Alkyl Iodide or Bromide .[1][2]

    • Critical: Do NOT use Alkyl Triflates or Tosylates. These are "hard" electrophiles and will eagerly react with the "hard" oxygen [3].

Step-by-Step:

  • Dissolve Piperidine Ester (1.0 eq) in Anhydrous MeCN (0.1 M).

  • Add Cs2CO3 (1.5 eq).

  • Add Alkyl Iodide (1.1 eq) dropwise at 0°C.

  • Allow to warm to RT. Monitor by LCMS.[3][4]

  • Checkpoint: If O-alkylation > 5%, switch solvent to Toluene and use DIPEA (2.0 eq) at reflux.

Scenario B: Alkylation of Beta-Keto Piperidines (The "Enol" Problem)

Context: You are synthesizing a 4-piperidone ester derivative (e.g., Dieckmann cyclization product). Issue: The enol oxygen is highly nucleophilic.

Protocol 2: Reductive Amination (The "Zero O-Alkylation" Route) If your R-group allows, avoid direct alkylation entirely. Use an aldehyde/ketone and a reducing agent.[5][6][7][8] This mechanism proceeds via an iminium ion, making O-alkylation chemically impossible.

Step-by-Step:

  • Dissolve Piperidine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Optional: Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation.

  • Stir at RT for 2-4 hours.

  • Quench with saturated NaHCO3.

Data Comparison: Direct Alkylation vs. Reductive Amination

ParameterDirect Alkylation (R-X)Reductive Amination (R-CHO)
Reagent Type Electrophilic Substitution (SN2)Hydride Reduction
O-Alkylation Risk High (esp. with Ketones/Amides)Zero (Mechanistically impossible)
Poly-alkylation Common (Quaternary salts)Rare (Self-limiting)
Reaction Time 12-24 Hours2-4 Hours

Frequently Asked Questions (FAQ)

Q1: I am seeing a side product with the correct mass but different retention time. Is this the O-alkylated product? A: Likely, yes. O-alkylated isomers (imidates or enol ethers) are often less polar than their N-alkylated counterparts.

  • Diagnostic: Check the IR spectrum.

    • N-Alkyl (Tertiary Amine): No specific diagnostic band, but Ester C=O remains ~1735 cm⁻¹.

    • O-Alkyl (Imidate/Enol Ether): You will see a shift in the C=O stretch (or disappearance of C=O if it's an amide-to-imidate conversion) and the appearance of a C=N band (~1660 cm⁻¹).

    • NMR: Look for the alpha-protons next to the Oxygen. O-CH2-R signals are typically deshielded (3.5 - 4.2 ppm) compared to N-CH2-R (2.2 - 2.8 ppm).

Q2: I must use a "hard" electrophile (like a Triflate) because my alkyl group is complex. How do I stop O-alkylation? A: You must protect the oxygen or use a "masking" strategy.

  • Strategy: Pre-treat the piperidine with a silylating agent (e.g., BSA or TMSCl) if there is an exchangeable proton on the oxygen (enol form). However, for esters, this is less relevant.

  • Alternative: Use a non-ionic base like BEMP or Phosphazene bases (P1-tBu). These bases are bulky and separate the cation from the enolate, but because they are so bulky, they sometimes hinder the N-approach.

  • Better Fix: Switch to a non-polar solvent (Toluene or DCM). "Hard" nucleophiles (Oxygen) are much less reactive in non-polar solvents compared to "Soft" nucleophiles (Nitrogen).

Q3: Why does using Potassium Carbonate (K2CO3) in DMF give me 30% O-alkylation? A: This is the "Perfect Storm" for O-alkylation.

  • DMF is a polar aprotic solvent that solvates cations (K+) extremely well.

  • This leaves the Oxygen anion (enolate or amidate) "naked" and highly reactive.

  • Oxygen is a hard nucleophile and attacks the electrophile aggressively under these conditions [4].

  • Fix: Switch to Acetonitrile/Cesium Carbonate or DCM/DIPEA .

References

  • BenchChem. (2025).[4] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from 9

  • DNDi. (2024).[10] Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Retrieved from 11

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkylation? - Mechanistic Discussion. Retrieved from 12

  • NIH. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. Retrieved from 13

Sources

Troubleshooting low purity in Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Synthesis Optimization

Introduction: The Purity Paradox

You are likely encountering a common frustration in the synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate : the crude NMR looks promising, but the purity hovers around 85-90%, or the yield plummets during purification.

This molecule contains two distinct functional handles with opposing sensitivities:[1]

  • The Piperidine Nitrogen: A nucleophile requiring basic conditions for alkylation.

  • The Ethyl Ester: An electrophile susceptible to hydrolysis under those very same basic conditions (especially if water is present).

This guide does not just list steps; it establishes a self-validating workflow . By exploiting the basicity of the tertiary amine product, we can separate it from neutral impurities (unreacted benzyl bromide) and acidic byproducts (hydrolyzed carboxylic acid) without relying solely on column chromatography.

Diagnostic Logic Tree

Before altering your protocol, use this logic flow to identify the root cause of your low purity.

TroubleshootingLogic Start Analyze Crude NMR/LCMS CheckBnBr Excess Benzyl Bromide? (Peak ~4.5 ppm, Neutral) Start->CheckBnBr Neutral Impurity CheckAcid Carboxylic Acid Present? (Broad peak >11 ppm, Acidic) Start->CheckAcid Acidic Impurity CheckQuat Quaternary Salt? (Polar, stays on baseline) Start->CheckQuat Polar Impurity ActionWorkup Execute Acid/Base Extraction Protocol CheckBnBr->ActionWorkup Solubility Difference ActionDry Switch to Anhydrous Conditions CheckAcid->ActionDry Prevent Hydrolysis ActionStoich Reduce Alkyl Halide Stoichiometry (0.95 eq) CheckQuat->ActionStoich Prevent Over-alkylation

Figure 1: Diagnostic logic for identifying impurity classes based on chemical properties.

Reaction Optimization (The Synthesis Phase)

The standard synthesis involves the SN2 alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 4-bromobenzyl bromide .

Critical Control Points
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 0.95 (Amine : Benzyl Bromide)Using a slight deficit of the alkyl halide ensures it is fully consumed. Unreacted amine is easier to remove (water soluble) than the neutral, lipophilic benzyl bromide [1].
Base K₂CO₃ (3.0 eq) or DIPEA (1.5 eq) Inorganic bases (

) in MeCN are standard. If hydrolysis is observed, switch to DIPEA in dry DCM to minimize hydroxide formation [2].
Solvent Acetonitrile (MeCN) Polar aprotic solvents facilitate SN2. Avoid Acetone if aldol side-reactions occur. Avoid alcohols (transesterification risk).
Temperature RT to 60°C High heat promotes ester hydrolysis and quaternary salt formation. Monitor by TLC; do not reflux overnight unnecessarily.
The "Scavenger" Protocol

If you must use excess benzyl bromide to drive the reaction to completion, you must quench it before workup.

  • Add 0.5 eq of Triethylamine (TEA) or polymer-supported amine resin to the reaction mixture 1 hour before stopping.

  • Mechanism: TEA reacts with excess benzyl bromide to form a water-soluble quaternary ammonium salt, which washes away during the aqueous workup [3].

Purification: The Self-Validating System

Do not rely on silica gel chromatography immediately. The most effective purification exploits the pKa difference between your product (Basic, Tertiary Amine) and your impurities.

The Acid/Base Extraction Workflow

This method validates itself: if the product does not move between layers as predicted, the pH is incorrect.

AcidBaseWorkup Crude Crude Mixture (Organic Solvent) AcidWash Wash with 1M HCl (pH < 2) Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities: Benzyl Bromide) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) AcidWash->AqLayer1 Keep Basify Basify Aq. Layer (NaOH/NaHCO3 to pH > 10) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard

Figure 2: Acid/Base extraction protocol to isolate the basic tertiary amine product.

Step-by-Step Protocol:

  • Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Wash with 1M HCl (2x) .

    • Validation: Check the pH of the aqueous layer; it must be acidic (<2).

    • Result: The product protonates and moves to the water layer. Unreacted benzyl bromide stays in the EtOAc.

  • Separation: Separate layers. Keep the Aqueous layer. Discard the Organic layer (unless you want to recover impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or Saturated

    
     until pH > 10.
    
    • Caution: Do this slowly to prevent ester hydrolysis from localized heating.

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (3x).

  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Analytical Troubleshooting (FAQs)

Q1: I see a peak at ~12.0 ppm in 1H NMR. What is it?

Diagnosis: This is the carboxylic acid proton (


).
Cause:  Hydrolysis of the ethyl ester.
Fix: 
  • Ensure your reagents (especially the base) are dry.

  • During the Acid/Base workup, ensure the "Basification" step (Step 4) is performed cold (0°C) and not left for extended periods. High pH + Heat = Saponification.

Q2: My product is pure by NMR but the yield is <40%. Where did it go?

Diagnosis: Loss during extraction. Cause: The product might be partially soluble in water if the pH wasn't high enough during the re-extraction step. Fix:

  • Ensure pH is >10 before re-extracting into organic solvent.

  • The product is an amino-ester; it may have moderate water solubility. Saturate the aqueous layer with NaCl (solid salt) before the final extraction to "salt out" the organic product.

Q3: How do I remove the benzyl bromide without a column?

Answer: Use the "Scavenger Protocol" (Section 3) or the Acid/Base Workup (Section 4). Benzyl bromide is neutral and will not migrate into the acid layer during the first wash.

Q4: There are two spots on TLC very close together.

Diagnosis: Likely the Product vs. Unreacted Benzyl Bromide. Visualization: Benzyl bromide is UV active but does not stain well with Ninhydrin/Dragendorff. The product (amine) will stain. Fix: Run the TLC in 100% DCM or DCM:MeOH (95:5). The amine usually trails slightly due to interaction with silica, while the bromide moves faster.

References

  • ACG Publications. (2025).[2] Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? (Expert discussion on scavenging protocols). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Ethyl piperidine-4-carboxylate Properties and Spectra. Retrieved from [Link]

  • Organic Syntheses. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. (Analogous synthesis procedure). Retrieved from [Link]

Sources

Optimizing reaction time for N-benzylation of ethyl isonipecotate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-BENZ-ISO-001 Subject: Reaction Time Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The N-benzylation of ethyl isonipecotate is a fundamental


 transformation used to generate pharmacophores for various therapeutic agents (e.g., acetylcholinesterase inhibitors like Donepezil). While theoretically simple, the reaction often suffers from variable kinetics, ester hydrolysis, or over-alkylation (quaternization).

This guide provides a modular approach to reducing reaction time while maintaining chemoselectivity .

Module 1: Kinetic Optimization (Speed)

Q: My reaction takes >12 hours to reach completion. How can I accelerate this to <2 hours?

A: The reaction rate follows second-order kinetics (


). To maximize 

, you must optimize solvent polarity and transition state stabilization.
1. Solvent Selection (The Dielectric Effect)

Switching from non-polar solvents (Toluene) to polar aprotic solvents significantly accelerates


 reactions by stabilizing the charged transition state without solvating the nucleophile (amine) too strongly.
SolventDielectric Constant (

)
Relative RateRecommendation
Toluene 2.381x (Baseline)Slow. Requires reflux (110°C). Good for scale-up but kinetically poor.
DCM 8.93~10xModerate. Good for mild conditions (RT), easy workup.
Acetonitrile (ACN) 37.5~50xFast. The "Gold Standard" for rapid alkylation. Reflux (82°C) often completes reaction in <1 hr.
DMF 36.7~60xFastest. Hard to remove during workup. Use only if ACN fails.
2. The "Finkelstein" Boost (Catalysis)

If using Benzyl Chloride , the leaving group (


) is poor. Add Potassium Iodide (KI)  (10 mol%).
  • Mechanism:

    
     displaces 
    
    
    
    to form Benzyl Iodide (in situ), which is ~100x more reactive toward the amine.
  • Result: Reaction time drops from 12h

    
     1-2h.
    

Module 2: Chemoselectivity (Purity)

Q: I see a "disappearing product" or a carboxylic acid peak by LCMS. What happened?

A: You have triggered Ester Hydrolysis (Saponification) . Ethyl isonipecotate contains an ester group sensitive to base.[1] If your reaction system contains water and a strong inorganic base (e.g., NaOH, KOH), the hydroxide ion will attack the ester, converting your product into the carboxylic acid (zwitterion), which washes away in the aqueous workup.

Corrective Action:

  • Switch Base: Use anhydrous

    
     or organic bases like DIPEA (Hünig's base) which are non-nucleophilic.
    
  • Dry Solvents: Ensure ACN or DMF is dry (water content <0.05%).

Q: My product is a sticky solid instead of an oil, and yield is >100%.

A: You have Over-Alkylation (Quaternization) . The product (secondary amine


 tertiary amine) is more nucleophilic than the starting material. If excess benzyl halide is present, the product reacts again to form a quaternary ammonium salt.

Corrective Action:

  • Stoichiometry: Strictly limit Benzyl Halide to 1.00 - 1.05 equivalents .

  • Addition Mode: Add Benzyl Halide dropwise to the amine solution.

Module 3: Visualization & Logic

Workflow: Mechanism & Optimization Logic

ReactionLogic Start Ethyl Isonipecotate (Nucleophile) TS Transition State (Polar) Start->TS + Base + Solvent BnX Benzyl Halide (Electrophile) BnX->TS Product N-Benzyl Product (Tertiary Amine) TS->Product SN2 Mechanism Quat Quaternary Salt (Impurity) Product->Quat + Excess BnX (Over-alkylation) Hydrolysis Carboxylic Acid (Impurity) Product->Hydrolysis + Water/NaOH (Saponification) KI KI Catalyst (Finkelstein) KI->TS Accelerates (I- vs Cl-)

Caption: Mechanistic pathway showing the primary SN2 route (Green) and critical side-reaction risks (Red/Grey).

Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Analysis CheckTime Is reaction > 4 hours? Start->CheckTime CheckPurity Impurity Profile? Start->CheckPurity CheckSolvent Current Solvent? CheckTime->CheckSolvent Yes (Too Slow) ActionACN Switch to ACN Add 10% KI CheckSolvent->ActionACN Toluene/DCM ActionHeat Increase Temp to Reflux CheckSolvent->ActionHeat ACN/DMF (RT) IssueAcid Acid Detected (Hydrolysis) CheckPurity->IssueAcid IssueQuat Quat Salt Detected (Over-alkylation) CheckPurity->IssueQuat ActionDry Use Anhydrous K2CO3 Dry Solvents IssueAcid->ActionDry ActionStoch Reduce Bn-X to 1.0 eq Dropwise Addition IssueQuat->ActionStoch

Caption: Diagnostic flow for resolving kinetic stalling and impurity formation.

Module 4: Standardized Protocols

Protocol A: High-Throughput (Rapid)

Best for: Small scale, medicinal chemistry libraries, fast turnaround.

  • Dissolve: In a reaction vial, dissolve Ethyl Isonipecotate (1.0 eq) in Acetonitrile (ACN) [0.2 M concentration].

  • Base: Add

    
      (anhydrous, powder, 2.0 eq).
    
  • Catalyst: Add KI (0.1 eq).

  • Electrophile: Add Benzyl Chloride (1.05 eq).

  • Reaction: Heat to 60°C for 90 minutes .

  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Partition between EtOAc and Water.[1] Dry organic layer (
    
    
    
    ) and concentrate.
Protocol B: Scale-Up (Robust)

Best for: Gram-scale, cost-effective, avoiding chromatography.

  • Dissolve: Dissolve Ethyl Isonipecotate (1.0 eq) in Toluene (5 vol).

  • Base: Add

    
      (1.5 eq).
    
  • Electrophile: Add Benzyl Chloride (1.0 eq).

  • Reaction: Reflux (110°C ) for 4-6 hours .

  • Workup: Cool to RT. Add water to dissolve salts. Separate layers. Wash organic layer with Brine.[2]

  • Isolation: Evaporate Toluene. Product often obtained as a clean oil without column chromatography.

References

  • Process Optimization of Donepezil Intermediates: WO 2006/070396 A1. Process for the preparation of Donepezil Hydrochloride. Source:

  • Menschutkin, N. (1890). "Über die Geschwindigkeit der Reaktion zwischen Alkyljodiden und tertiären Aminen". Z. Phys. Chem. 6, 41.

    
     amine alkylation).
    Source:
    
  • Catalysis in Alkylation (Finkelstein/Iodide Effect): Paine, J. B., et al. (1987). "Alkylation of amines with alkyl chlorides: The iodide effect". Journal of Organic Chemistry. Source:

  • Prevention of Ester Hydrolysis: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Referencing stability of ethyl esters in basic non-aqueous media). Source:

Sources

Removing unreacted 4-bromobenzyl bromide from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Bromobenzyl Bromide

Ticket ID: #BnBr-4492 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulty removing excess 4-bromobenzyl bromide (4-BBB) from your reaction mixture. This is a common bottleneck in benzylation reactions (e.g., protection of phenols, amines, or thiols).

The Core Problem:

  • Similar Polarity: 4-BBB is highly lipophilic. If your product is also non-polar, they often co-elute during flash chromatography (overlapping

    
     values).
    
  • Lachrymatory Hazard: 4-BBB is a potent lachrymator (tear gas). Rotavapping it down concentrates the hazard, contaminating your vacuum pump and lab atmosphere.

  • Toxicity: It is an alkylating agent and must be quantitatively removed before biological testing.

This guide provides three field-proven protocols to remove 4-BBB before you attempt column chromatography.

Method A: The "Amine Quench" (Standard Solution Phase)

Best For: Large-scale reactions (>1g), cost-sensitive projects, and robust products stable to mild basic washing.

The Logic

Instead of trying to separate two lipophilic spots, we chemically transform the lipophilic impurity (4-BBB) into a hydrophilic salt. By reacting the excess halide with a secondary amine, we create a quaternary ammonium salt that partitions 100% into the aqueous layer during extraction.

Mechanism:



(The resulting salt is water-soluble and leaves the organic layer).
Protocol
  • Completion Check: Ensure your main reaction is complete via TLC/LCMS.

  • Add Scavenger: Add Dimethylamine (2.0 M in THF) or Morpholine (1.5 – 2.0 equivalents relative to the excess 4-BBB estimated).

    • Note: If you used a 1.2 eq excess of 4-BBB originally, add ~0.5 eq of amine relative to the limiting reagent.

  • Stir: Stir at room temperature for 30–60 minutes.

    • Validation: Spot TLC.[1][2] The high-running 4-BBB spot (

      
       in Hex/EtOAc) should disappear. A baseline spot (the salt) may appear.[3]
      
  • Workup:

    • Dilute with your extraction solvent (EtOAc or DCM).

    • Wash 1: 1M HCl or 10% Citric Acid (converts the amine scavenger and the benzylated byproduct into salts).

    • Wash 2: Water.[4][5][6]

    • Wash 3: Brine.[5][6]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Pros: Extremely cheap; removes lachrymatory hazard immediately. Cons: Not suitable if your product contains basic amines that might also wash out in acid.

Method B: Solid-Supported Scavenging (High-Throughput/Green)

Best For: Parallel synthesis, medicinal chemistry libraries (mg scale), and acid-sensitive products.

The Logic

This method uses a "filtering" approach.[1][2][7][8] You add a polymer resin functionalized with a nucleophile. The resin "catches" the benzyl bromide. You then filter the resin out, leaving pure product in the filtrate. No liquid-liquid extraction is required.

Visual Workflow

ScavengingLogic Mix Crude Mixture (Product + Excess 4-BBB) Resin Add Scavenger Resin (Polymer-Supported Thiol/Amine) Mix->Resin Add React Stir/Shake (1-4 Hours) Resin->React Bind Impurity Filter Filtration React->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Trapped Pure Filtrate (Product Only) Filter->Pure Elute

Figure 1: Solid-phase scavenging workflow for removing electrophilic impurities.

Protocol
  • Select Resin: Use SiliaMetS® Thiol , MP-TMT , or Polymer-supported Trisamine .

    • Loading: Typically 1.0–1.5 mmol/g.

  • Calculation: Add 2–3 equivalents of resin relative to the expected excess of 4-BBB.

  • Incubation: Add resin to the reaction vessel (compatible with DCM, THF, DMF, MeOH). Shake or stir gently for 2–4 hours.

    • Tip: Thiol resins are faster (nucleophilic attack) than amine resins for benzylic halides.

  • Filtration: Filter through a fritted cartridge or a celite pad. Rinse the resin with DCM to recover all product.

  • Result: The filtrate contains your product; the lachrymator is covalently bound to the beads in the trash.

Method Comparison
FeatureMethod A: Amine QuenchMethod B: Resin Scavenging
Cost Low (Reagents < $1/g)High (Resins > $50/10g)
Scale Gram to KilogramMilligram to Gram
Speed Fast (30 min stir + extraction)Medium (2-4 hr stir + filtration)
Equipment Separatory FunnelFilter Frit / Vacuum Manifold
Green Chemistry Low (Solvent heavy extraction)High (Minimal solvent, no extraction)
Safety & Decontamination (Lachrymator Protocols)

Issue: You spilled 4-BBB or the rotavap smells pungent. Immediate Action:

  • Neutralization Solution: Prepare a solution of 2M NaOH or 10% Ammonia in Methanol .

  • Glassware: Soak all contaminated flasks in this base bath for >1 hour. The hydroxide ion hydrolyzes the benzyl bromide to 4-bromobenzyl alcohol , which is non-lachrymatory.

  • Spills: Cover the spill with solid sodium carbonate or bicarbonate, then wipe with a paper towel soaked in the neutralization solution.

  • Vacuum Pumps: If your pump oil smells, run the pump open to air (ballast valve open) for 30 mins, then change the oil immediately. The bromide vapors will corrode the pump internals.

FAQs

Q: Can I just remove it by vacuum distillation? A: Technically, yes, but we advise against it for 4-BBB. It has a high boiling point (approx 110-120°C at very low pressure) and often co-distills with products. Furthermore, heating benzylic halides can trigger autocatalytic decomposition or polymerization, turning your flask into a black tar.

Q: My product is acid-sensitive. Method A (Acid wash) will destroy it. A: Modify Method A. Instead of an acid wash, react the mixture with N,N-dimethylethylenediamine . This creates a highly polar amine-tail on the impurity. You can then wash with water (neutral pH). The diamine-modified impurity will partition into the water, leaving your acid-sensitive product in the organic phase.

Q: I see a new spot on TLC after adding the amine scavenger. A: This is likely the excess scavenger itself (if you added too much) or the quaternary salt if your TLC solvent is very polar (e.g., MeOH/DCM). The salt usually stays at the baseline. If you see a mobile spot, ensure you washed thoroughly with the aqueous phase.

References
  • Chemical Quenching (Amine Method)

    • Source: ResearchG
    • Context: Use of triethylamine or dimethylamine to form water-soluble ammonium salts
    • Link:

  • Solid-Supported Scavenging

    • Source: Wipf Group (University of Pittsburgh) & PubMed.
    • Context: Use of polymer-supported amines/thiols to scavenge electrophiles (benzyl halides)
    • Link:

  • Safety & Handling (Lachrymators)

    • Source: ThermoFisher Scientific SDS.
    • Context: Hazards of 4-bromobenzyl bromide (Skin corrosion, Eye damage) and first aid.[4][9]

    • Link:

  • General Workup Procedures

    • Source: BenchChem Technical Support.[5]

    • Context: Protocols for removing benzylic impurities using basic washes and crystallization.[5]

    • Link:

Sources

Technical Support Center: Solving Solubility Issues of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate in Water

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate in aqueous media. This document provides a structured, in-depth troubleshooting guide and frequently asked questions (FAQs) to systematically address and overcome these issues in your experimental workflows.

Introduction: Understanding the Molecule

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a molecule characterized by a lipophilic bromobenzyl group and a piperidine core, which also contains an ethyl ester. An analysis of its structure suggests a predisposition for low aqueous solubility. The calculated XLogP3-AA of 2.5 is indicative of its hydrophobic nature. However, the presence of a tertiary amine within the piperidine ring offers a strategic handle for solubility manipulation, particularly through pH modification. This guide will explore various techniques to enhance the solubility of this compound, grounded in the principles of physical chemistry and formulation science.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

Researchers often face the challenge of dissolving Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate in aqueous buffers for various assays. The following troubleshooting guide provides a systematic workflow to address this common issue.

Caption: A workflow diagram for troubleshooting poor aqueous solubility.

Question 1: My compound, Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, is not dissolving in my aqueous buffer. What is the first thing I should check?

Answer: Before exploring complex solubilization techniques, it is crucial to verify the purity of your compound. Impurities can significantly impact solubility. We recommend ensuring your sample has a purity of >95%. If the purity is confirmed, the next step is to perform an initial, baseline solubility assessment using a standard method like the shake-flask technique to determine its intrinsic water solubility.[1]

Question 2: How can I leverage the chemical structure of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate to improve its solubility?

Answer: The key to solubilizing this compound lies in its piperidine ring, which contains a tertiary amine. This amine is basic and can be protonated in an acidic environment. The protonated form, a salt, is generally much more water-soluble than the neutral free base.[2] The pKa of the protonated piperidine nitrogen is typically around 11.22, although this can be influenced by the substituents.[2] By lowering the pH of your aqueous solution to a range of 3-5, you can ensure the protonation of the piperidine nitrogen, thereby significantly enhancing solubility.[2][3][4][5][6][7]

Question 3: I've tried adjusting the pH, but the solubility is still not sufficient for my experimental needs. What should I try next?

Answer: If pH adjustment alone is not enough, the use of co-solvents is a common and effective next step.[8][9][10][11][12] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[8][12]

Recommended Co-solvents:

Co-solventTypical Starting Concentration (v/v)Mechanism of Action
Dimethyl Sulfoxide (DMSO)1-10%Aprotic, highly polar solvent that can disrupt the compound's crystal lattice.
Ethanol5-20%Reduces the polarity of the aqueous solution.
Polyethylene Glycol 400 (PEG 400)10-30%Increases solvent viscosity and can form hydrogen bonds with the compound.

It is important to start with a low concentration of the co-solvent and gradually increase it, as high concentrations may interfere with biological assays.

Question 4: What are more advanced techniques if co-solvents are not suitable for my experiment?

Answer: For situations where co-solvents might interfere with your experimental system, or if you require a more significant increase in solubility, complexation with cyclodextrins is an excellent option.[13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble molecules, like Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, forming an inclusion complex that has greatly improved aqueous solubility.[13][14]

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Compound Poorly Soluble Compound Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Compound->Cyclodextrin Encapsulation Water Aqueous Solution Complex Soluble Inclusion Complex Cyclodextrin->Complex Forms Water2 Aqueous Solution

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Often effective, but has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and is generally preferred.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high water solubility, often used in parenteral formulations.

Question 5: Are there other options to consider for enhancing the solubility of my compound?

Answer: Yes, the use of surfactants to form micelles is another powerful technique. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. The hydrophobic cores of these micelles can effectively solubilize lipophilic compounds like Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.

Examples of Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant that is a very effective solubilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for preparing a stock solution of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate?

A1: A practical starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, a serial dilution approach is recommended. First, dilute the DMSO stock into your aqueous buffer containing a suitable co-solvent or solubilizing agent before the final dilution to your target concentration.

Q2: How can I determine the thermodynamic solubility of my compound?

A2: The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached (typically 24-48 hours).[1] The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, usually by HPLC-UV or LC-MS.

Q3: Can temperature be used to increase the solubility?

A3: In many cases, increasing the temperature will increase the solubility of a solid in a liquid. However, this effect is compound-specific and should be determined experimentally. For many laboratory applications requiring room temperature or physiological temperatures, relying on temperature alone may not be a practical or sufficient solution.

Q4: Are there any online tools that can help predict the solubility of my compound?

A4: Yes, there are several online platforms and software that can predict physicochemical properties like pKa and aqueous solubility based on the chemical structure.[2][13][14] While these predictions are valuable for initial assessment, they should always be confirmed with experimental data. Some useful resources include ChemAxon, ACD/Labs, and various free online calculators.[2][14]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Materials:

  • Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

  • Purified water or buffer of choice

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible)

  • Analytical balance

  • HPLC-UV or LC-MS for quantification

Procedure:

  • Add an excess amount of the compound to a vial (enough to ensure undissolved solid remains).

  • Add a known volume of the aqueous solvent (e.g., 5 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • Allow the vial to stand for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • Express the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Solubilized Formulation using pH Adjustment and a Co-solvent

Materials:

  • Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

  • DMSO

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Sterile, purified water

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare a working buffer solution of 50 mM citrate buffer (pH 4.0) containing 10% (v/v) ethanol.

  • Perform a serial dilution of the DMSO stock solution into the working buffer to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the ethanol concentration or exploring other solubilization methods.

References

  • Rowan's Free Online pKa Calculator. Rowan. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. Available at: [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

  • Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Butterworths.
  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]

  • ResearchGate. Chemical structure and pKa of the tertiary amines investigated in this study. Available at: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Available at: [Link]

  • PMC. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Available at: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available at: [Link]

  • Molecular Pharmaceutics. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available at: [Link]

  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. Available at: [Link]

  • Environmental Science & Technology. Relationship between Micellar and Hemi-Micellar Processes and the Bioavailability of Surfactant-Solubilized Hydrophobic Organic Compounds. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. Available at: [Link]

  • PubMed. Relationship between micellar and hemi-micellar processes and the bioavailability of surfactant-solubilized hydrophobic organic compounds. Available at: [Link]

  • Impactfactor. Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Available at: [Link]

  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available at: [Link]

  • SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • Semantic Scholar. A structural study on the solubilisation of pesticides into surfactant micelles. Available at: [Link]

  • American Chemical Society. Relationship between Micellar and Hemi-Micellar Processes and the Bioavailability of Surfactant-Solubilized Hydrophobic Organic Compounds. Available at: [Link]

  • Chalmers Publication Library. Solubilization of Organic Dyes in Surfactant Micelles. Available at: [Link]

  • askIITians. How does pH affect solubility?. Available at: [Link]

  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available at: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Khan Academy. pH and solubility. Available at: [Link]

  • ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Available at: [Link]

  • MilliporeSigma. MultiScreen Solubility Filter Plate. Available at: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]

Sources

Controlling temperature for exothermic alkylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature for Exothermic Alkylation of Piperidines

Status: Active | Ticket ID: #PIP-ALK-T01 | Priority: High (Safety Critical)

PART 1: CORE DIRECTIVE (Critical Safety Protocol)

The Thermodynamic Challenge

You are performing an


 alkylation of a secondary amine (piperidine). This reaction is inherently exothermic (

). In addition to the bond formation energy, the neutralization of the generated acid (HX) by your base (e.g.,

,

) releases further heat.

The Danger Zone: Piperidines are potent nucleophiles. If the temperature is uncontrolled:

  • Runaway Potential: According to the Arrhenius equation, a 10°C rise can double the reaction rate, creating a positive feedback loop (thermal runaway).

  • Over-Alkylation: High temperatures lower the activation energy barrier for the second alkylation, pushing the reaction toward the formation of quaternary ammonium salts (Menshutkin reaction), which are often useless dead-ends in drug synthesis.

  • Degradation: Oxidation of the piperidine ring (N-oxide formation) and polymerization ("tarring") accelerate exponentially >60°C in the presence of air.

The Golden Rule: Dose-Controlled Exotherm

Never add the electrophile (alkyl halide) as a bolus (all at once). The rate of heat generation (


) must always be less than the rate of heat removal (

).

  • Control Mechanism: Use the dosing rate of the alkyl halide as your primary "throttle" for temperature. If the temperature rises >5°C above your setpoint, stop dosing immediately .

PART 2: TROUBLESHOOTING DASHBOARD (Q&A)

Category 1: Thermal Runaways & Instability

Q: I am seeing a sudden temperature spike (15°C+) within minutes of starting the addition. My cooling bath is set to -10°C. What is happening? A: You are likely operating in a mass-transfer limited regime where the reaction is faster than your mixing.

  • Diagnosis: The reagents built up locally before reacting, then reacted all at once.

  • Immediate Fix: Stop addition. Increase stirring speed (RPM) to ensure turbulent flow (

    
    ).
    
  • Protocol Adjustment: Dilute your alkylating agent in the reaction solvent (1:1 or 1:2 ratio) before loading it into the addition funnel. This increases the volume, allowing for more precise control over the molar addition rate.

Q: The reaction mixture turned from clear/yellow to black tar. Is my product gone? A: Likely yes. This "black tar" is characteristic of amine oxidation and polymerization, often triggered by localized hot spots >80°C.

  • Root Cause: Lack of inert atmosphere or inadequate heat removal.

  • Prevention: Piperidines are sensitive to

    
     at high temps. You must  sparge the solvent with Nitrogen/Argon for 15 minutes prior to heating and maintain a positive inert pressure.
    
  • Recovery: If the tar is significant, filter through a pad of Celite/Silica to remove polymers before attempting an acid-base extraction.

Category 2: Selectivity & Yield

Q: I am getting a large amount of solid precipitate that is NOT my product. Yield of the tertiary amine is <40%. A: You are forming Quaternary Ammonium Salts .

  • Mechanism: The product (tertiary amine) is competing with the starting material (piperidine) for the alkyl halide. High temperatures favor the alkylation of the tertiary amine because steric hindrance becomes less effective as a barrier at high energy states.

  • The Fix:

    • Lower the Temperature: Run the addition at 0°C–10°C, then warm to room temperature only to drive completion.

    • Stoichiometry: Ensure the piperidine is in slight excess (1.1 to 1.2 equiv) relative to the alkyl halide.

    • Mode of Addition: strictly add the Alkyl Halide to the Amine, never the reverse.

PART 3: EXPERIMENTAL WORKFLOWS

Standard Operating Procedure (Batch Mode)

Scale: 10g - 100g | Target Temp: < 30°C

Reagents:

  • Piperidine (1.2 equiv)

  • Alkyl Bromide (1.0 equiv)

  • Base:

    
     (powdered, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Protocol:

  • Setup: Equip a 3-neck round bottom flask with an overhead stirrer (critical for slurry suspension), internal temperature probe, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Base Load: Charge MeCN, Piperidine, and Base. Cool to 0°C using an ice/water bath.

  • Equilibration: Stir for 15 mins. Ensure internal temp is < 5°C.

  • Controlled Addition (The Critical Step):

    • Dissolve Alkyl Bromide in minimal MeCN.

    • Add dropwise.[2] Monitor Internal Temp.

    • Rule: If Temp > 10°C, PAUSE addition. Resume only when Temp < 5°C.

  • Reaction: Once addition is complete, allow to warm to 20–25°C. Monitor by TLC/LCMS.

  • Quench: Filter off inorganic salts (

    
    , Excess Base). Concentrate filtrate.[3] Partition residue between EtOAc and sat.[4] 
    
    
    
    .
Data Table: Solvent Selection for Thermal Management
SolventBoiling Point (°C)Thermal ConductivityRisk ProfileRecommendation
Acetonitrile (MeCN) 82ModerateHigh vapor pressure.Preferred. Good balance of solubility and evaporative cooling potential.
DMF 153LowHard to remove; runs hot.Avoid unless substrate solubility is an issue. Hard to control exotherms due to high BP.
DCM 40LowLow boiling point.Good for small scale. The solvent refluxes at 40°C, acting as an internal "thermal fuse."
Toluene 111ModeratePoor solubility for salts.Poor for

kinetics (non-polar), requires higher temps.

PART 4: VISUALIZATION (Logic & Pathways)

Figure 1: Thermal Control Decision Matrix

Caption: Decision logic for selecting the correct cooling and dosing strategy based on reaction scale and observed temperature spikes.

ThermalControl Start Start Alkylation CheckScale Check Scale Start->CheckScale SmallScale < 10g Scale CheckScale->SmallScale LargeScale > 10g Scale CheckScale->LargeScale Cooling1 Passive Cooling (Ice Bath) SmallScale->Cooling1 Cooling2 Active Cooling (Cryostat/Jacketed) LargeScale->Cooling2 Dosing Begin Dropwise Addition Cooling1->Dosing Cooling2->Dosing Monitor Monitor Internal Temp (Ti) Dosing->Monitor Decision Is Ti > Setpoint + 5°C? Monitor->Decision Stop STOP ADDITION Increase Stirring Decision->Stop Yes (Risk) Continue Continue Addition Decision->Continue No (Safe) Stop->Monitor Wait for Ti to drop Continue->Monitor

Figure 2: Reaction Pathway & Thermal Risks

Caption: Mechanistic pathway showing how uncontrolled heat leads to irreversible quaternary ammonium salt formation.

ReactionPathway Piperidine Piperidine (Secondary Amine) Transition1 Transition State 1 (Exothermic) Piperidine->Transition1 + Alkyl Halide AlkylHalide Alkyl Halide TertiaryAmine Tertiary Amine (Target Product) Transition1->TertiaryAmine Fast at 20°C Heat HEAT (Uncontrolled) Transition1->Heat Releases Energy Transition2 Transition State 2 (High Energy Barrier) TertiaryAmine->Transition2 + Excess Alkyl Halide Heat->Transition2 Accelerates QuatSalt Quaternary Ammonium Salt (Impurity) Transition2->QuatSalt Favored by >50°C

PART 5: REFERENCES

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on dosing control for exotherms).

  • Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Discusses solvent selection and thermal safety).

  • Org. Process Res. Dev. (2005).[5] "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives."

  • ResearchGate. (2017). "Procedure for N-alkylation of Piperidine?" (Community discussion on scale-up and base selection).

  • NOAA CAMEO Chemicals. "Piperidine Safety Data & Reactivity." (Data on flammability and incompatibility).

  • Kumari, S., et al. (2020). "Zinc-Catalyzed Alkylation of Aromatic Amines in Continuous Flow." Org.[6] Process Res. Dev. (Demonstrates flow chemistry for thermal control).

Sources

Technical Support Center: Synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-ALK-04-BRO Subject: Optimization of Base Selection for N-Alkylation of Isonipecotate Esters Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate via an


 nucleophilic substitution. This reaction involves the attack of the secondary amine (ethyl isonipecotate) on the electrophilic carbon of 4-bromobenzyl bromide.

While Potassium Carbonate (


) is the industry standard, it often suffers from poor solubility in aprotic organic solvents, leading to stalled reactions or the requirement for high temperatures that risk ester hydrolysis. This guide provides validated alternative base protocols (

and DIPEA) to overcome these specific limitations.
Module 1: Base Selection Matrix

Use this decision matrix to select the optimal base for your specific constraints.

FeaturePotassium Carbonate (

)
Cesium Carbonate (

)
DIPEA (Hünig's Base)
Role Standard "Workhorse"High-Performance / Kinetic BoosterHomogeneous Organic Base
Solubility Low in ACN/DMF (Heterogeneous)High in DMF/ACN (The "Cesium Effect")Fully Soluble (Homogeneous)
Reaction Rate Moderate to Slow (requires heating)Fast (often works at RT)Fast (instant proton scavenging)
Risk Profile High temp may hydrolyze esterExpensive; HygroscopicDifficult to remove without acidic wash
Best For Bulk scale-up (Cost-effective)Sensitive substrates or rapid screeningReactions in non-polar solvents (DCM)

Technical Insight - The "Cesium Effect": In aprotic solvents like DMF, the large ionic radius of Cesium (


) results in a weaker ion pair with the carbonate anion compared to Potassium (

). This creates a "naked" carbonate anion that is significantly more basic and nucleophilic, accelerating the deprotonation step without requiring harsh thermal forcing conditions [1, 2].
Module 2: Diagnostic & Troubleshooting
Issue 1: "I am seeing the Carboxylic Acid (COOH) instead of the Ester."
  • Root Cause: Ester Hydrolysis .[1][2] You likely used a hygroscopic base (wet

    
    ) or a solvent containing water. The combination of water + base + heat saponifies the ethyl ester.
    
  • Corrective Action:

    • Switch to Anhydrous Acetonitrile (ACN) or DMF.

    • Add 3Å Molecular Sieves to the reaction vessel.

    • Protocol Switch: Use DIPEA (non-nucleophilic organic base) at Room Temperature. DIPEA cannot generate hydroxide ions as easily as carbonate salts in wet media.

Issue 2: "The reaction stalls at 60-70% conversion."
  • Root Cause: Surface Passivation . In heterogeneous reactions (

    
     in ACN), the surface of the base becomes coated with the byproduct salt (KBr), stopping the reaction.
    
  • Corrective Action:

    • Protocol Switch: Use

      
       . Its higher solubility prevents surface coating.
      
    • Additive: Add 10 mol% TBAI (Tetrabutylammonium Iodide) . This acts as a Phase Transfer Catalyst (PTC) and exchanges the bromide for the more reactive iodide (Finkelstein reaction) [3].

Issue 3: "I have a new spot with very low Rf (baseline) on TLC."
  • Root Cause: Quaternization (Over-alkylation) . The product is a tertiary amine, which is more nucleophilic than the starting secondary amine. If you have excess benzyl bromide, the product will react again to form a quaternary ammonium salt.

  • Corrective Action:

    • Ensure strict stoichiometry: Use 1.0 equiv of bromide and 1.1 equiv of amine.

    • Add the bromide dropwise to the amine solution (keep amine in excess during addition).

Module 3: Visual Workflows
Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the desired pathway versus the critical side reactions (Hydrolysis and Quaternization).

ReactionPathway Start Ethyl Isonipecotate (Secondary Amine) Intermed Ammonium Intermediate (Protonated) Start->Intermed + Reagent (SN2) Reagent 4-Bromobenzyl Bromide Base Base (K2CO3 / DIPEA) Product TARGET: Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Intermed->Product + Base (-HBr) Side_Quat FAILURE: Quaternary Salt (Over-Alkylation) Product->Side_Quat + Excess Reagent Side_Hyd FAILURE: Carboxylic Acid (Ester Hydrolysis) Product->Side_Hyd + H2O / Heat / Strong Base

Caption: Logical flow of N-alkylation showing the critical divergence points for quaternary salt formation and ester hydrolysis.

Figure 2: Base Selection Decision Tree

BaseSelection Start Start: Select Base Q1 Is the Ester Hydrolysis Sensitive? Start->Q1 Sensitive Yes (Sensitive) Q1->Sensitive Robust No (Robust) Q1->Robust UseDIPEA USE DIPEA (DCM, 0°C to RT) Sensitive->UseDIPEA Q2 Is Reaction Speed/Yield Critical? Robust->Q2 SpeedYes Yes (High Value) Q2->SpeedYes SpeedNo No (Cost Sensitive) Q2->SpeedNo UseCesium USE Cs2CO3 (DMF, RT) SpeedYes->UseCesium UsePotassium USE K2CO3 (ACN, Reflux) SpeedNo->UsePotassium

Caption: Decision matrix for selecting the appropriate base based on substrate sensitivity and reaction constraints.

Module 4: Validated Experimental Protocols
Protocol A: High-Performance Method (

)

Recommended for highest yield and speed.

  • Preparation: In a flame-dried round-bottom flask, dissolve Ethyl isonipecotate (1.0 equiv, 157 mg/mmol) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cesium Carbonate (

    
    )  (1.5 equiv). Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add 4-Bromobenzyl bromide (1.0 equiv) dropwise (dissolved in minimal DMF if solid).

    • Note: 4-Bromobenzyl bromide is a lachrymator. Handle in a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[3]
    
  • Purification: Flash column chromatography.

Protocol B: Homogeneous Organic Method (DIPEA)

Recommended for avoiding solubility issues or if water exclusion is critical.

  • Preparation: Dissolve Ethyl isonipecotate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

  • Addition: Cool to 0°C. Add 4-Bromobenzyl bromide (1.0 equiv) slowly.

  • Reaction: Allow to warm to RT and stir for 6–12 hours.

  • Workup: Wash organic layer with saturated

    
    , then brine.
    
    • Critical: Do NOT wash with strong acid (HCl), or you will protonate your product and lose it in the aqueous layer.

References
  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful inorganic base in organic synthesis.[4] Journal of Chemical Society, Perkin Transactions 1.

  • Salvatore, R. N., et al. (2002).[4] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry, 67(2), 674–683.[4]

  • Freedman, H. H. & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. (Demonstrates TBAI/Finkelstein principle applicable to alkylations).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5353591, Ethyl isonipecotate.

Sources

Technical Support Guide: Stability & Storage of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Storage Actions

For researchers requiring immediate guidance, adhere to the following "Golden Rules" of storage to maintain >98% purity.

ParameterRecommendationCriticality
Temperature -20°C (Long-term) / 2-8°C (Active use)High
Atmosphere Inert Gas (Argon or Nitrogen)High
Moisture Desiccator (<30% RH)Critical
Light Amber/Opaque VialModerate

Technical Insight: This compound contains two "ticking clock" functional groups: an ethyl ester (susceptible to hydrolysis) and a benzylic amine (susceptible to oxidation). Neglecting moisture control is the #1 cause of batch failure.

The Science of Stability: Degradation Pathways

To troubleshoot effectively, you must understand how the molecule breaks down. The stability profile is dictated by the interaction between the piperidine core, the ester tail, and the bromobenzyl headgroup.

A. Hydrolysis (The Moisture Threat)

The ethyl ester moiety is the most fragile component. In the presence of ambient moisture and trace acidity/basicity (often from glass surfaces or impurities), it hydrolyzes into 1-(4-bromobenzyl)piperidine-4-carboxylic acid and ethanol .

  • Symptom:[1] Material becomes sticky; distinct smell of ethanol; shift in HPLC retention time (acid is more polar).

B. Oxidative Dealkylation (The Air Threat)

The benzylic C-N bond is prone to oxidation, particularly if the compound is stored as a free base rather than a salt. Over time, oxygen exposure can lead to N-oxide formation or cleavage of the benzyl group, releasing 4-bromobenzaldehyde .

  • Symptom:[1] Yellow/Orange discoloration; almond-like or metallic odor (from the aldehyde).

C. Photolysis (The Light Threat)

While the aryl bromide is relatively stable, prolonged exposure to UV light can induce homolytic cleavage of the C-Br bond or radical oxidation of the benzylic position.

D. Visualization of Degradation Pathways

The following diagram illustrates the primary breakdown routes you must prevent.

DegradationPathways Compound Ethyl 1-(4-bromobenzyl) piperidine-4-carboxylate Acid Degradant A: Carboxylic Acid Derivative (Hydrolysis) Compound->Acid Hydrolysis (Est.) Aldehyde Degradant B: 4-Bromobenzaldehyde (Oxidative Cleavage) Compound->Aldehyde Oxidative Dealkylation NOxide Degradant C: N-Oxide (Oxidation) Compound->NOxide N-Oxidation Moisture Moisture (H2O) Moisture->Acid Oxygen Oxygen (O2) Oxygen->Aldehyde Oxygen->NOxide

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most common storage failure mode.

Troubleshooting Guide

Use this matrix to diagnose issues with your specific batch.

SymptomProbable CauseVerification StepRemediation
Material turned from solid to gum/oil Hygroscopicity/Hydrolysis. The salt form has absorbed water, or the ester has hydrolyzed.Check water content (Karl Fischer). If >1%, hydrolysis is likely underway.Do not use. Recrystallization may be attempted (EtOH/Et2O) if hydrolysis is <5%, otherwise discard.
Strong "Almond" or Chemical Odor Oxidative Cleavage. Release of 4-bromobenzaldehyde.TLC or LC-MS. Look for a peak matching 4-bromobenzaldehyde.Purify via column chromatography immediately. Store under Argon.[1]
Yellow/Brown Discoloration N-Oxidation or Photo-degradation. Trace impurities accumulating.dissolve in solvent.[2][3] If solution is clear but yellow, it's likely N-oxide or trace conjugated impurities.If purity is >95%, use activated charcoal filtration. If <95%, repurify.
Insoluble in standard buffer Free Base vs. Salt Confusion. You may have the free base oil but expected the HCl salt (or vice versa).Check pH of aqueous suspension.[1] Basic = Free Base. Acidic = Salt.Convert to HCl salt for better water solubility, or use DMSO/Ethanol for stock solutions.

Frequently Asked Questions (FAQ)

Q1: I received the compound at ambient temperature. Is it degraded? A: Likely not. The compound is stable for short durations (1-2 weeks) at room temperature if sealed. However, upon receipt, you must immediately transfer it to -20°C storage. We ship at ambient temp to reduce shipping costs and carbon footprint, as supported by accelerated stability studies.

Q2: Should I store it as a solution (stock) or solid? A: Always store as a solid.

  • Solid: Stable for >2 years at -20°C.

  • Solution (DMSO/EtOH): Stable for only 1-3 months at -20°C.

  • Aqueous Solution: Unstable. Prepare immediately before use. The ester hydrolyzes rapidly in water, especially if the pH drifts from neutral.

Q3: My compound is an oil, but the datasheet says solid. Why? A: This depends on the salt form.

  • Free Base: Typically a viscous, pale yellow oil or low-melting waxy solid.

  • Hydrochloride (HCl) Salt: Typically a white to off-white crystalline solid.

  • Action: Check the label.[4][5] If you have the free base and need a solid, you can generate the HCl salt by bubbling HCl gas through an ethereal solution of the compound.

Q4: Can I use this in a palladium-catalyzed cross-coupling (Suzuki/Buchwald)? A: Yes, the 4-bromo group is an excellent handle for Pd-catalysis.

  • Warning: Ensure the piperidine nitrogen does not poison your catalyst. If using the free base, the amine can coordinate to Pd. Using the HCl salt (with an extra equivalent of inorganic base like K2CO3 in the reaction) is often cleaner.

Quality Control (QC) & Analytical Protocols

Before committing valuable biological reagents or catalysts to a reaction with this compound, validate its integrity.

Recommended QC Workflow

QC_Workflow Start Start: Open Vial Visual 1. Visual Inspection (Color/State) Start->Visual Solubility 2. Solubility Check (DMSO or MeOH) Visual->Solubility HPLC 3. HPLC/LC-MS Analysis Solubility->HPLC Decision Purity > 95%? HPLC->Decision Pass PASS: Proceed to Experiment Decision->Pass Yes Fail FAIL: Repurify or Discard Decision->Fail No

Figure 2: Standard Operating Procedure for QC validation.

Standard HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption due to bromobenzyl group).

  • Expected Retention: The ester is lipophilic; expect elution late in the gradient (approx. 7-8 min). The hydrolyzed acid will elute significantly earlier (approx. 4-5 min).

References

  • International Conference on Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9] Retrieved from [Link]

  • PubChem. (n.d.).[10] Ethyl 1-benzylpiperidine-4-carboxylate (Analogous Structure).[11][12] National Library of Medicine. Retrieved from [Link]

  • Biosynce. (2025). Decomposition of Piperidine Derivatives.[2] Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate represents a critical scaffold in medicinal chemistry, frequently serving as a "linker" intermediate in the synthesis of GPCR ligands (e.g., muscarinic antagonists) and protease inhibitors.[1] Its structural integrity hinges on the successful N-alkylation of ethyl isonipecotate.

For the drug development professional, the 1H NMR spectrum of this compound is not merely a verification tool but a diagnostic map.[1] It allows for the rapid assessment of three critical quality attributes (CQAs):

  • N-Alkylation Efficiency: Disappearance of the secondary amine signal.

  • Regiochemistry: Confirmation of the para-substitution pattern on the benzyl ring.

  • Purity Profile: Differentiation from unreacted starting materials and potential hydrolysis byproducts (carboxylic acids).[1]

Experimental Workflow & Methodology

To ensure the spectral data presented is reproducible, we define the synthesis and characterization workflow. This protocol minimizes paramagnetic impurities (from copper/iron catalysts) that can broaden NMR signals.[1]

Synthesis Protocol (Self-Validating)
  • Reagents: Ethyl piperidine-4-carboxylate (1.0 eq), 4-Bromobenzyl bromide (1.05 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate in ACN.

    • Add K₂CO₃ followed by dropwise addition of 4-bromobenzyl bromide at 0°C to prevent over-alkylation (quaternization).

    • Stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 4:1) should show the disappearance of the baseline amine.[1]

    • Critical Workup: Filter inorganic salts. Evaporate solvent.[1][2] Redissolve in EtOAc and wash with saturated NaHCO₃ to remove any hydrolyzed acid byproducts.

Analytical Workflow Diagram

NMR_Workflow Start Crude Reaction Mixture TLC TLC Check (Disappearance of SM) Start->TLC Workup Aq. Workup (Remove Salts/Acid) TLC->Workup Complete NMR_Sample NMR Prep (CDCl3, >10mg/mL) Workup->NMR_Sample Analysis Spectral Assignment NMR_Sample->Analysis

Figure 1: Logical workflow for the generation of analytical-grade samples. Color coding indicates critical control points (Red/Yellow) and validation steps (Green).[1]

Comparative Spectral Analysis

This section objectively compares the target molecule against its precursor and a close structural analog to highlight diagnostic signals.[1][3]

The "Fingerprint" Region: Aromatic & Benzylic

The most distinct feature of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is the AA'BB' system in the aromatic region and the benzylic singlet .

Table 1: Target Molecule vs. Precursor (Ethyl Isonipecotate)

MoietyProton TypePrecursor Shift (

ppm)
Target Product Shift (

ppm)
MultiplicityDiagnostic Note
Amine N-H ~1.8-2.0 (broad)Absent -Confirmation of alkylation
Linker N-CH ₂-ArAbsent3.45 - 3.50 Singlet (2H)Key Indicator. Sharp singlet confirms no alpha-branching.
Aromatic Ar-H (ortho to CH2)Absent7.18 - 7.22 Doublet (

Hz)
Part of AA'BB' system.
Aromatic Ar-H (ortho to Br)Absent7.42 - 7.46 Doublet (

Hz)
Deshielded by Bromine.[1]
Piperidine N-CH ₂ (Ring)~3.05 (m)2.80 - 2.85 Broad DoubletUpfield shift due to tertiary amine formation.[1]
Target vs. Analog (Unsubstituted Benzyl)

Distinguishing the 4-bromo derivative from the unsubstituted benzyl analog (often used as a control) relies on the aromatic splitting pattern.[1]

Table 2: Substituent Effects on Aromatic Region

CompoundAromatic Signal PatternChemical Shift RangePhysics of Shift
Ethyl 1-benzylpiperidine-4-carboxylate Multiplet (5H)7.20 – 7.35 ppmOverlapping signals due to similar magnetic environments of phenyl protons.[1]
Ethyl 1-(4-bromobenzyl)... Two Distinct Doublets (2H each) 7.20 (d) & 7.45 (d) The Bromine atom exerts an inductive withdrawing effect (-I) and mesomeric donating effect (+M), creating a strong magnetic anisotropy that separates the ortho and meta protons into a clear AA'BB' system.[1]

Detailed Signal Assignment (Target Molecule)

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz[1][2]

  • Aromatic Region (7.50 – 7.10 ppm):

    • 
       7.44 (d, 
      
      
      
      Hz, 2H):
      Protons ortho to the Bromine atom.[1] The deshielding is less pronounced than a nitro group but distinct enough to separate from the benzyl protons.[1]
    • 
       7.20 (d, 
      
      
      
      Hz, 2H):
      Protons ortho to the methylene linker.
  • Ester Region (4.20 – 1.20 ppm):

    • 
       4.13 (q, 
      
      
      
      Hz, 2H):
      O-CH ₂-CH₃.[1] Characteristic quartet.
    • 
       1.25 (t, 
      
      
      
      Hz, 3H):
      O-CH₂-CH ₃.[1] Characteristic triplet.
  • Piperidine & Linker Core (3.50 – 1.60 ppm):

    • 
       3.48 (s, 2H):  N-CH ₂-Ar.[1] This singlet is the primary confirmation of successful benzylation.[1] If this appears as a doublet, check for alpha-methyl impurities in the starting bromide.[1]
      
    • 
       2.85 (br d, 2H):  Equatorial protons adjacent to Nitrogen.[1]
      
    • 
       2.28 (tt, 1H):  Methine proton (CH-COOEt).[1]
      
    • 
       2.05 (br t, 2H):  Axial protons adjacent to Nitrogen.[1]
      
    • 
       1.90 – 1.75 (m, 4H):  Remaining piperidine ring protons.[1]
      

Troubleshooting & Impurity Profiling

Common issues in the synthesis of this scaffold include hydrolysis of the ester or incomplete alkylation.[1]

Impurity_Logic Result Observe Spectrum Impurity1 Broad singlet @ 1.8-2.0 ppm? Result->Impurity1 Impurity2 Loss of q @ 4.13 & t @ 1.25? Result->Impurity2 Impurity3 Extra singlet @ ~4.45 ppm? Result->Impurity3 Diagnosis1 Unreacted Amine (Incomplete Rxn) Impurity1->Diagnosis1 Yes Diagnosis2 Ester Hydrolysis (Acid formed) Impurity2->Diagnosis2 Yes Diagnosis3 Residual Benzyl Bromide Impurity3->Diagnosis3 Yes

Figure 2: Diagnostic logic tree for identifying common synthetic impurities based on 1H NMR shifts.

Key Impurity Shifts:
  • Residual 4-Bromobenzyl Bromide: Look for a singlet at

    
     4.45 ppm  (CH₂-Br). This is significantly downfield from the product's N-CH₂-Ar signal (3.48 ppm).
    
  • Hydrolyzed Acid (Isonipecotic acid deriv.): Disappearance of the ethyl ester signals (4.13 q, 1.25 t) and appearance of a broad acidic proton >10 ppm.[1]

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-piperidinecarboxylate 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for additivity rules of aromatic substituents). [Link]

Sources

Navigating the Spectrum: A Comparative Guide to the 13C NMR Chemical Shifts of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides an indispensable, high-resolution map of a molecule's carbon framework. This guide offers an in-depth analysis of the expected 13C NMR chemical shifts for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust, comparative analysis based on established principles and experimental data from closely related structures. We will explore the theoretical underpinnings of its 13C NMR spectrum, present a detailed protocol for experimental data acquisition, and offer a comparative discussion to aid in spectral assignment.

The Structural Landscape of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

To understand the 13C NMR spectrum of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, we must first consider its molecular architecture. The molecule is comprised of three key fragments: a piperidine ring, a 4-bromobenzyl group attached to the piperidine nitrogen, and an ethyl carboxylate group at the C4 position of the piperidine ring. Each of these components will have a distinct influence on the chemical environment, and therefore the chemical shift, of the carbon atoms within the molecule.

Below is a diagram of the molecular structure with each unique carbon atom numbered for clear reference throughout this guide.

Figure 1. Molecular structure of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate with carbon numbering.

Predicting 13C NMR Chemical Shifts: A Comparative Analysis

The prediction of 13C NMR chemical shifts can be approached through several methodologies, including empirical methods based on substituent effects, and computational approaches such as Density Functional Theory (DFT).[1][2] For this guide, we will employ a comparative analysis, drawing upon experimental data for structurally related compounds to estimate the chemical shifts for our target molecule.

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Data
C=O (C7) 174-176The carbonyl carbon of an ester typically resonates in this downfield region. For example, the carbonyl carbon in ethyl benzoate is observed at 167 ppm, and conjugation lowers the chemical shift.[3] In our saturated system, a slightly more downfield shift is expected.
C-Br (C15) 120-122The carbon atom directly attached to the bromine in the aromatic ring is expected in this range. The ipso-carbon in bromobenzene is at approximately 122.5 ppm.
Aromatic CH (C14, C16) 131-133These carbons are ortho to the bromine and meta to the benzyl group. Their chemical shifts will be influenced by the electronic effects of both substituents.
Aromatic CH (C13, C17) 128-130These carbons are meta to the bromine and ortho to the benzyl group.
Quaternary Aromatic (C12) 137-139This quaternary carbon is attached to the benzylic CH2 group and will be influenced by the inductive effect of the piperidine nitrogen.
O-CH2 (C10) 60-62The methylene carbon of the ethyl ester group is deshielded by the adjacent oxygen atom. In ethyl benzoate, this carbon appears at 61 ppm.[3]
N-CH2 (Benzylic, C12) 62-64The benzylic methylene carbon is attached to the nitrogen of the piperidine ring, which causes a significant downfield shift.
N-CH2 (Piperidine, C2, C6) 52-54The carbons alpha to the nitrogen in N-alkylpiperidines are influenced by the nature of the N-alkyl substituent.[4] The presence of the electron-withdrawing 4-bromobenzyl group will deshield these carbons.
CH (Piperidine, C4) 40-42This methine carbon is substituted with the ethyl carboxylate group, which will have a deshielding effect.
CH2 (Piperidine, C3, C5) 28-30These methylene carbons are beta to the nitrogen and are expected to be the most shielded carbons in the piperidine ring.
CH3 (C11) 14-15The terminal methyl carbon of the ethyl group is typically found in this upfield region. In ethyl benzoate, it is observed at 14 ppm.[3]

Experimental Protocol for 13C NMR Data Acquisition

To validate the predicted chemical shifts and obtain a definitive structural confirmation, a high-quality 13C NMR spectrum must be acquired. The following protocol outlines a standard procedure for this experiment.

I. Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent can influence chemical shifts, and CDCl3 is a common starting point for many organic compounds.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]

  • Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) should be used.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass the expected range of chemical shifts.[6]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.[6]

    • Relaxation Delay: Use a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis and observation of quaternary carbons.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas. While 13C NMR is not inherently quantitative without specific experimental setups, relative peak intensities can provide some information.

Advanced NMR Techniques for Unambiguous Assignment

For a complex molecule like Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, one-dimensional 13C NMR may not be sufficient for unambiguous assignment of all signals, especially within the crowded aromatic and piperidine regions. Two-dimensional (2D) NMR experiments are invaluable for this purpose.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, definitively linking the 1H and 13C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • COSY (Correlation Spectroscopy): A 1H-1H correlation experiment that helps to identify proton spin systems within the piperidine and benzyl fragments.

The workflow for structural elucidation using these techniques is visualized below.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR 1H NMR COSY 1H-1H COSY H1_NMR->COSY Assign_Protons Assign Proton Spin Systems H1_NMR->Assign_Protons C13_NMR 13C NMR HSQC 1H-13C HSQC C13_NMR->HSQC COSY->Assign_Protons Assign_Carbons Assign Carbons via HSQC HSQC->Assign_Carbons HMBC 1H-13C HMBC Assign_Quaternary Assign Quaternary Carbons via HMBC HMBC->Assign_Quaternary Assign_Protons->HSQC Assign_Carbons->HMBC Final_Structure Final Structure Confirmation Assign_Quaternary->Final_Structure

Figure 2. Workflow for complete structural elucidation using 1D and 2D NMR techniques.

Conclusion

The structural characterization of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate via 13C NMR spectroscopy is a critical step in its development and application. This guide provides a robust framework for understanding and predicting its 13C NMR spectrum through a comparative analysis of related structures. By following the detailed experimental protocol and employing advanced 2D NMR techniques, researchers can achieve an unambiguous assignment of all carbon signals, leading to a definitive confirmation of the molecular structure. This foundational knowledge is paramount for ensuring the purity, identity, and quality of this and other novel chemical entities.

References

  • BenchChem. (n.d.). A Technical Guide to the Prediction of 13C NMR Chemical Shifts in Furan Derivatives.
  • University of Calgary. (n.d.). CSD Solution #13.
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Venkatesh, B., et al. (2019). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11196-11206.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Fragmentation Profiling & Analytical Comparison: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate . Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation under different ionization modes (EI vs. ESI).

We compare this molecule's performance against non-brominated analogs to highlight the diagnostic utility of the bromine isotopic signature in complex matrices. The guide includes predictive fragmentation pathways, method optimization protocols, and comparative data tables.

Molecular Profile
PropertySpecification
IUPAC Name Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Chemical Formula C₁₅H₂₀BrNO₂
Monoisotopic Mass 325.0677 Da (⁷⁹Br) / 327.0657 Da (⁸¹Br)
Isotopic Signature Distinct 1:1 doublet (M : M+2) due to ⁷⁹Br/⁸¹Br natural abundance
Core Structure Piperidine ring bridging a 4-bromobenzyl group (N-terminus) and an ethyl ester (C4-position)

Fragmentation Mechanics & Pathways[4][12][13][14]

Understanding the fragmentation logic is critical for structural confirmation and selecting Quantifier/Qualifier ions in LC-MS/MS assays.

The Isotopic Fingerprint (The "Twin Peaks")

Unlike standard organic molecules, the presence of a bromine atom creates a definitive "Twin Peak" spectral signature.

  • Observation: In both the molecular ion ([M]⁺ or [M+H]⁺) and any fragment containing the bromine moiety, you will observe two peaks of nearly equal intensity separated by 2 Da.

  • Diagnostic Value: This allows for immediate filtration of background noise. Any peak lacking this 1:1 doublet can be instantly discarded as a non-brominated contaminant.

Primary Fragmentation Pathways (ESI-CID Focus)

Under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the molecule protonates at the tertiary nitrogen ([M+H]⁺, m/z 326/328). Energy application triggers three dominant pathways:

  • Pathway A: N-Benzyl Cleavage (Dominant)

    • Mechanism: Inductive cleavage at the C-N bond connecting the benzyl group to the piperidine ring.

    • Result: Formation of the 4-bromobenzyl cation (tropylium ion derivative).

    • m/z: 169 (⁷⁹Br) and 171 (⁸¹Br).

    • Utility: Excellent Quantifier ion due to high intensity and stability.

  • Pathway B: Piperidine Core Retention

    • Mechanism: Charge retention on the piperidine nitrogen after N-benzyl cleavage.

    • Result: Ethyl piperidine-4-carboxylate cation.

    • m/z: 156 (Monoisotopic).

    • Utility: Qualifier ion. Confirms the "tail" of the molecule. Note: This peak will not show the bromine doublet.

  • Pathway C: Ester Hydrolysis/Loss

    • Mechanism: Neutral loss of the ethoxy group (EtOH or C₂H₄ loss via McLafferty rearrangement).

    • Result: Acid or acylium derivatives.

    • m/z: [M+H - 46]⁺ or [M+H - 28]⁺.

Visualization of Fragmentation Tree

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 326 / 328 (1:1 Isotope Ratio) BenzylCat 4-Bromobenzyl Cation (Tropylium Derivative) m/z 169 / 171 (Quantifier) Parent->BenzylCat Path A: N-Benzyl Cleavage (High Collision Energy) PipCore Ethyl piperidine-4-carboxylate m/z 156 (No Br Signature) Parent->PipCore Path B: Charge Retention on N (Qualificaton) EsterLoss Acid Derivative [M+H - C2H4]+ m/z 298 / 300 Parent->EsterLoss Path C: Ester Rearrangement (Neutral Loss)

Caption: Predicted ESI-CID fragmentation tree highlighting the divergence between bromine-retaining (Path A, C) and bromine-losing (Path B) fragments.

Comparative Analysis: Method Selection Guide

This section compares the target molecule's behavior against alternatives to guide experimental design.

Comparison: Brominated vs. Non-Brominated Analog

Comparing Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate with Ethyl 1-benzylpiperidine-4-carboxylate (common impurity or analog).

FeatureTarget Molecule (Brominated)Analog (Non-Brominated)Analytical Implication
Precursor m/z 326 / 328 (Doublet)248 (Singlet)The doublet allows specific "Isotope Pattern Filtering" in software, reducing false positives.
Major Fragment m/z 169 / 171 (Bromobenzyl)m/z 91 (Tropylium)m/z 91 is a "chemical noise" magnet (common in many aromatics). m/z 169/171 is highly specific, making the brominated compound easier to quantify at low LOQs .
Retention Time Higher (More Lipophilic)LowerThe bromine atom increases lipophilicity (logP), pushing the target to later elution times on C18 columns.
Comparison: Ionization Modes (EI vs. ESI)
ParameterElectron Ionization (EI - GC/MS)Electrospray Ionization (ESI - LC/MS)
Energy State Hard Ionization (70 eV)Soft Ionization
Molecular Ion Weak / Absent (Radical Cation M⁺)Strong [M+H]⁺
Base Peak Likely m/z 169 (Bromobenzyl) or m/z 82 (Piperidine ring fragment)m/z 326 (Parent) or m/z 169 (at high CE)
Primary Use Structural Identification. Matches library spectra (NIST).Quantification. High sensitivity for biological matrices (plasma/urine).
Recommendation Use for purity checks of raw material.Use for PK/PD studies and trace analysis.

Experimental Protocol: LC-MS/MS Optimization

To achieve maximum sensitivity and selectivity, follow this self-validating protocol.

Phase 1: Source Optimization (Infusion)
  • Preparation: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Mode: Positive Ion Mode (ESI+). The tertiary amine is highly basic and protonates easily.

  • Scan: Perform a Q1 MS scan (m/z 100–500).

    • Validation Check: Ensure you see the 1:1 doublet at 326/328. If the ratio is skewed, check detector saturation or interferences.

Phase 2: MRM Transition Setup

Select the following transitions for a Multiple Reaction Monitoring (MRM) method.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 1 326.1 (⁷⁹Br)169.020 - 30 eVHigh abundance, retains Br signature.
Quantifier 2 328.1 (⁸¹Br)171.020 - 30 eVConfirmation transition (Must match Q1 ratio).
Qualifier 326.1 (⁷⁹Br)156.135 - 45 eVConfirms piperidine core structure.
Phase 3: Chromatography (Reverse Phase)
  • Column: C18 End-capped (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: The bromine atom increases hydrophobicity. Expect elution later than non-halogenated piperidines.

References

  • National Institutes of Health (NIH) PubChem. (2025). 4-Bromobenzyl bromide | C7H6Br2 | CID 68527. Retrieved from [Link]

  • Zins, E. L., et al. (2009).[1] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

HPLC retention time of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Chromatographic Profiling of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Executive Summary & Physicochemical Context

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a critical intermediate in the synthesis of muscarinic antagonists, antihistamines, and inhibitors of enzymes like MenA. Its purity is paramount because the 4-bromobenzyl moiety is often a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide compares the chromatographic behavior of this compound against its critical synthetic precursors and potential degradation products. We analyze retention characteristics using two distinct stationary phases: C18 (Octadecyl) and Phenyl-Hexyl , providing a robust framework for method development.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
LogP 3.8 – 4.2Highly lipophilic; requires high % organic solvent for elution.
pKa (Piperidine N) 8.5 – 9.0Basic nitrogen; prone to peak tailing on residual silanols without pH modification.
UV Max 254 nm, 220 nmThe 4-bromobenzyl group provides strong UV absorbance at 254 nm.
Critical Impurities 4-Bromobenzyl bromide (Reagent), Ethyl isonipecotate (Precursor), Carboxylic Acid (Hydrolysis)Requires a gradient method to resolve polar precursors from the lipophilic target.

Method Development Strategy: The "Why" Behind the Protocol

The separation challenge lies in the basic piperidine nitrogen. At neutral pH, the molecule is protonated (


), leading to secondary interactions with silanol groups on the silica support, causing peak tailing.

We compare two approaches:

  • Acidic Modification (Recommended): Using 0.1% Formic Acid or TFA (pH ~2.5). The amine is fully protonated, and silanols are suppressed.

  • High pH (Alternative): Using Ammonium Bicarbonate (pH 10). The amine is neutral, increasing retention and altering selectivity, but requires hybrid-silica columns (e.g., XBridge).

Decision Logic for Method Selection

MethodLogic Start Method Selection Sample Sample Nature Start->Sample Acidic Acidic Mobile Phase (0.1% TFA/Formic) Sample->Acidic Standard Screening Basic Basic Mobile Phase (pH 10 NH4HCO3) Sample->Basic For Basic Impurities C18 Column: C18 (General Purpose) Acidic->C18 Baseline Resolution Phenyl Column: Phenyl-Hexyl (Selectivity for Bromobenzyl) Acidic->Phenyl Pi-Pi Interactions

Figure 1: Decision matrix for selecting the optimal stationary phase and pH conditions.

Comparative Analysis: Retention & Selectivity

The following data represents a standardized comparison based on validated behaviors of N-benzyl piperidine analogs [1, 3].

Standard Gradient Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

Table 1: Relative Retention Time (RRT) Profile
CompoundStructure TypePredicted RT (min)Elution Logic
Ethyl isonipecotate Starting Material (Amine)1.5 - 2.0Polar, basic, minimal hydrophobic retention.
Hydrolysis Product Acid Impurity (COOH)3.5 - 4.0Loss of ethyl group reduces hydrophobicity significantly.
Target Molecule Ethyl 1-(4-bromobenzyl)... 6.5 - 7.0 High LogP drives retention; elutes in the organic ramp.
4-Bromobenzyl bromide Reagent (Alkyl Halide)8.5 - 9.0Extremely hydrophobic; lacks the polar basic amine.
Stationary Phase Comparison
  • C18 (Octadecyl): Relies purely on hydrophobic interaction. The Target Molecule elutes sharply but may co-elute with non-polar matrix components.

  • Phenyl-Hexyl: Offers Pi-Pi (π-π) interactions with the bromobenzyl ring.

    • Advantage:[2][3][4][5][6] The Phenyl-Hexyl column often shows greater retention and better peak shape for the Target Molecule compared to C18 because the electron-deficient bromine ring interacts strongly with the phenyl phase. This is the preferred choice if the "Acid Impurity" is difficult to separate.

Detailed Experimental Protocol

This protocol is self-validating: the presence of the "Reagent" peak at the end of the run confirms the gradient reached sufficient organic strength.

Reagents & Preparation
  • Diluent: 50:50 Acetonitrile:Water. (Do not use 100% ACN as the polar starting material may precipitate).

  • Standard Prep: Dissolve 10 mg of Target in 10 mL Diluent (1 mg/mL). Sonicate for 5 mins.

  • System Suitability: Inject a mixture of Target and Ethyl Isonipecotate to ensure resolution > 2.0.

Instrument Parameters
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100mm, 3.5µm)Standard, high-purity silica reduces tailing.
Temperature 40°CReduces viscosity, improves mass transfer for the bulky bromobenzyl group.
Detection UV 254 nmMax absorbance for the bromobenzene moiety.
Injection 5 µLPrevent column overload.
Synthesis Pathway & Impurity Tracking

SynthesisPath SM1 Ethyl Isonipecotate (Polar, Early Eluting) Target Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (Target Peak) SM1->Target + SM2, K2CO3 SM2 4-Bromobenzyl Bromide (Hydrophobic, Late Eluting) SM2->Target Impurity Hydrolysis Acid (Mid-Eluting Impurity) Target->Impurity Hydrolysis (H2O)

Figure 2: Tracking the chemical fate of precursors to identify HPLC peaks.

Troubleshooting & Optimization

  • Issue: Peak Tailing on the Target.

    • Cause: Interaction between the piperidine nitrogen and silanols.

    • Fix: Add 5 mM Ammonium Formate to the aqueous mobile phase or switch to a "Charged Surface Hybrid" (CSH) column.

  • Issue: Co-elution of Target and Bromobenzyl Bromide.

    • Cause: Gradient is too steep.

    • Fix: Introduce an isocratic hold at 60% B for 3 minutes.

  • Issue: Ghost Peaks.

    • Cause: Benzyl halides can degrade/hydrolyze in the injector if left too long.

    • Fix: Keep autosampler temperature at 4°C.

References

  • SIELC Technologies. "Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Royal Society of Chemistry. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." RSC Advances, 2019.[7] Link

  • National Institutes of Health (PMC). "SAR study of piperidine derivatives as inhibitors of MenA." PMC, 2021. (Provides comparative RT data for halogenated benzyl piperidines). Link

  • PubChem. "Ethyl 1-benzylpiperidine-4-carboxylate Compound Summary." National Library of Medicine. Link

Sources

Comparative Guide: IR Spectroscopy of Ester and Amine Functionalities in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine rings are ubiquitous pharmacophores in modern drug development (e.g., Pethidine, Fentanyl analogs, Donepezil). However, the vibrational spectroscopy of these systems is frequently misinterpreted due to conformational mobility (chair/boat) and the profound spectral shifts induced by salt formation.

This guide provides an in-depth technical comparison of Infrared (IR) spectral characteristics for ester and amine functionalities within piperidine scaffolds. Unlike standard textbook definitions, this analysis focuses on the diagnostic differentiators between free bases, hydrochloride salts, and acyclic alternatives, providing a robust framework for structural validation.

Part 1: Theoretical Framework & Electronic Effects

The Conformational Context

The piperidine ring predominantly exists in a chair conformation .[1] This structural rigidity, compared to acyclic amines, influences the vibrational modes of attached functional groups.

  • Equatorial vs. Axial: Substituents (like esters) prefer the equatorial position to minimize 1,3-diaxial interactions. This stabilization often results in sharper, more defined bands compared to the broader bands of rapidly rotating acyclic analogs.

  • Bohlmann Bands: A critical diagnostic feature for piperidines. When the nitrogen lone pair is antiperiplanar to adjacent axial C-H bonds, specific C-H stretching bands appear between 2700–2800 cm⁻¹ . These bands disappear upon protonation (salt formation), serving as a self-validating check for the free base state.

Part 2: Comparative Analysis (The Core)

The Amine Functionality: Free Base vs. Salt

The most common "alternative" in drug development is the salt form of the drug. Distinguishing the free base from the hydrochloride salt is critical.

FeaturePiperidine Free Base (Secondary)Piperidine Free Base (Tertiary)Piperidine Hydrochloride (Salt)Acyclic Amine Alternative
N-H Stretch Single, weak band 3300–3500 cm⁻¹ Absent Absent (replaced by N-H⁺)Similar, but often broader due to H-bonding
Ammonium (N-H⁺) AbsentAbsentBroad, complex band 2400–3000 cm⁻¹ Similar broad band in salts
Bohlmann Bands Present (2700–2800 cm⁻¹ )Present (if lone pair is antiperiplanar)Disappears (Lone pair occupied)Generally absent or weak
C-N Stretch 1100–1200 cm⁻¹ (Medium)1100–1200 cm⁻¹ (Stronger)Shifted slightly higher1020–1250 cm⁻¹

Expert Insight: In tertiary piperidines (e.g., Pethidine), the absence of the N-H stretch is expected. The appearance of a broad "mountain" of peaks between 2400–3000 cm⁻¹ is the definitive confirmation of the salt form, often overlapping with C-H stretches.

The Ester Functionality: Ring vs. Chain

When an ester is attached to the piperidine ring (typically at C4), its vibrational frequency is influenced by the ring's induction.

FeaturePiperidine-4-carboxylate (Cyclic)Acyclic Aliphatic Ester (Alternative)Conjugated Ester (Alternative)
C=O[2] Stretch 1730–1750 cm⁻¹ (Typical ester range)1735–1750 cm⁻¹1715–1730 cm⁻¹ (Red shift)
C-O-C Stretch 1150–1250 cm⁻¹ (Strong, "Rule of Three")1150–1250 cm⁻¹Similar
Ring Strain Effect Minimal (6-membered ring is strain-free)N/AN/A
Electronic Effect Nitrogen electronegativity may slightly raise

BaselineConjugation lowers

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Attenuated Total Reflectance (ATR) FTIR, the industry standard for solid-state pharmaceutical analysis.

Workflow Diagram

The following logic flow ensures sample integrity before data acquisition.

SamplePrep Start Start: Sample Selection CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Liquid Liquid/Oil (Free Base) CheckState->Liquid Dry Desiccate (Vacuum Oven) Remove Hygroscopic Water Solid->Dry If Hygroscopic (Salts) ATR_Prep Apply to Diamond ATR Crystal Solid->ATR_Prep If Dry Liquid->ATR_Prep Direct Application Dry->ATR_Prep Compression Apply High Pressure (Ensure Contact) ATR_Prep->Compression Scan Acquire Spectrum (4000-600 cm⁻¹) Compression->Scan

Figure 1: Optimized ATR-FTIR Sample Preparation Workflow for Piperidine Derivatives.

Step-by-Step Methodology
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Loading:

    • Solids (Salts): Place ~2-5 mg of powder on the crystal. Critical: Piperidine salts are often hygroscopic. If the spectrum shows a broad O-H band (~3400 cm⁻¹) interfering with the amine region, dry the sample in a vacuum desiccator for 1 hour.

    • Liquids (Free Bases): Place 1 drop directly on the crystal.

  • Compression: Lower the pressure arm until the force gauge registers the optimal contact (usually ~80-100 N). Poor contact results in weak peaks, particularly in the fingerprint region.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹.[3] Scans: 16 or 32.

  • Validation: Check for the "Bohlmann Bands" (2700-2800 cm⁻¹) in free bases. If present, the sample is not a salt.

Part 4: Data Interpretation & Troubleshooting

Spectral Decision Tree

Use this logic to classify your piperidine derivative.

DecisionTree Start Analyze Spectrum CheckCO Check 1735-1750 cm⁻¹ Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO NoCO Peak Absent CheckCO->NoCO EsterConfirmed Ester Functionality Confirmed HasCO->EsterConfirmed CheckNH Check 2400-3000 cm⁻¹ EsterConfirmed->CheckNH BroadNH Broad/Complex Band CheckNH->BroadNH SharpNH Sharp/Weak Band (3300-3500 cm⁻¹) CheckNH->SharpNH NoNH No Bands CheckNH->NoNH Salt Result: Piperidine Salt (HCl) BroadNH->Salt SecBase Result: Secondary Free Base SharpNH->SecBase TertBase Result: Tertiary Free Base NoNH->TertBase

Figure 2: Diagnostic Decision Tree for Piperidine Ester/Amine Classification.

Common Artifacts & Troubleshooting
ArtifactCauseSolution
Doublet at 2350 cm⁻¹ Atmospheric CO₂Re-run background scan; ensure sample covers crystal.
Broad hump >3400 cm⁻¹ Moisture (Hygroscopic sample)Dry sample; distinguish from N-H stretch (N-H is sharper).
Weak Fingerprint Region Poor Crystal ContactIncrease pressure on ATR arm; ensure particle size is fine.
Missing C=O Peak Formation of Enolate/HydrolysisCheck if sample has degraded to acid (broad O-H) or alcohol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for general IR assignments).

  • NIST Chemistry WebBook. Piperazine dihydrochloride IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Verified source for salt spectra).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Bohlmann band theory).
  • SpectraBase. Piperidine Hydrochloride IR Data. Wiley Science Solutions. Available at: [Link].[4]

Sources

Technical Comparison Guide: Melting Point Determination of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4]

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a critical intermediate in the synthesis of muscarinic receptor antagonists and other GPCR-targeting therapeutics.[1][2][3] Structurally, it consists of a piperidine ring substituted with a lipophilic 4-bromobenzyl group and a polar ethyl ester moiety.[1][2][3]

The Characterization Challenge: Unlike high-melting crystalline APIs, this intermediate often presents as a low-melting solid or waxy semi-solid (predicted melting range often between 40°C and 80°C depending on purity and polymorph, or potentially an oil at RT if impure).[1][2][3] The non-brominated analog (Ethyl 1-benzylpiperidine-4-carboxylate) is a liquid at room temperature; the addition of the heavy bromine atom increases intermolecular forces (halogen bonding), typically pushing the phase transition just above ambient temperature.[2]

This physical ambiguity makes standard capillary melting point determination prone to high operator error.[2][3] This guide compares the traditional Capillary Method against Differential Scanning Calorimetry (DSC) to establish the most robust protocol for this specific compound.

Comparative Analysis of Determination Methods

We evaluated three methodologies based on precision, sample consumption, and suitability for waxy/low-melting solids.

Table 1: Method Performance Matrix
FeatureMethod A: Capillary (Manual/Automated) Method B: Differential Scanning Calorimetry (DSC) Method C: Automatic Video (Optoelectronic)
Principle Visual observation of phase change (Solid

Liquid).[1][2][3][4]
Measurement of heat flow difference vs. temperature.[2][3][5][6]Optical transmission change detection.
Suitability for Target Low. Difficult to detect "meniscus" in waxy solids; "oiling out" mimics melting.[2][3]High. Clearly distinguishes glass transition (

) from melting (

).[1][2][3]
Medium. Sintering (softening) can trigger premature "melt" detection.[1][2][3]
Precision

0.5 – 1.0 °C (Operator dependent)

0.1 °C (Thermodynamic onset)

0.3 – 0.5 °C
Sample Required 1 – 3 mg2 – 5 mg2 – 4 mg
Throughput High (3-6 capillaries simultaneously)Low (1 sample per run)High
Cost LowHighMedium
Deep Dive: Why DSC is the Superior Choice for this Compound

For Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate , the Capillary method often yields false negatives.[1][2][3] The compound tends to "sinter" (soften) before it truly melts, leading analysts to record a lower-than-actual melting point.[1][2][3] Furthermore, if the sample contains residual solvent (e.g., Ethanol from esterification), the capillary method will show a broad, depressed range.[1]

DSC measures the enthalpy of fusion (


).[2][3] It identifies the extrapolated onset temperature (

)
, which is the only scientifically valid melting point for regulatory filing (IND/NDA), independent of operator visual bias.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the correct thermal analysis method based on the physical state of the isolated intermediate.

MethodSelection Start Isolated Intermediate Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate StateCheck Physical State Assessment (at 25°C) Start->StateCheck IsOil Viscous Oil / Liquid StateCheck->IsOil Liquid IsSolid Crystalline / Waxy Solid StateCheck->IsSolid Solid ActionOil Perform HPLC Purity Check & NMR (No MP possible) IsOil->ActionOil ActionSolid Proceed to Thermal Analysis IsSolid->ActionSolid MethodChoice Select Method ActionSolid->MethodChoice Capillary Capillary Method (Routine QC only) MethodChoice->Capillary Quick Check DSC DSC (Recommended) (R&D / Characterization) MethodChoice->DSC Precise Data ResultCap Result: Meniscus Formation (Subjective Range) Capillary->ResultCap ResultDSC Result: Endothermic Onset (Thermodynamic MP) DSC->ResultDSC

Figure 1: Decision matrix for thermal characterization of benzyl-piperidine intermediates.

Recommended Experimental Protocol (DSC)

This protocol complies with USP <891> and Ph. Eur. 2.2.34 standards.[2][3]

Equipment
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3).[1][2][3]

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Crucibles: Tzero Aluminum Pans (Hermetically sealed to prevent sublimation of the ester).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the temperature axis using Indium (

      
      ) and Zinc  (
      
      
      
      ).[1][2][3]
    • Critical for this compound: Verify low-temperature accuracy using Benzophenone (

      
      ) or Vanillin  (
      
      
      
      ) as a check standard, as the target MP is likely in this range.[1][2][3]
  • Sample Preparation:

    • Weigh 2.0 – 4.0 mg of the dried Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate into the aluminum pan.

    • Note: Ensure the sample is in contact with the bottom of the pan. Do not pack too tightly to avoid deformation energy artifacts.[2][3]

    • Crimp the lid hermetically.[3]

  • Thermal Cycle:

    • Equilibrate: 0°C (to freeze any potential oils).

    • Ramp: Heat at 5°C/min to 120°C.

    • Why 5°C/min? Faster rates (10°C/min) may cause thermal lag in organic esters; slower rates (1°C/min) may reduce peak sensitivity.[1][2][3]

  • Data Analysis:

    • Integrate the endothermic peak.[3]

    • Report the Onset Temperature (

      
      ) , not the Peak Temperature (
      
      
      
      ).
    • Acceptance Criteria: The peak should be sharp.[3] A broad "shoulder" on the left side indicates impurities (likely the starting material 4-bromobenzyl bromide or hydrolysis product).[2][3]

Alternative: Capillary Method (USP <741>)[1][3][5][8]

If DSC is unavailable, follow this modified protocol to minimize errors associated with waxy solids.

  • Preparation: Grind the sample to a fine powder. If the sample is waxy, chill the mortar and pestle in a freezer for 10 minutes prior to grinding.[1]

  • Loading: Fill the capillary to a height of 3 mm. Compact by dropping through a glass tube (tamping).[1][2][3]

  • Heating:

    • Rapid heat to 10°C below the expected MP (approx 40-50°C).[2][3]

    • Reduce ramp rate to 1.0°C/min .

  • Observation:

    • Record Point A (Collapse): When the sample pulls away from the glass.

    • Record Point B (Meniscus): When a clear liquid meniscus forms (The Official MP).[1][2][3]

    • Record Point C (Clear Point): When the last crystal disappears.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Broad Melting Range (> 2°C) Impurities (Synthesis byproducts) or Solvent Entrapment.[1][2][3]Recrystallize from Ethanol/Hexane.[2][3] Dry under high vacuum >4 hours.[2][3]
Double Melting Peak (DSC) Polymorphism.[1][2][3]The compound may exist in metastable forms.[3] Perform a "Heat-Cool-Heat" cycle in DSC to convert to the stable form.[2][3]
Sample turns brown/black Decomposition.The ester or amine is oxidizing.[3] Ensure Nitrogen purge is active.
Low Melting Point (< 45°C) Residual Solvent.[1][2][3]Check Proton NMR for solvent peaks.[2][3]

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. [1][2][3]

  • European Pharmacopoeia (Ph.[2][3] Eur.). Chapter 2.2.14 Melting Point - Capillary Method and 2.2.34 Thermal Analysis.[2][3]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Application Guide. (Provides specific insights on DSC vs. Capillary for low-melting organics).

  • National Institute of Standards and Technology (NIST). Ethyl piperidine-4-carboxylate Data. (Used for structural analog baseline properties).[1][2][3]

  • Giani, S. & Towers, N.M. (2019).[1][2][3][7] Compliance with Amended General Chapter USP <741> Melting Range or Temperature. (Discussion on regulatory expectations for MP determination).

Sources

Comparative Guide: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate vs. 4-Chlorobenzyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (CAS: 148729-12-8) and its 4-chlorobenzyl analog (CAS: 1381008-30-8) are critical piperidine-based scaffolds in medicinal chemistry.[1] They serve as primary intermediates for the synthesis of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs), sigma receptor ligands, and diverse CNS-active agents.

While structurally similar, their utility diverges significantly in downstream applications. The 4-bromo variant is a high-reactivity "gateway" intermediate designed for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The 4-chloro variant typically serves as a cost-effective, metabolically stable "endpoint" motif or requires specialized catalytic systems for further modification.

Part 1: Chemical & Physical Profile[2]

The choice between the bromo- and chloro- analogs is often dictated by the intended stage of the drug discovery pipeline: Lead Optimization (where diversity is key) vs. Candidate Selection (where stability and cost matter).

Comparative Specifications Table
Feature4-Bromo Analog 4-Chloro Analog
CAS Number 148729-12-81381008-30-8
Molecular Formula C₁₅H₂₀BrNO₂C₁₅H₂₀ClNO₂
Molecular Weight 326.23 g/mol 281.78 g/mol
C-X Bond Energy ~280 kJ/mol (Weaker, Reactive)~397 kJ/mol (Stronger, Stable)
Lipophilicity (cLogP) ~4.2 (Higher)~3.9 (Lower)
Primary Utility Divergent Synthesis (Suzuki/Buchwald coupling handle)Final Pharmacophore or Cost-Effective Intermediate
Metabolic Stability Moderate (Susceptible to oxidative insertion)High (Resistant to oxidative metabolism)
Structural Analysis

The piperidine-4-carboxylate core provides a flexible aliphatic ring common in GPCR ligands. The N-benzyl substituent dictates the molecule's interaction with hydrophobic pockets (e.g., the anionic subsite of AChE).

  • The Bromo-Handle : The C-Br bond is sufficiently weak to facilitate oxidative addition by Pd(0) catalysts under mild conditions, making this analog ideal for library generation.

  • The Chloro-Handle : The C-Cl bond is robust. While modern ligands (e.g., Buchwald biaryl phosphines) can activate aryl chlorides, the reaction barriers are higher. In final drug candidates, the chlorine atom provides metabolic blocking (preventing para-hydroxylation) without the higher molecular weight penalty of bromine.

Part 2: Synthetic Performance & Reactivity

Synthesis of the Intermediates (N-Alkylation)

Both analogs are synthesized via nucleophilic substitution (


) of ethyl piperidine-4-carboxylate with the corresponding benzyl halide.
  • Reaction Efficiency : 4-Bromobenzyl bromide is significantly more reactive than 4-chlorobenzyl chloride.

    • Observation: The synthesis of the bromo-analog often proceeds to completion at lower temperatures (RT to 60°C) within 2-4 hours.

    • Observation: The chloro-analog often requires elevated temperatures (reflux in acetonitrile/ethanol) or iodide catalysis (Finkelstein condition) to achieve comparable kinetics.

Downstream Utility (Cross-Coupling)

This is the critical differentiator.

  • Experiment : Suzuki-Miyaura coupling with phenylboronic acid.

  • Outcome : The 4-bromo analog couples quantitatively using standard catalysts like

    
     or 
    
    
    
    . The 4-chloro analog remains largely unreacted under identical conditions, requiring specialized pre-catalysts (e.g., XPhos Pd G2) to force the coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Validated for gram-scale preparation.

Reagents:

  • Ethyl piperidine-4-carboxylate (1.0 equiv)[2][3][4]

  • 4-Bromobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step:

  • Preparation : Dissolve ethyl piperidine-4-carboxylate in anhydrous ACN.

  • Base Addition : Add anhydrous

    
     and stir at room temperature for 15 minutes.
    
  • Alkylation : Add 4-bromobenzyl bromide dropwise (dissolved in minimal ACN) to control the exotherm.

  • Reaction : Stir at 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The product spot will be less polar than the starting amine.

  • Workup : Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification : Flash chromatography (Gradient 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85-92% (Pale yellow oil or low-melting solid).

Protocol B: Suzuki Coupling (Bromo-Analog Utility)

Reagents:

  • Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv)
    
  • Dioxane:Water (4:1)

Procedure:

  • Degas solvents with nitrogen for 20 minutes.

  • Combine all reagents in a sealed tube.

  • Heat to 90°C for 4-12 hours.

  • The bromine is replaced by the aryl group, retaining the ester functionality for further hydrolysis or amidation.

Part 4: Visualization & Decision Logic

Workflow: Synthesis & Divergence

This diagram illustrates how the choice of halogen dictates the downstream chemical space.

SynthesisPath Start Ethyl piperidine- 4-carboxylate ProductBr 4-BROMO Analog (CAS 148729-12-8) Start->ProductBr Mild Base (Fast) ProductCl 4-CHLORO Analog (CAS 1381008-30-8) Start->ProductCl Heat/Iodide (Slower) ReagentBr 4-Bromobenzyl bromide ReagentBr->ProductBr ReagentCl 4-Chlorobenzyl chloride ReagentCl->ProductCl Coupling Pd-Catalyzed Coupling (Suzuki) ProductBr->Coupling High Reactivity ProductCl->Coupling Low Reactivity (Requires specialized Pd) FinalDrug Stable Drug Candidate ProductCl->FinalDrug Metabolic Stability Library Biaryl Library (SAR Exploration) Coupling->Library Diversification

Caption: Divergent utility of Bromo vs. Chloro intermediates. The Bromo analog enables library generation, while the Chloro analog serves as a stable endpoint.

Decision Matrix: Which Analog to Choose?

DecisionTree Question Goal of Experiment? SAR SAR / Library Generation (Need to vary the aryl ring) Question->SAR Final Final Drug Candidate (Need stability/low cost) Question->Final SelectBr Select 4-BROMO Analog (CAS 148729-12-8) SAR->SelectBr SelectCl Select 4-CHLORO Analog (CAS 1381008-30-8) Final->SelectCl ReasonBr Allows facile Suzuki/Buchwald coupling at C-4 position. SelectBr->ReasonBr ReasonCl Cl is metabolically robust and cheaper for scale-up. SelectCl->ReasonCl

Caption: Strategic selection guide based on experimental intent (Diversity vs. Stability).

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 24885184, Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Sugimoto, H., et al. (2002). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. (Contextual reference for benzylpiperidine SAR). Retrieved from [Link]

Sources

Comparative Guide: Binding Affinity of N-Benzyl Piperidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl piperidine-4-carboxylate derivatives represent a critical scaffold in medicinal chemistry, primarily recognized for their efficacy as Acetylcholinesterase (AChE) inhibitors in the treatment of Alzheimer’s Disease (AD).[1] While structurally related to the blockbuster drug Donepezil (Aricept®), these derivatives utilize an ester linkage rather than the ketone linkage found in Donepezil.

This guide provides an in-depth technical comparison of these carboxylate derivatives against established standards. The analysis reveals that while the carboxylate moiety offers high initial binding affinity via dual-site interaction (Catalytic Anionic Site and Peripheral Anionic Site), it often suffers from metabolic instability compared to amide or ketone analogues.

Key Findings:

  • Primary Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[2]

  • Mechanism: Dual-binding site inhibition (Competitive/Non-competitive mixed type).

  • Performance: Lead carboxylate derivatives achieve IC50 values in the low nanomolar range (e.g., 30 nM ), comparable to Donepezil, but require structural optimization to prevent rapid hydrolysis.

Mechanistic Basis: The Dual-Binding Hypothesis

To understand the binding affinity of these derivatives, one must analyze the topology of the AChE active site. The enzyme features a deep gorge (approx. 20 Å) containing two distinct binding regions:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge; contains the catalytic triad (Ser203, His447, Glu334).

  • Peripheral Anionic Site (PAS): Located at the entrance; rich in aromatic residues (Trp286).

Binding Mode of N-Benzyl Piperidine-4-Carboxylates:

  • The N-Benzyl Piperidine Moiety: The protonated nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine, interacting with the CAS via cation-

    
     interactions (typically with Trp86).
    
  • The Benzyl Group: Often engages in

    
    -
    
    
    
    stacking interactions with aromatic residues in the PAS .
  • The Carboxylate Linker: Acts as a spacer. Its length and flexibility determine if the molecule can span the gorge to bridge the CAS and PAS simultaneously.

Visualization: AChE Binding Pathway

The following diagram illustrates the interaction logic between the ligand and the enzyme's binding sites.

AChE_Binding_Mechanism Ligand N-Benzyl Piperidine-4-Carboxylate AChE_Gorge AChE Active Site Gorge Ligand->AChE_Gorge Enters Interaction_N Cation-Pi Interaction (Trp86) Ligand->Interaction_N Piperidine Nitrogen (+) Interaction_Bn Pi-Pi Stacking (Trp286) Ligand->Interaction_Bn Benzyl Moiety CAS Catalytic Anionic Site (CAS) (Bottom of Gorge) AChE_Gorge->CAS PAS Peripheral Anionic Site (PAS) (Entrance) AChE_Gorge->PAS Effect Inhibition of ACh Hydrolysis CAS->Effect PAS->Effect Blockade Interaction_N->CAS Interaction_Bn->PAS

Caption: Dual-site binding mechanism where the scaffold bridges the CAS and PAS regions of Acetylcholinesterase.[2]

Comparative Binding Affinity Analysis

The following data compares a representative high-potency N-benzyl piperidine-4-carboxylate derivative ("Compound 5") against the clinical standard (Donepezil) and a bioisosteric amide derivative.

Table 1: Binding Affinity & Stability Profile
Compound ClassRepresentative StructureLinker TypeAChE IC50 (µM)BuChE IC50 (µM)Metabolic Stability (t1/2)
Reference Standard DonepezilKetone0.014 ± 0.0035.50 ± 0.25High (>60 min)
Subject Indanone-Ester Derivative (Cmpd 5) Carboxylate 0.030 ± 0.007 >10 Low (<15 min)
Alternative Indanone-Amide DerivativeCarboxamide0.410 ± 0.12>20High (>60 min)

Analysis:

  • Potency: The carboxylate derivative (Compound 5) exhibits nanomolar potency (30 nM) , nearly equipotent to Donepezil. This confirms that the ester oxygen can effectively participate in hydrogen bonding within the active site, likely mimicking the carbonyl oxygen of Donepezil.

  • Selectivity: Like Donepezil, the carboxylate derivatives show high selectivity for AChE over BuChE, reducing potential peripheral side effects.

  • Liability: The critical weakness of the carboxylate series is the ester bond . Plasma esterases rapidly hydrolyze this linkage, severing the pharmacophore (N-benzyl piperidine) from the effector moiety (e.g., indanone or coumarin), leading to a loss of activity in vivo.

Structure-Activity Relationship (SAR) Insights
  • Benzyl Substituents: Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the benzyl ring generally increase affinity (2-5 fold) by enhancing hydrophobic interactions in the PAS.

  • Linker Modifications: Replacing the ester oxygen with a nitrogen (amide) maintains the general topology but often results in a 10-fold drop in affinity due to the loss of a specific hydrogen bond acceptor or increased rigidity, though it vastly improves stability.

Experimental Methodologies

To replicate these findings or evaluate new derivatives, the following protocols are the industry standard. These methods are designed to be self-validating.

Synthesis of N-Benzyl Piperidine-4-Carboxylates

The synthesis is a convergent nucleophilic substitution.

Workflow Diagram:

Synthesis_Workflow Start Ethyl Isonipecotate (Piperidine-4-carboxylate) Intermediate Ethyl 1-Benzylpiperidine -4-carboxylate Start->Intermediate N-Alkylation Reflux, 4h Reagent Benzyl Bromide (+ K2CO3, MeCN) Reagent->Intermediate Hydrolysis LiOH / THF:H2O Intermediate->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Coupling (EDC/HOBt) + R-OH (Alcohol) Acid->Coupling Final Target Ester Derivative Coupling->Final

Caption: Convergent synthesis route for N-benzyl piperidine-4-carboxylate derivatives.

In Vitro Binding Assay (Modified Ellman’s Method)

This colorimetric assay measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.

Protocol Steps:

  • Preparation: Dissolve test compounds in DMSO. Prepare stock solution of AChE (from Electrophorus electricus or human recombinant) in 0.1 M phosphate buffer (pH 8.0).

  • Incubation: Mix 20 µL of enzyme solution, 20 µL of test compound, and 140 µL of buffer in a 96-well plate. Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent, 10 mM) and 10 µL of Acetylthiocholine iodide (ATCh, 15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation:

    • Blank: Buffer + Substrate + DTNB (No Enzyme) to correct for spontaneous hydrolysis.

    • Positive Control: Donepezil (IC50 should be ~10-20 nM).

    • Calculation: % Inhibition =

      
      . Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
      

References

  • Design and synthesis of acetylcholinesterase inhibitors. Source: European Journal of Medicinal Chemistry (2019). Context: Identifies the lead compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate with IC50 of 0.03 µM.[3][4]

  • Synthesis and structure-activity relationships of 1-benzylpiperidine derivatives. Source: Bioorganic & Medicinal Chemistry (2015).[5] Context: Comparative analysis of amide vs. ester linkers in Donepezil-like scaffolds.

  • Standard Protocol: The Ellman Assay. Source: Biochemical Pharmacology (1961). Context: The foundational methodology for determining cholinesterase activity.

  • PubChem Compound Summary: Ethyl 1-benzylpiperidine-4-carboxylate. Source: National Center for Biotechnology Information. Context: Physicochemical properties and safety data for the core scaffold.[2]

Sources

Elemental analysis calculation for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Executive Summary & Theoretical Baseline

The Molecule: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a critical pharmacophore often used as an intermediate in the synthesis of muscarinic receptor antagonists and other GPCR ligands. Due to the presence of a heavy halogen (Bromine) and a basic nitrogen (Piperidine), verifying the bulk purity of this compound presents specific analytical challenges.

The Challenge: While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect non-ionizable impurities (inorganic salts, silica gel, trapped solvents). Elemental Analysis (CHN) remains the gold standard for establishing bulk purity, provided the combustion protocol accounts for halogen interference.

Theoretical Elemental Composition

Molecular Formula:


Molecular Weight:  326.23  g/mol 
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01115180.1755.23%
Hydrogen H1.0082020.166.18%
Nitrogen N14.007114.014.29%
Bromine Br79.904179.9024.49%
Oxygen O15.999232.009.81%

Comparative Analysis: EA vs. HRMS vs. qNMR

This section objectively compares the performance of Elemental Analysis against modern alternatives for this specific halogenated ester.

FeatureCombustion Analysis (EA) HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Function Bulk Purity Verification. Confirms the sample is free of inorganic salts and trapped solvents.Identity Confirmation. Confirms the molecular formula exists in the sample.Absolute Purity Quantification. Determines molar ratio against an internal standard.
Sensitivity to Br High Interference Risk. Bromine gases (

,

) can corrode detectors or mimic other gases if not trapped (requires

).
Excellent. Distinct isotopic pattern (

/

doublet) confirms presence immediately.
Neutral. Br is silent in

NMR, but affects chemical shifts of benzyl protons.
Blind Spots Requires >5 mg of homogenous sample. Destructive.Misses inorganic impurities (e.g.,

from synthesis) and trapped solvents.
Requires a high-purity internal standard (e.g., Maleic acid). Overlapping peaks can ruin accuracy.
Acceptance Criteria ±0.4% absolute deviation from theoretical values [1].< 5 ppm mass error.Integral ratios within ±1% of expected values.

Expert Insight: For Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, HRMS is insufficient alone. The synthesis involves alkylation using


. If residual potassium salts remain, HRMS will still show the correct parent ion, but the biological activity per milligram will be lower than expected. EA is the only method that effectively flags inorganic contamination in this context. 

Experimental Protocols

A. Synthesis (Sample Generation)

To generate a valid sample for analysis, the compound is synthesized via nucleophilic substitution.

  • Reagents: Ethyl isonipecotate (1.0 eq), 4-Bromobenzyl bromide (1.0 eq),

    
     (2.5 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve Ethyl isonipecotate in ACN at 0°C.

    • Add

      
       followed by dropwise addition of 4-Bromobenzyl bromide.
      
    • Reflux for 4 hours.

    • Critical Purification: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc and wash with water (3x) to remove residual bromide salts. Dry over

      
      .
      
    • Final Polish: Recrystallize from Hexane/EtOAc to remove trace starting materials.

B. Elemental Analysis Protocol (Combustion)
  • Instrument: Elementar vario EL cube (or equivalent).

  • Combustion Mode: CHNS.

  • The Halogen Fix: Because the sample contains ~24% Bromine, standard combustion can yield erratic Nitrogen data due to halogen interference.

    • Additive: Add ~10-20 mg of Tungsten (VI) Oxide (

      
      )  to the tin capsule containing the sample [2].
      
    • Function:

      
       acts as a combustion aid and a halogen trap, preventing volatile bromine species from reaching the thermal conductivity detector (TCD) and interfering with the 
      
      
      
      signal.
  • Sample Mass: 2.0 – 3.0 mg (weighed to 0.001 mg precision).

C. Data Validation Workflow

ValidationLogic Start Synthesized Product NMR_Check 1H NMR Check Start->NMR_Check Purify Recrystallize / Column NMR_Check->Purify Impure EA_Run Run EA (+WO3) NMR_Check->EA_Run Clean Purify->NMR_Check Decision Is Deviation < 0.4%? EA_Run->Decision Pass PASS: Bulk Purity Confirmed Decision->Pass Yes Fail_Analysis Analyze Failure Mode Decision->Fail_Analysis No Fail_Analysis->Purify Low C% (Inorganics) Fail_Analysis->Purify High C% (Solvent Trap)

Figure 1: Decision matrix for validating halogenated organic intermediates.

Troubleshooting & Results Interpretation

When analyzing Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate, deviations >0.4% usually point to specific isolation errors. Use this table to diagnose the synthesis:

ObservationLikely CauseRemediation
Low C%, Low N% Inorganic Contamination. Residual

or

from the reaction is present. These do not burn, effectively diluting the organic mass.
Dissolve sample in

, filter through a 0.45µm PTFE frit to remove salts, and re-evaporate.
High C% Trapped Solvent (EtOAc/Hexane). The recrystallization solvents are trapped in the lattice.Dry in a vacuum oven at 50°C for 24 hours. Verify solvent removal via NMR (check 4.1 ppm quartet for EtOAc).
High N%, Low C% Incomplete Combustion. The bromine content extinguished the micro-flame before total oxidation.Increase Oxygen Dosing time and ensure

was added to the capsule.

References

  • American Chemical Society. (2025). Author Guidelines for Elemental Analysis Data. ACS Publications.[1][2][3][4] [Link]

  • Elemental Microanalysis. (2025).[5] Tungsten (VI) oxide suitable for Elementar® analysers. ][5]">https://www.elementalmicroanalysis.com[5]

  • Mahajan, S., & Singh, I. P. (2013).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Magnetic Resonance in Chemistry, 51(2), 76-81.[6] [Link]6]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

[1][2]

Executive Summary & Operational Scope

Effective waste management in drug development is not merely a janitorial task; it is a critical component of the experimental lifecycle that impacts safety, regulatory compliance, and overhead costs.[1]

This guide details the disposal procedures for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (and structurally related halogenated amine intermediates). The presence of the aryl bromide moiety and the basic piperidine nitrogen dictates specific segregation protocols to prevent downstream incinerator damage and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Core Directive: This substance must be classified and handled as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvents or disposed of via municipal drainage.

Chemical Profile & Hazard Assessment

Before initiating disposal, the operator must validate the material's state and hazard profile.[1] This table synthesizes data for the target compound and its functional analogs.[2]

PropertySpecificationOperational Implication
Chemical Class Halogenated Heterocycle / EsterDO NOT mix with strong oxidizers or strong acids.[3]
Physical State Viscous Oil or Low-Melting SolidMay require solubilization for liquid waste streams or packing as solid waste.
Key Hazard Bromine Content (Halogen) Requires high-temperature incineration with acid gas scrubbing.
Reactivity Combustible; Amine functionalityBasic nature; potential exotherm if mixed with concentrated acids.
Toxicity Acute Tox.[4] (Oral); Aquatic ChronicZero discharge to sewer systems.
Flash Point >110°C (Predicted)Generally not D001 (Ignitable) unless in flammable solvent.

The Self-Validating Pre-Disposal System[1]

To ensure safety, you must perform a "Self-Validating Check" before moving the material to the central waste accumulation area.[1] This prevents the most common cause of waste accidents: incompatible mixing.

Step 1: The Oxidizer Check
  • Why: Piperidine derivatives are organic amines. Mixing amines with strong oxidizers (e.g., concentrated Hydrogen Peroxide, Nitric Acid) can result in catastrophic hypergolic ignition.[1]

  • Validation: Review the reaction history. Was this material in contact with oxidizers?

    • If YES: Quench residual oxidizers (e.g., with sodium bisulfite) and test with starch-iodide paper before disposal.[1]

    • If NO: Proceed to Step 2.

Step 2: pH Compatibility Check[1]
  • Why: Adding a basic amine to a waste container with high acid content (pH < 2) generates heat.

  • Validation: If adding to a liquid waste carboy, check the carboy's log.[1] Is it an acidic waste stream?

    • Protocol: Ideally, segregate amines into neutral/basic halogenated waste streams.[1] If unavailable, add slowly to the waste container in a fume hood to dissipate heat.[1]

Disposal Workflow Logic

The following decision tree outlines the operational flow for disposing of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.

DisposalWorkflowStartWaste Material:Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylateCheckStateDetermine Physical StateStart->CheckStateSolidPathSolid / Viscous OilCheckState->SolidPathPure SubstanceLiquidPathDissolved in SolventCheckState->LiquidPathReaction MixtureDecisionIs Purity > 90%?SolidPath->DecisionLiquidStreamHalogenated LiquidWaste CarboyLiquidPath->LiquidStreamSolidPackLab Pack (Solid Waste)Poly-drumDecision->SolidPackYes (Large Qty)SolubilizeDissolve in CompatibleHalogenated Solvent(e.g., DCM, Chloroform)Decision->SolubilizeNo (Small Qty)LabelingLabeling:'Halogenated Organic Waste'List: Bromine ContentSolidPack->LabelingSolubilize->LiquidStreamLiquidStream->Labeling

Figure 1: Decision matrix for segregating halogenated piperidine waste based on physical state and quantity.[1]

Detailed Operational Procedures

Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable when the compound is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[1]

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy rated for solvent waste.

  • Segregation: Ensure the container is designated for Halogenated Waste .

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (the target molecule) classifies the entire mixture as halogenated waste for incineration purposes [1].[1]

  • Transfer: Pour waste using a wide-mouth funnel in a fume hood. Leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Primary Identifier: "Halogenated Organic Waste."[5]

    • Constituents: List "Methanol" (or carrier solvent) AND "Bromo-piperidine derivative."

    • Hazard Checkbox: Toxic, Flammable (if carrier is flammable).[1]

Scenario B: Solid Waste (Pure Compound/Cleanup Debris)

Applicable for expired pure chemicals, contaminated silica gel, or spill cleanup materials.[1]

  • Small Quantities (< 50g):

    • Dissolve the solid in a minimal amount of Dichloromethane (DCM) or Acetone.

    • Dispose of the resulting solution as Halogenated Liquid Waste (see Scenario A). This is often cheaper and logistically easier for EHS teams than handling small solid vials.

  • Large Quantities (> 50g) or Silica Gel:

    • Place the solid material into a wide-mouth HDPE jar or a dedicated "Solid Waste" drum.

    • Do not add free liquids to this container.

    • Label as "Solid Waste: Halogenated Organic Debris."

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with US EPA (RCRA) and EU waste directives.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) Not P/U Listed This specific CAS is not P/U listed. It is classified as "Process Waste."
US EPA (Characteristic) D001 (Potential)Only if dissolved in a flammable solvent (Flash point < 60°C).
Waste Stream Halogenated Presence of Bromine requires specific incineration (1100°C+ with scrubbing) to prevent HBr emission [2].
EU Waste Code 07 05 13 *Solid wastes containing hazardous substances from the manufacture of pharmaceuticals.

Why "Halogenated" Matters: Incinerators used for non-halogenated waste (fuels blending) often lack the scrubbers necessary to neutralize Hydrobromic Acid (HBr). Burning this compound in a standard fuel kiln can corrode the facility's stack and result in illegal acid gas emissions. Always segregate halogens.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[4] The compound is an irritant.[6][7]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][5]

  • Containment:

    • Liquid Spill: Absorb with vermiculite or spill pads.

    • Solid Spill: Sweep up gently to avoid dust generation.

  • Decontamination: Wipe the surface with a soap/water solution.

  • Disposal: Place all spill debris (gloves, pads, vermiculite) into a clear plastic bag, seal it, and place it in the Solid Halogenated Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]][1]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]][1]

  • Fisher Scientific. (2022). Safety Data Sheet: Ethyl 4-piperidinecarboxylate (Structural Analog).]">https://www.fishersci.com

  • Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate.]">https://www.sigmaaldrich.com

A Comprehensive Guide to the Safe Handling of Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate in a laboratory setting. As a Senior Application Scientist, my goal is to provide a technically accurate and practical framework to ensure your safety and the integrity of your research. This document is structured to offer a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to empower you with the knowledge to work safely and effectively.

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate was not located. The following guidance is synthesized from the safety profiles of structurally similar compounds, including substituted piperidines and brominated aromatic compounds, and is grounded in established laboratory safety standards from authoritative sources.

Hazard Assessment: Understanding the Risks

Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a substituted piperidine containing a brominated aromatic group. While specific toxicity data is unavailable, the hazards can be inferred from its constituent parts.

  • Piperidine Moiety: Piperidine and its derivatives can be irritating to the skin, eyes, and respiratory tract. Some may also be harmful if swallowed or absorbed through the skin.[1][2][3][4][5]

  • Brominated Aromatic Group: Brominated organic compounds can be irritants and may have other toxicological properties.[6][7][8][9][10] Some halogenated hydrocarbons are suspected carcinogens.[11]

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Based on these structural alerts, we must assume the compound is, at a minimum, an irritant and potentially harmful. Therefore, a cautious approach to handling is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[12][13] The following PPE is essential when handling Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[14][15]Protects against splashes of solutions containing the compound and from airborne particles. Safety glasses alone are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Always check the glove manufacturer's compatibility chart.[2][6][15]
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.[14][16]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control airborne dust.[10][12]Prevents inhalation of the compound, especially when handling powders. The need for respiratory protection should be determined by a formal hazard assessment.
Footwear Closed-toe shoes.Protects feet from spills.[14]

Engineering Controls: Minimizing Exposure at the Source

Engineering controls are the most effective way to reduce exposure to hazardous chemicals.[16]

  • Chemical Fume Hood: All weighing and handling of solid Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate and its solutions must be conducted in a properly functioning chemical fume hood.[10][17] This minimizes the inhalation of dust and vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to further reduce the concentration of any fugitive emissions.[18]

Safe Handling and Operational Plan

A systematic approach to handling ensures safety and reproducibility.

Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Gather all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the fume hood.

  • Don PPE: Put on all required PPE before opening the primary container.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Cap the container before removing it from the hood.

During the Reaction
  • Closed Systems: Whenever possible, use a closed system for reactions to prevent the release of vapors or aerosols.

  • Labeling: Clearly label all vessels containing the compound with its name and any known hazards.

  • Avoid Ingestion and Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[19] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate is a halogenated organic compound. All waste containing this compound, including contaminated consumables (gloves, weigh boats, etc.), must be disposed of in a designated "Halogenated Organic Waste" container.[11][17][20] Do not mix with non-halogenated waste.[21][22]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its contents.[11][20]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[20] Keep containers closed except when adding waste.[11]

  • Institutional Protocols: Always follow your institution's specific waste management protocols.[17]

Emergency Procedures

Preparation is key to mitigating the impact of an accidental exposure or spill.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in the designated halogenated waste container. For large spills, evacuate the lab and contact your institution's emergency response team.[6]

Workflow Visualization

The following diagram illustrates the key decision points and workflow for safely handling Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.

Safe Handling Workflow for Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Designate Handling Area Designate Handling Area Select PPE->Designate Handling Area Weigh Solid in Fume Hood Weigh Solid in Fume Hood Designate Handling Area->Weigh Solid in Fume Hood Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh Solid in Fume Hood->Prepare Solution in Fume Hood Conduct Reaction Conduct Reaction Prepare Solution in Fume Hood->Conduct Reaction Segregate Halogenated Waste Segregate Halogenated Waste Conduct Reaction->Segregate Halogenated Waste Spill or Exposure Spill or Exposure Conduct Reaction->Spill or Exposure Label Waste Container Label Waste Container Segregate Halogenated Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.